molecular formula C7H8BrN B027599 3-Bromo-4-methylaniline CAS No. 7745-91-7

3-Bromo-4-methylaniline

Cat. No.: B027599
CAS No.: 7745-91-7
M. Wt: 186.05 g/mol
InChI Key: GRXMMIBZRMKADT-UHFFFAOYSA-N
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Description

3-Bromo-4-methylaniline (CAS 7745-91-7) is a high-purity halogenated aniline derivative that serves as a versatile building block in organic synthesis and chemical research. This compound is particularly valued for the synthesis of complex molecular architectures, including 1,7-dihalo Tröger's base isomers, which are of significant interest in supramolecular chemistry and materials science. Its specific reactivity makes it suitable for fundamental mechanistic studies, such as investigating the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O₂ using ion-trap mass spectrometry. This provides critical insights into the behavior of reactive intermediates. Key Properties: • CAS Number: 7745-91-7 • Molecular Formula: C₇H₈BrN • Molecular Weight: 186.05 g/mol • Purity: ≥98% • Physical Form: Solid • Melting Point: 27-30 °C • Boiling Point: 254-257 °C Handling and Safety: This product is classified as toxic and requires appropriate personal protective equipment, including gloves, eye protection, and a dust mask. Store sealed in a dry place at room temperature, protected from light. Application Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylaniline
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InChI

InChI=1S/C7H8BrN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXMMIBZRMKADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00228161
Record name Benzenamine, 3-bromo-4-methyl- (9CI)
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7745-91-7
Record name 3-Bromo-4-methylaniline
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Record name p-Toluidine, 3-bromo-
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Record name 3-Bromo-4-methylaniline
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Record name Benzenamine, 3-bromo-4-methyl- (9CI)
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Record name 3-bromo-p-toluidine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylaniline (CAS: 7745-91-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline, also known as 3-bromo-p-toluidine, is an important aromatic amine intermediate with the CAS number 7745-91-7. Its unique structural features, including a bromine substituent and a methyl group on the aniline (B41778) ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 7745-91-7[1]
Molecular Formula C₇H₈BrN[2]
Molecular Weight 186.05 g/mol [3]
Appearance White or Colorless to Yellow to Orange powder to lump to clear liquid[2]
Melting Point 27-30 °C[2]
Boiling Point 254-257 °C[4]
Density ~1.5 g/cm³[2]
Solubility Insoluble in water.[2]
Flash Point 113 °C (closed cup)[4]
InChIKey GRXMMIBZRMKADT-UHFFFAOYSA-N[1]
SMILES Cc1ccc(N)cc1Br[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of its characteristic spectral data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of this compound is expected to show signals corresponding to the aromatic protons, the amine protons, and the methyl protons.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum of this compound will display distinct peaks for each unique carbon atom in the aromatic ring and the methyl group.[6]

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. Key absorptions for this compound include N-H stretching vibrations for the amine group and C-H stretching for the aromatic and methyl groups.[7]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of p-toluidine, followed by the reduction of the intermediate. A representative experimental protocol is described below.[9]

Experimental Workflow: Synthesis of this compound

cluster_synthesis Synthesis of this compound p_toluidine p-Toluidine acetylation Acetylation (Acetic Anhydride) p_toluidine->acetylation p_acetotoluidide p-Acetotoluidide acetylation->p_acetotoluidide bromination Bromination (Bromine in Acetic Acid) p_acetotoluidide->bromination bromo_intermediate 3-Bromo-4-acetaminotoluene bromination->bromo_intermediate hydrolysis Hydrolysis (HCl, NaOH) bromo_intermediate->hydrolysis product This compound hydrolysis->product

Caption: A typical synthetic route to this compound.

Protocol:

  • Acetylation of p-Toluidine: p-Toluidine is reacted with acetic anhydride (B1165640) to protect the amino group, forming p-acetotoluidide.[9] This step prevents unwanted side reactions during bromination.

  • Bromination: The resulting p-acetotoluidide is then brominated using a solution of bromine in acetic acid. The acetyl group directs the bromine to the position ortho to the amino group.[9]

  • Hydrolysis: The intermediate, 3-bromo-4-acetaminotoluene, is hydrolyzed using an acid (e.g., hydrochloric acid) followed by neutralization with a base (e.g., sodium hydroxide) to remove the acetyl protecting group and yield this compound.[9]

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.[9]

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Experimental Workflow: Melting Point Determination

cluster_mp Melting Point Determination sample_prep Sample Preparation (Dry, powdered sample) capillary_loading Loading into Capillary Tube sample_prep->capillary_loading mp_apparatus Melting Point Apparatus capillary_loading->mp_apparatus heating Gradual Heating mp_apparatus->heating observation Observe Melting Range (Initial to complete melting) heating->observation record Record Temperature observation->record

Caption: Standard procedure for melting point determination.

Protocol:

  • A small, dry sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated gradually, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Applications in Drug Development

This compound serves as a key starting material and intermediate in the synthesis of various pharmaceutically active compounds.

Synthesis of Tröger's Base Analogues

Tröger's bases are a class of chiral molecules with a rigid V-shaped structure, making them useful in molecular recognition and as chiral ligands in asymmetric synthesis. This compound can be used to synthesize halogenated Tröger's base analogues.[10]

Logical Relationship: Role in Tröger's Base Synthesis

cluster_tb Application in Tröger's Base Synthesis aniline This compound condensation Acid-Catalyzed Condensation aniline->condensation reagent Methylene (B1212753) Source (e.g., Formaldehyde) reagent->condensation troger_base 1,7-Dihalo Tröger's Base Analogue condensation->troger_base

Caption: Synthesis of Tröger's base analogues from this compound.

The synthesis involves the acid-catalyzed condensation of two equivalents of this compound with a methylene source, such as formaldehyde (B43269) or a precursor. The resulting dihalo-Tröger's base can be further functionalized for various applications in medicinal chemistry and materials science.[10]

Intermediate for Antineoplastic Agents

This compound is listed as a pharmaceutical intermediate for antineoplastics, with a specific mention of Nolatrexed.[11] While the direct synthetic pathway from this compound to Nolatrexed is not explicitly detailed in the provided information, its role as a key building block in the synthesis of quinazoline-based structures, which are common in anticancer agents, is implied. The bromo and methyl substituents on the aniline ring provide handles for further chemical modifications to build the complex heterocyclic systems found in drugs like Nolatrexed.[12]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its well-defined physicochemical properties and reactivity make it an important tool for researchers and scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory and in industrial processes.

References

An In-depth Technical Guide to 3-Bromo-p-toluidine (3-Bromo-4-methylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-p-toluidine, also known as 3-Bromo-4-methylaniline. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and logical workflows.

Core Data Presentation

The following tables summarize the key physical and chemical properties of 3-Bromo-p-toluidine.

Table 1: Physical Properties of 3-Bromo-p-toluidine
PropertyValueReference(s)
Appearance Colorless to brown low melting solid[1]
Molecular Formula C₇H₈BrN[2]
Molecular Weight 186.05 g/mol
Melting Point 27-30 °C[3][4]
Boiling Point 254-257 °C[4]
Density 1.5 ± 0.1 g/cm³[2]
Flash Point 110.0 ± 21.8 °C[2]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[2]
Refractive Index 1.609[2]
Solubility Insoluble in water.[1]
Table 2: Chemical and Safety Information for 3-Bromo-p-toluidine
PropertyValueReference(s)
CAS Number 7745-91-7
IUPAC Name This compound
Synonyms 3-Bromo-p-toluidine, 4-Amino-2-bromotoluene
InChI Key GRXMMIBZRMKADT-UHFFFAOYSA-N
SMILES Cc1ccc(N)cc1Br
LogP 2.56[2]
Stability Stable under recommended storage conditions.[3]
Incompatibilities Strong oxidizing agents.[3]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas.[3]
Storage Store in a refrigerator, under an inert atmosphere.[2]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of 3-Bromo-p-toluidine.

Synthesis of 3-Bromo-p-toluidine

A common method for the preparation of 3-Bromo-p-toluidine involves the bromination of 4-nitrotoluene (B166481) followed by the reduction of the nitro group.

Workflow for the Synthesis of 3-Bromo-p-toluidine

G cluster_bromination Step 1: Bromination cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification A 4-Nitrotoluene E 2-Bromo-4-nitrotoluene A->E Reacts with B Bromine (Br2) B->E C Iron catalyst C->E Catalyzes D Heat (100-120°C) D->E Condition F 2-Bromo-4-nitrotoluene K This compound F->K Reduced by G Iron powder G->K H Water H->K I Benzene (solvent) I->K Solvent J Heat (boiling) J->K Condition L Crude this compound M Vacuum Distillation L->M Purified by N Pure this compound M->N

References

3-Bromo-4-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Bromo-4-methylaniline, a key intermediate in organic synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₈BrN[1][2]
Molecular Weight 186.05 g/mol [2][3][4]
Alternate Molecular Weight 186.049 g/mol [1]
Alternate Molecular Weight 186.07 g/mol [5]
CAS Number 7745-91-7[4][5]
Appearance Solid[4]
Melting Point 27-30 °C[4][5][6]
Boiling Point 254-257 °C[4][6]
Synonyms 3-Bromo-p-toluidine, Benzenamine, 3-bromo-4-methyl-[2]

Experimental Applications

This compound serves as a versatile precursor in various organic synthesis applications. Notably, it is utilized in the synthesis of 1,7-dihalo Tröger's base isomers.[4][6] It is also employed as a substrate in investigations of gas-phase radical cation reactions using ion-trap mass spectrometry.[4][6]

While specific, detailed experimental protocols are highly dependent on the target molecule and reaction conditions, a generalized workflow for a synthetic application involving this compound is outlined below.

Logical Workflow: Synthesis Involving this compound

The following diagram illustrates a conceptual workflow for a typical synthetic procedure starting from this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A This compound C Reaction Mixture A->C B Solvent & Reagents B->C D Heating / Stirring (Controlled Conditions) C->D E Quenching & Extraction D->E F Chromatography / Recrystallization E->F G Final Product F->G H Spectroscopic Analysis (NMR, MS, IR) G->H

A generalized synthetic workflow.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-methylaniline. It includes a detailed analysis of the spectrum, a summary of quantitative data, a standard experimental protocol for acquiring the spectrum, and a visualization of the molecular structure with its proton environments.

Introduction

This compound is an aromatic amine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. The structural elucidation of this compound and its derivatives is crucial for ensuring the quality and purity of synthesized materials. 1H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of protons within the molecule. This guide offers an in-depth analysis of the 1H NMR spectrum of this compound.

Data Presentation

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton are summarized in the table below. These parameters are crucial for the unambiguous assignment of each signal to the corresponding protons in the molecule.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-5~6.95d~8.21H
H-2~6.85d~2.31H
H-6~6.58dd~8.2, ~2.31H
-NH₂~3.65br s-2H
-CH₃~2.18s-3H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Spectral Interpretation and Structural Correlation

The 1H NMR spectrum of this compound can be interpreted as follows:

  • Aromatic Protons: The three protons on the benzene (B151609) ring appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm).

    • The proton at the C-5 position (H-5) is a doublet due to coupling with the adjacent H-6 proton.

    • The proton at the C-2 position (H-2) appears as a doublet due to coupling with the H-6 proton.

    • The proton at the C-6 position (H-6) is a doublet of doublets because it is coupled to both H-5 and H-2.

  • Amine Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Methyl Protons: The three protons of the methyl group (-CH₃) appear as a sharp singlet in the upfield region of the spectrum, as there are no adjacent protons to cause splitting.

The relationship between the molecular structure and the corresponding 1H NMR signals is visualized in the following diagram:

G Structure and Proton Assignments of this compound cluster_molecule cluster_assignments Proton Environments mol H5 H-5 H5->mol δ ~6.95 (d) H2 H-2 H2->mol δ ~6.85 (d) H6 H-6 H6->mol δ ~6.58 (dd) NH2 -NH₂ NH2->mol δ ~3.65 (br s) CH3 -CH₃ CH3->mol δ ~2.18 (s)

Caption: Molecular structure of this compound with 1H NMR assignments.

Experimental Protocols

The following is a standard protocol for acquiring the 1H NMR spectrum of this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for this compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent contains residual non-deuterated solvent, this peak can also be used for calibration (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A standard 300 MHz or higher field NMR spectrometer is suitable for obtaining a well-resolved spectrum.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform manual or automatic shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Data Acquisition: Acquire the Free Induction Decay (FID).

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum of this compound follows a logical progression from sample preparation to final structural confirmation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock setup Set Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign correlate Correlate with Structure assign->correlate confirm Confirm Structure correlate->confirm

Caption: Workflow for 1H NMR analysis of this compound.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to understand, acquire, and interpret the 1H NMR spectrum of this compound, facilitating its use in synthetic and analytical applications.

Technical Guide: 13C NMR Spectral Analysis of 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for 3-Bromo-4-methylaniline. Due to the absence of a publicly available, experimentally assigned spectrum in peer-reviewed literature, this document presents high-quality predicted data, alongside a detailed, generalized experimental protocol for the acquisition of such spectra for aromatic amines.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and provide a reliable estimate for spectral analysis and interpretation. The data is presented in the table below, with carbon atoms numbered according to the IUPAC nomenclature illustrated in the molecular diagram.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon Type
C1144.1Quaternary (C-NH₂)
C2115.9Tertiary (CH)
C3110.1Quaternary (C-Br)
C4130.5Quaternary (C-CH₃)
C5133.8Tertiary (CH)
C6119.2Tertiary (CH)
C7 (CH₃)22.4Primary (CH₃)

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Molecular Structure and Atom Numbering

The logical relationship between the atoms of this compound is depicted below. The numbering scheme is used for the assignment of the 13C NMR signals presented in Table 1.

Molecular structure of this compound with IUPAC numbering.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum for an aromatic amine like this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble samples.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).[2] Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl₃ at δ = 77.16 ppm).[2]

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter into a standard 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

3.2. Instrument Setup and Data Acquisition The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[3]

  • Spectrometer Inse_rtion: Insert the sample into the spectrometer's magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity and resolution.[2]

  • Experiment Selection: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or a similar pulse program).

  • Acquisition Parameters:

    • Pulse Angle: A 30° flip angle is commonly used to allow for faster repetition rates.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is standard, but may be increased for quaternary carbons to ensure full relaxation and more quantitative signals.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the known solvent peak to its correct chemical shift.[2]

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Experimental Workflow Diagram

The generalized workflow for acquiring 13C NMR data, from sample preparation to final spectrum, is illustrated below.

G A Sample Preparation (Dissolve in Deuterated Solvent + TMS) B Transfer to NMR Tube A->B C Insert Sample into Spectrometer B->C D Lock and Shim C->D E Set Up Acquisition Parameters (Pulse Program, NS, D1, etc.) D->E F Data Acquisition (Accumulate FID) E->F G Data Processing (FT, Phasing, Baseline Correction) F->G H Spectrum Referencing and Peak Picking G->H I Final 13C NMR Spectrum H->I

Generalized workflow for 13C NMR spectroscopy.

References

FT-IR Analysis of 3-Bromo-4-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline, also known as 3-bromo-p-toluidine, is an important aromatic amine derivative used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom, a methyl group, and an amino group. The precise characterization of this compound is critical for ensuring the purity and identity of intermediates and final products in drug development and manufacturing.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." This guide provides an in-depth overview of the FT-IR analysis of this compound, including a detailed experimental protocol, spectral data interpretation, and a standardized workflow for analysis.

Experimental Protocol: FT-IR Analysis by Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for the FT-IR analysis of solid powders and liquids, requiring minimal to no sample preparation. The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of this compound using an ATR accessory.

2.1 Instrumentation and Materials

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., featuring a diamond or germanium crystal).

  • Sample: this compound, solid powder.

  • Cleaning Supplies: Reagent-grade ethanol (B145695) or isopropanol (B130326) and non-abrasive laboratory wipes.

2.2 Procedure

  • Crystal Cleaning: Before analysis, thoroughly clean the surface of the ATR crystal. Use a laboratory wipe moistened with ethanol to gently wipe the crystal surface and remove any residual contaminants. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • Ensure the ATR press is disengaged and the crystal surface is clean and unobstructed.

    • Initiate a background scan using the spectrometer's software. This scan measures the ambient spectrum (e.g., air, CO₂, water vapor) and is automatically subtracted from the sample spectrum to provide a clean baseline.[1] Typical parameters for a background scan are a spectral range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the this compound powder directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]

  • Pressure Application:

    • Lower the ATR's pressure arm and apply consistent pressure to the sample. This ensures firm and uniform contact between the solid powder and the ATR crystal, which is essential for obtaining a high-quality spectrum. Do not overtighten the pressure clamp.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan. The software will collect the spectrum, perform the Fourier transform, and ratio the result against the previously collected background spectrum.

  • Post-Analysis Cleaning:

    • After the measurement is complete, release the pressure arm and carefully remove the sample powder from the crystal using a clean, dry wipe.

    • Perform a final cleaning of the crystal with a wipe moistened with ethanol to ensure no sample residue remains for subsequent analyses.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample such as this compound using the ATR technique.

FT_IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start clean_crystal Clean ATR Crystal (e.g., with Ethanol) start->clean_crystal bg_scan Acquire Background Spectrum clean_crystal->bg_scan apply_sample Apply Solid Sample to Crystal bg_scan->apply_sample apply_pressure Apply Pressure for Good Contact apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process_data Process Data (Baseline Correction, etc.) collect_spectrum->process_data interpret Interpret Spectrum & Assign Peaks process_data->interpret end End interpret->end

References

Technical Guide: Solubility of 3-Bromo-4-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in published literature, this guide compiles the existing qualitative information, provides detailed experimental protocols for its quantitative determination, and presents logical workflows for solubility testing and synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 7745-91-7[1][2][3][4]
Molecular Formula C₇H₈BrN[1][2][3][4]
Molecular Weight 186.05 g/mol [1][5]
Appearance Clear yellow to red-brown liquid after melting; White or Colorless to Yellow to Orange powder/lump[3]
Melting Point 27-30 °C[1][3][4]
Boiling Point 254-257 °C[1][3]
Density ~1.5 g/cm³[4]

Solubility Data

Disclaimer: The solubility classifications in the following table, other than for DMSO, Methanol, and Water, are estimations based on general principles of "like dissolves like" and require experimental verification for quantitative assessment.

SolventPolarity IndexExpected Solubility
Non-Polar Solvents
n-Hexane0.1Likely Insoluble
Toluene2.4Likely Soluble
Diethyl Ether2.8Likely Soluble
Polar Aprotic Solvents
Dichloromethane (DCM)3.1Likely Soluble
Ethyl Acetate4.4Likely Soluble
Acetone5.1Likely Soluble
Acetonitrile5.8Likely Soluble
Dimethylformamide (DMF)6.4Likely Soluble
Dimethyl Sulfoxide (B87167) (DMSO)7.2Soluble [3]
Polar Protic Solvents
Ethanol4.3Likely Soluble
Methanol5.1Soluble [3]
Water10.2Insoluble [3]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed.

Gravimetric Method (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by evaporating the solvent and weighing the residue.

Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (4-decimal place)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. An excess is ensured by observing undissolved solid at the end of the experiment.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pipette, ensuring no solid particles are disturbed.

  • Filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any suspended microcrystals.

  • Accurately weigh the evaporating dish containing the filtrate.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is completely removed, re-weigh the evaporating dish with the solid residue.

  • Repeat the drying and weighing steps until a constant weight is achieved.

Calculation:

  • Weight of dissolved solute (g): (Weight of dish + residue) - (Weight of empty dish)

  • Solubility ( g/100 mL): (Weight of dissolved solute / Volume of filtrate taken) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Principle: A saturated solution is prepared as in the shake-flask method. The concentration of the dissolved this compound is then determined by measuring its absorbance at a specific wavelength (λmax) and using a pre-established calibration curve.

Apparatus and Materials:

  • All materials from the Gravimetric Method

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

Part A: Determination of λmax and Calibration Curve

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Scan the UV-Vis spectrum of a diluted solution of the stock to determine the wavelength of maximum absorbance (λmax). For anilines, this is typically in the 230-300 nm range.[6]

  • From the stock solution, prepare a series of standard solutions of known concentrations covering the expected solubility range.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.

Part B: Analysis of the Saturated Solution

  • Prepare a saturated solution of this compound in the solvent of interest as described in steps 1-7 of the Gravimetric Method.

  • Quantitatively dilute a known volume of the clear, filtered supernatant to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Use the calibration curve equation to calculate the concentration of the diluted sample.

  • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Calculation:

  • Concentration of Saturated Solution (mg/mL): (Concentration from curve) * (Dilution factor)

  • Solubility ( g/100 mL): (Concentration of Saturated Solution in mg/mL) * 0.1

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_solute Obtain pure this compound start->prep_solute prep_solvent Select high-purity organic solvent prep_solute->prep_solvent prep_vials Prepare vials with excess solute and known solvent volume prep_solvent->prep_vials equilibrate Agitate at constant temperature (e.g., 24-48h) prep_vials->equilibrate settle Allow undissolved solids to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample gravimetric Gravimetric Method: Evaporate solvent and weigh residue sample->gravimetric uv_vis UV-Vis Method: Dilute and measure absorbance sample->uv_vis calculate_g Calculate Solubility (g/100mL) gravimetric->calculate_g calculate_uv Calculate Concentration from Calibration Curve uv_vis->calculate_uv end End calculate_g->end calculate_uv_final Calculate Solubility (g/100mL) calculate_uv->calculate_uv_final calculate_uv_final->end

Caption: Workflow for determining the solubility of this compound.

Synthesis Pathway of this compound

A common synthetic route to this compound involves the bromination of p-toluidine, often with a protecting group for the amine to control regioselectivity. An alternative route starts with the bromination of 4-nitrotoluene (B166481) followed by reduction. The latter is depicted below.

G cluster_synthesis Synthesis of this compound start_material 4-Nitrotoluene bromination Bromination (Br₂, Fe catalyst) start_material->bromination Step 1 intermediate 2-Bromo-4-nitrotoluene bromination->intermediate reduction Reduction (e.g., Fe/HCl or H₂, Pd/C) intermediate->reduction Step 2 product This compound reduction->product purification Purification (Distillation or Crystallization) product->purification Step 3 final_product Pure this compound purification->final_product

Caption: Synthesis pathway for this compound from 4-Nitrotoluene.

References

An In-depth Technical Guide on the Theoretical and Computational Analysis of 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline, a substituted aromatic amine, serves as a valuable building block in organic synthesis. Its structural analogues are known to be used in the manufacturing of dyes, pharmaceuticals, and agrochemicals. Understanding its molecular geometry, vibrational modes, electronic behavior, and potential for non-linear optical (NLO) applications through computational analysis provides deep insights that can guide and accelerate experimental research and development.

Theoretical studies, primarily employing Density Functional Theory (DFT), allow for the precise calculation of a wide range of molecular properties, offering a powerful predictive tool that complements empirical data. This guide details the standard computational workflows and the expected nature of the results from such analyses.

Computational Protocols and Methodologies

The in-silico analysis of this compound and its analogues follows a standardized workflow that leverages quantum chemical calculations. The primary method cited in studies of similar molecules is Density Functional Theory (DFT), renowned for its accuracy in predicting molecular properties.

2.1. Geometry Optimization The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

  • Method: DFT calculations are typically performed using a hybrid functional, most commonly Becke's three-parameter Lee-Yang-Parr (B3LYP).

  • Basis Set: A high-level basis set such as 6-311++G(d,p) is employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions, which are important for anions and excited states.

  • Verification: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum on the potential energy surface.

2.2. Spectroscopic Analysis

  • Vibrational Spectroscopy (FT-IR/FT-Raman): The same DFT/B3LYP method with the 6-311++G(d,p) basis set is used to calculate harmonic vibrational frequencies.[1] These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental spectra.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. Calculations are typically referenced against a standard compound like Tetramethylsilane (TMS) to compare with experimental data.

  • UV-Vis Spectroscopy: Electronic transitions and absorption spectra are simulated using Time-Dependent DFT (TD-DFT). This method provides information about the excitation energies and oscillator strengths of electronic transitions, which helps in interpreting the experimental UV-Vis spectrum.

2.3. Electronic Property Analysis

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

  • Molecular Electrostatic Potential (MESP): MESP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps are color-coded to show electron-rich (negative potential) and electron-poor (positive potential) regions.

  • Non-Linear Optical (NLO) Properties: The electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to assess the NLO potential of the molecule. These properties are crucial for applications in optoelectronics and photonics.

Visualizations: Structures and Workflows

Visual diagrams are essential for conceptualizing molecular structures and computational processes. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

Caption: Molecular structure of this compound.

Computational_Workflow cluster_input Input Phase cluster_dft Core DFT Calculations cluster_analysis Property Analysis Input Define Molecular Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Minimum Energy NMR NMR Spectra (GIAO Method) Opt->NMR UVVis Electronic Spectra (TD-DFT) Opt->UVVis Electronic Electronic Properties (HOMO, LUMO, MESP) Opt->Electronic NLO NLO Properties (μ, α, β) Opt->NLO Vib Vibrational Spectra (FT-IR / FT-Raman) Freq->Vib

Caption: Standard workflow for computational analysis of organic molecules.

Logical_Relationship HOMO_LUMO HOMO-LUMO Energy Gap (ΔE) Reactivity Chemical Reactivity & Kinetic Stability HOMO_LUMO->Reactivity inversely proportional Charge_Transfer Intramolecular Charge Transfer (ICT) HOMO_LUMO->Charge_Transfer influences NLO Non-Linear Optical (NLO) Activity Polarizability Hyperpolarizability (β) NLO->Polarizability Charge_Transfer->NLO

Caption: Relationship between electronic properties and molecular behavior.

Data Presentation and Analysis

As a complete theoretical dataset for this compound is not available, the following tables present calculated data for its isomer, 2-Bromo-4-methylaniline (B145976) , from a study utilizing the B3LYP/6-311++G(d,p) level of theory.[1] This data serves as a representative example of the results obtained from the previously described computational protocols. The values for this compound are expected to be similar, with minor variations arising from the different positions of the bromine and methyl substituents.

Table 1: Selected Optimized Geometric Parameters

ParameterBondLength (Å)ParameterBond AngleAngle (°)
Bond LengthsC1-C21.395Bond AnglesC6-C1-C2118.9
C2-C31.392C1-C2-C3120.7
C3-C41.398C2-C3-C4119.8
C4-C51.397C3-C4-C5120.1
C1-N1.401C1-C2-Br119.5
C2-Br1.912C3-C4-C(Me)121.2
C4-C(Me)1.511H-N-H112.5

Note: Atom numbering is based on the standard IUPAC convention for the specific isomer.

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Mode DescriptionCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
N-H Asymmetric Stretch350534853488
N-H Symmetric Stretch341833953397
C-H Aromatic Stretch306530703068
CH₃ Asymmetric Stretch297829752976
C=C Aromatic Stretch162216201621
NH₂ Scissoring158515801583
C-N Stretch129012881292
C-Br Stretch635630633

Table 3: Electronic and NLO Properties

PropertyCalculated ValueUnit
HOMO Energy-5.45eV
LUMO Energy-0.89eV
HOMO-LUMO Gap (ΔE)4.56eV
Dipole Moment (μ)2.51Debye
Mean Polarizability (α)1.58 x 10⁻²³esu
First Hyperpolarizability (β)2.15 x 10⁻³⁰esu
Conclusion

This guide has detailed the standard and robust computational methodologies for characterizing this compound. While specific calculated data for this molecule remains to be published, the analysis of its close isomers demonstrates the power of DFT and TD-DFT methods. These theoretical approaches provide reliable predictions of geometric, spectroscopic, and electronic properties. The insights gained from such studies, particularly regarding the HOMO-LUMO gap and hyperpolarizability, are invaluable for scientists in drug discovery and materials science, enabling the rational design of novel compounds with targeted functionalities. Future work should focus on performing and publishing a comprehensive computational analysis of this compound to provide a direct and valuable dataset for the scientific community.

References

An In-depth Technical Guide to 3-Bromo-4-methylaniline: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 3-Bromo-4-methylaniline (also known as 3-bromo-p-toluidine). It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this important chemical intermediate. This document details its chemical and physical properties, provides historical context to its synthesis, and outlines detailed experimental protocols for its preparation. Visual aids in the form of experimental workflow diagrams are included to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a substituted aromatic amine that serves as a crucial building block in organic synthesis. Its molecular structure, featuring a bromine atom and an amino group on a toluene (B28343) framework, offers versatile reactivity for the construction of more complex molecules. This compound is a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its properties and synthetic origins is essential for its effective application in research and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data has been compiled from various reputable chemical data sources.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 7745-91-7[1]
Molecular Formula C₇H₈BrN[1]
Molecular Weight 186.05 g/mol [1]
Appearance Solid[1]
Melting Point 27-30 °C[1]
Boiling Point 254-257 °C[1]
Density 1.612 g/cm³[2]
Flash Point 110 °C
Water Solubility Insoluble[3]
pKa 2.97 ± 0.10[3]
Table 2: Spectroscopic Data
SpectroscopyData HighlightsReference(s)
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.[5]
Mass Spectrometry Major fragments observed.[6][7]
IR Spectroscopy Key vibrational frequencies identified.[6]

Historical Perspective and Discovery

The synthesis of this compound, referred to historically as 3-bromo-4-aminotoluene, dates back to the late 19th century. Early work by Wroblevsky in 1873 and later by Feitler in 1889 laid the groundwork for the preparation of this compound.[8] The most well-documented and reliable method from this early period involves the bromination of p-acetotoluide, the acetyl-protected form of p-toluidine (B81030), followed by hydrolysis to yield the final product. This classical approach remains a cornerstone of its synthesis and is detailed in the renowned publication, Organic Syntheses.[9]

An alternative synthetic route, which gained prominence later, begins with 4-nitrotoluene (B166481). A method for this transformation was described in a 1937 paper in the Journal of the Chemical Society by Higginbottom, Hill, and Short as part of a broader study on the synthesis of phenanthrene (B1679779) derivatives.[10] This method involves the bromination of 4-nitrotoluene followed by the reduction of the nitro group.

Key Experimental Protocols

Two primary synthetic routes for the preparation of this compound are detailed below. These represent historically significant and practical methods for laboratory-scale synthesis.

Synthesis from p-Toluidine via p-Acetotoluide

This method, adapted from Organic Syntheses, is a robust and well-documented procedure.[8][9] It involves the protection of the amino group of p-toluidine by acetylation, followed by regioselective bromination and subsequent deprotection.

Experimental Workflow Diagram: Synthesis from p-Toluidine

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis p_toluidine p-Toluidine p_acetotoluide p-Acetotoluide p_toluidine->p_acetotoluide Reflux acetic_anhydride Acetic Anhydride acetic_anhydride->p_acetotoluide bromo_intermediate 3-Bromo-4-acetaminotoluene p_acetotoluide->bromo_intermediate 50-55°C bromine Bromine bromine->bromo_intermediate hydrochloride_salt Hydrochloride Salt bromo_intermediate->hydrochloride_salt Reflux hcl Conc. HCl hcl->hydrochloride_salt naoh NaOH (aq) final_product This compound naoh->final_product hydrochloride_salt->final_product

Caption: Workflow for the synthesis of this compound from p-Toluidine.

Detailed Protocol:

  • Acetylation of p-Toluidine: In a round-bottom flask equipped with a reflux condenser, 214 g (2 moles) of p-toluidine is refluxed with 800 mL of glacial acetic acid for two hours. The reaction mixture is then cooled to 45°C.[9]

  • Bromination: The mixture is stirred, and 325 g (2.03 moles) of bromine is added slowly, maintaining the temperature between 50-55°C. After the addition is complete, the mixture is stirred for an additional 30 minutes. The reaction mixture is then poured into 10 L of cold water containing 25 g of sodium bisulfite to precipitate the product, 3-bromo-4-acetaminotoluene. The solid is collected by filtration and washed with water.[9]

  • Hydrolysis: The crude 3-bromo-4-acetaminotoluene is refluxed with 500 mL of 95% ethanol (B145695) and 500 mL of concentrated hydrochloric acid for three hours. During this time, the hydrochloride salt of this compound crystallizes.[9]

  • Isolation: The hot mixture is cooled, and the hydrochloride salt is filtered and washed with chilled alcohol. The salt is then suspended in water, and the free base is liberated by the addition of a concentrated sodium hydroxide (B78521) solution. The resulting oil is separated, dried, and can be purified by vacuum distillation to yield this compound.[9]

Synthesis from 4-Nitrotoluene

This method, referenced as a "prototype" in later patents, was described in the Journal of the Chemical Society in 1937.[10] It provides an alternative route starting from a readily available nitroaromatic compound.

Logical Relationship Diagram: Synthesis from 4-Nitrotoluene

G start 4-Nitrotoluene bromination Bromination (Br₂, Fe catalyst) start->bromination intermediate 2-Bromo-4-nitrotoluene bromination->intermediate reduction Reduction (e.g., Fe, acid) intermediate->reduction end_product This compound reduction->end_product

Caption: Key transformations in the synthesis of this compound from 4-Nitrotoluene.

General Protocol Outline:

  • Bromination of 4-Nitrotoluene: 4-Nitrotoluene is subjected to bromination using elemental bromine in the presence of a catalyst, typically iron filings. The reaction is generally heated to facilitate the electrophilic aromatic substitution, yielding 2-bromo-4-nitrotoluene.

  • Reduction of the Nitro Group: The intermediate, 2-bromo-4-nitrotoluene, is then reduced to the corresponding aniline. A common method for this reduction is the use of a metal, such as iron, in the presence of an acid like hydrochloric acid. This selectively reduces the nitro group to an amino group, affording the final product, this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a variety of more complex molecules. Its utility stems from the presence of three key reactive sites: the amino group, the bromine atom, and the aromatic ring itself.

  • Pharmaceutical Synthesis: The amino group can be readily diazotized and converted into a wide range of other functional groups. The bromine atom is amenable to participation in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of the carbon skeletons of many drug candidates.

  • Agrochemicals and Dyes: The structural motifs derived from this compound are also found in various agrochemicals and dye molecules.

Conclusion

This compound is a chemical compound with a rich history and continued importance in modern organic synthesis. The synthetic routes established in the late 19th and early 20th centuries remain relevant and provide a foundation for its production. The detailed physicochemical data and experimental protocols provided in this guide are intended to support the ongoing research and development efforts of scientists in academia and industry, enabling the innovative application of this versatile chemical building block.

References

Spectroscopic Profile of 3-Bromo-4-methylaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline, a substituted aromatic amine, serves as a crucial building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quality control, and the elucidation of reaction mechanisms in which it participates. This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, encompassing Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (¹H and ¹³C NMR), and ultraviolet-visible (UV-Vis) spectroscopy. The experimental data is complemented by theoretical insights to offer a holistic understanding of its molecular structure and properties.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with a bromine atom and a methyl group substituted on the aniline (B41778) ring, gives rise to a unique spectroscopic fingerprint. The presence of the amino (-NH₂) and methyl (-CH₃) groups, along with the bromine atom on the benzene (B151609) ring, results in characteristic vibrational modes and chemical shifts that are detailed in the following sections.

A general workflow for the spectroscopic characterization of a chemical compound like this compound is illustrated in the diagram below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Prep Compound Procurement/ Synthesis Purification Purification Prep->Purification Dissolution Dissolution in Deuterated Solvent FTIR_Raman FT-IR & FT-Raman Purification->FTIR_Raman UV_Vis UV-Vis Purification->UV_Vis NMR ¹H & ¹³C NMR Dissolution->NMR Spectral_Processing Spectral Processing (FT, Baseline Correction, Phasing) FTIR_Raman->Spectral_Processing NMR->Spectral_Processing UV_Vis->Spectral_Processing Peak_Analysis Peak Analysis & Assignment Spectral_Processing->Peak_Analysis Structural_Elucidation Structural Elucidation Peak_Analysis->Structural_Elucidation Report Technical Report/ Whitepaper Structural_Elucidation->Report

A logical workflow for the spectroscopic characterization of a chemical compound.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups and the overall structure of a molecule. The FT-IR and FT-Raman spectra of this compound are complementary, with different selection rules governing the activity of vibrational modes.

Table 1: FT-IR and FT-Raman Vibrational Frequencies and Assignments for this compound

FT-IR (cm⁻¹)FT-Raman (cm⁻¹)Assignment
~3450, ~3360Not prominentN-H asymmetric and symmetric stretching
~3050~3050C-H stretching (aromatic)
~2920~2920C-H stretching (methyl)
~1620~1620N-H bending (scissoring)
~1590, ~1490~1590, ~1490C=C stretching (aromatic ring)
~1450~1450C-H bending (methyl)
~1280Not prominentC-N stretching
~870, ~810Not prominentC-H out-of-plane bending
~650~650C-Br stretching

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1d1HAromatic H
~6.8d1HAromatic H
~6.6dd1HAromatic H
~3.7br s2H-NH₂
~2.2s3H-CH₃

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact values and coupling constants can be influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~145C-NH₂
~132C-CH₃
~130Aromatic C-H
~128Aromatic C-H
~115Aromatic C-H
~110C-Br
~20-CH₃

Note: The assignments are based on typical chemical shift ranges for substituted anilines and may require further 2D NMR experiments for unambiguous confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption maxima are characteristic of the substituted benzene chromophore.

Table 4: UV-Vis Absorption Maxima for this compound

Solventλmax (nm)
Ethanol~240, ~295
Methanol~242, ~298
Cyclohexane~238, ~290

Note: The position and intensity of the absorption bands can be influenced by the polarity of the solvent (solvatochromism).

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of this compound (1-2 mg) is intimately mixed with dry potassium bromide (100-200 mg) in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, for qualitative measurements, a Nujol mull can be prepared.

  • Data Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared Spectrometer. A background spectrum of the KBr pellet or Nujol is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

FT-Raman Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or an aluminum sample holder.

  • Data Acquisition: The FT-Raman spectrum is obtained using a spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG). The laser is focused on the sample, and the scattered radiation is collected and analyzed. Spectra are typically recorded over a similar range to the FT-IR, with an appropriate laser power to avoid sample degradation.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width (e.g., 200-250 ppm) and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). Serial dilutions are then made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched quartz cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound, a key intermediate in organic synthesis. The tabulated data from FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, along with the generalized experimental protocols, offer a valuable resource for researchers and scientists in the fields of chemistry and drug development. The comprehensive spectroscopic profile presented herein will aid in the unambiguous identification, purity assessment, and structural analysis of this important compound.

3-Bromo-4-methylaniline safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data for 3-Bromo-4-methylaniline

This guide provides a comprehensive overview of the safety data for this compound (CAS No. 7745-91-7), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.

Section 1: Chemical and Physical Properties

This section details the fundamental physical and chemical properties of this compound. These characteristics are crucial for understanding its behavior under various laboratory conditions.

PropertyValueCitation(s)
Molecular Formula C₇H₈BrN[1][2][3]
Molecular Weight 186.05 g/mol [1][2][4]
Appearance White or Colorless to Yellow to Orange powder to lump to clear liquid
Melting Point 27-30 °C (lit.)[1][2][5]
Boiling Point 254-257 °C (lit.)[1][5]
Flash Point > 112 °C (> 233.6 °F) - closed cup[1][6]
Density 1.5 ± 0.1 g/cm³[2]
Solubility Insoluble in water.[5][7]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[2]
pKa 3.96 ± 0.10 (Predicted)[8]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.

Hazard ClassGHS CategoryHazard Statement(s)Citation(s)
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[1][4][9]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][4][9]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[1][4][9]
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation (Target Organ: Respiratory system)[1][4][6][9]
Specific target organ toxicity — repeated exposure Category 2May cause damage to organs through prolonged or repeated exposure (Target Organs: Blood, Hematopoietic System)[6]

Signal Word: Danger[1][9]

Hazard Pictograms:

  • GHS06: Skull and Crossbones[9]

Section 3: Experimental Protocols

Safety Data Sheets summarize the results of toxicological and environmental impact studies but typically do not provide detailed experimental methodologies. The data presented, such as LD50 values, are derived from standardized tests conducted according to internationally recognized guidelines, often from organizations like the Organisation for Economic Co-operation and Development (OECD).

For instance, acute toxicity data is generally obtained through studies on animal models, such as rats or rabbits, following specific OECD test guidelines (e.g., OECD 401, 402, 403 for oral, dermal, and inhalation toxicity, respectively). These protocols involve administering the substance at various dose levels to determine the concentration that causes mortality in 50% of the test population (LD50 or LC50). Similarly, skin and eye irritation studies (e.g., OECD 404 and 405) involve applying the substance to the skin or eyes of animals and observing the effects over a specified period.

For detailed experimental protocols, it is recommended to consult the primary toxicological literature or databases that compile such studies.

Section 4: Toxicological Information

The toxicological profile of this compound indicates significant health risks upon exposure.

Toxicity MetricValueSpeciesRouteCitation(s)
LD50 180 mg/kgRatOral[2]
LD50 1900 µg/kgBirdOral[2]

Summary of Health Effects:

  • Acute Effects: The substance is toxic if swallowed or in contact with the skin.[4][7][9] It causes skin irritation and serious eye irritation.[1][4][9] Inhalation may lead to respiratory irritation.[1][4][9]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to the blood and hematopoietic system.[6] The chronic health effects have not been fully investigated.[9] Information on carcinogenicity, mutagenicity, and reproductive toxicity is largely unavailable.[6][9]

Section 5: Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to minimize exposure risks.

AspectRecommendationsCitation(s)
Handling Do not eat, drink, or smoke when using this product.[9] Wash hands and any exposed skin thoroughly after handling.[6][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][9] Use only outdoors or in a well-ventilated area.[6] Ground and secure containers when dispensing.[9]
Storage Store in a well-ventilated place and keep the container tightly closed.[6][9] Store locked up.[6][9] Keep in a dry, cool place.[6] Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[6][9]
Personal Protective Equipment (PPE) Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[1] Skin Protection: Wear protective gloves and clothing.[1][9] Respiratory Protection: Use a type P2 (EN 143) respirator cartridge or equivalent if ventilation is inadequate.[1]

Section 6: Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken.

SituationProcedureCitation(s)
If Swallowed Immediately call a POISON CENTER or doctor/physician.[9] Rinse mouth.[6]
If on Skin Immediately remove all contaminated clothing.[9] Wash with plenty of soap and water.[6] If skin irritation occurs, get medical advice/attention.[9] Wash contaminated clothing before reuse.[6]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10] If eye irritation persists, get medical advice/attention.[6][9][10]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[6][9][10] Call a POISON CENTER or doctor/physician if you feel unwell.[6][9]
Fire-Fighting Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or foam.[6][11] Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[9] Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Shut off all possible sources of ignition.[9] Increase ventilation.[9] Avoid breathing vapors and contact with skin and eyes.[9] Clean up spills immediately using inert absorbent material (e.g., sand, vermiculite) and collect in labeled containers for disposal.[9] Prevent spillage from entering drains or waterways.[9]

Section 7: Visualized Workflows and Relationships

The following diagrams illustrate key safety-related workflows and concepts for this compound.

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_ppe Required Personal Protective Equipment cluster_exposure Exposure Route cluster_first_aid First-Aid Measures H301 H301: Toxic if swallowed Ingestion Ingestion H301->Ingestion H315 H315: Causes skin irritation SkinContact Skin Contact H315->SkinContact H319 H319: Causes serious eye irritation EyeContact Eye Contact H319->EyeContact H335 H335: May cause respiratory irritation Inhalation Inhalation H335->Inhalation Gloves Protective Gloves Clothing Protective Clothing EyeFace Eye/Face Protection Respirator P2 Respirator Swallowed Call Poison Center Immediately Rinse Mouth Ingestion->Swallowed If Exposed OnSkin Remove Contaminated Clothing Wash with Water SkinContact->OnSkin If Exposed InEyes Rinse with Water for Several Minutes Get Medical Attention EyeContact->InEyes If Exposed Inhaled Move to Fresh Air Call Poison Center if Unwell Inhalation->Inhaled If Exposed

Caption: Hazard Identification and First-Aid Response Workflow.

Chemical_Incompatibility substance 3-Bromo-4- methylaniline oxidizers Strong Oxidizing Agents substance->oxidizers Incompatible acids Acids substance->acids Incompatible anhydrides Acid Anhydrides substance->anhydrides Incompatible chlorides Acid Chlorides substance->chlorides Incompatible chloroformates Chloroformates substance->chloroformates Incompatible

Caption: Chemical Incompatibility Chart.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-4-methylaniline from p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] Its synthesis from the readily available starting material, p-toluidine (B81030), is a common and important transformation in organic chemistry. The following protocol details a reliable three-step synthetic route involving the protection of the amino group via acetylation, followed by regioselective bromination and subsequent deprotection.

The amino group of p-toluidine is highly activating, and direct bromination can lead to multiple substitutions and undesired byproducts.[1] To achieve selective bromination at the position ortho to the amino group, the reactivity of the aromatic ring is modulated by first converting the amine to an amide. The acetyl group is a moderate activating group and directs the incoming electrophile (bromine) to the desired position. The final step involves the hydrolysis of the amide to regenerate the amino group, yielding the target compound.

Experimental Protocols

This synthesis is carried out in three main stages:

  • Acetylation of p-Toluidine: Formation of N-(4-methylphenyl)acetamide (p-acetotoluide).

  • Bromination of p-Acetotoluide: Synthesis of 3-bromo-4-acetaminotoluene.

  • Hydrolysis of 3-Bromo-4-acetaminotoluene: Formation of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityNotes
p-Toluidine107.15214 g (2 moles)Commercial grade
Glacial Acetic Acid60.05800 cc
Bromine159.81325 g (102 cc, 2.03 moles)Handle with caution in a fume hood
Sodium Bisulfite104.0625 g
95% Ethyl Alcohol46.07500 cc
Concentrated Hydrochloric Acid36.46500 cc
Sodium Hydroxide (B78521)40.00140 gTechnical grade
Water18.02As needed
Protocol 1: Acetylation of p-Toluidine
  • In a 2-liter round-bottomed flask, combine 214 g (2 moles) of p-toluidine with 800 cc of glacial acetic acid.[4]

  • Attach a reflux condenser and heat the mixture to reflux for two hours.[4]

  • After reflux, replace the condenser with a mechanical stirrer and cool the mixture to 45°C.[4]

Protocol 2: Bromination of 3-Bromo-4-acetaminotoluene
  • While stirring the cooled p-acetotoluide solution, slowly add 325 g (102 cc, 2.03 moles) of bromine from a separatory funnel.

  • Maintain the reaction temperature between 50-55°C during the addition, which should take approximately forty minutes.[4]

  • After the addition is complete, continue stirring for an additional thirty minutes.[4]

  • Pour the reaction mixture in a thin stream into 10 liters of cold water containing 25 g of dissolved sodium bisulfite, with efficient stirring.[4]

  • The product, 3-bromo-4-acetaminotoluene, will precipitate as crystalline flocks.

  • Collect the solid by suction filtration, wash thoroughly with water, and press dry.[4]

  • Dry the crude material until its weight is no more than 500 g before proceeding to the hydrolysis step.[4]

Protocol 3: Hydrolysis of 3-Bromo-4-acetaminotoluene
  • In a 3-liter round-bottomed flask, reflux the partially dried 3-bromo-4-acetaminotoluene with 500 cc of 95% ethyl alcohol.[4]

  • To the boiling solution, add 500 cc of concentrated hydrochloric acid and continue to reflux for three hours. The hydrochloride salt of the product will crystallize out.[4]

  • Pour the hot mixture into a 2-liter beaker and cool thoroughly in running water.[4]

  • Filter the hydrochloride salt by suction and wash it rapidly with two 100-cc portions of chilled alcohol.[4] The expected weight of the hydrochloride is 250–300 g.[4]

  • Suspend the hydrochloride salt in 800 cc of water in a 2-liter beaker equipped with a mechanical stirrer.

  • Liberate the free base by adding a solution of 140 g of technical sodium hydroxide in 700 cc of water. The product will separate as a heavy brownish oil.[4]

  • After cooling to room temperature, separate the oil. The yield of the crude base is 225–250 g.[4]

Purification

The crude this compound can be purified by distillation under reduced pressure.

  • Dry the crude oil over 5 g of solid sodium hydroxide.[4]

  • Distill the dried oil under reduced pressure. The purified product is a colorless liquid.[4]

Data Presentation

Physical and Chemical Properties
CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
p-ToluidineC₇H₉N107.1543-45200
This compoundC₇H₈BrN186.0527-30[2][3][5]254-257[2][3] (120-122 @ 30 mm)[4]
Reaction Data
StepProductTheoretical Yield (g)Actual Yield (Crude) (g)Percent Yield (%)
Acetylation & Bromination3-Bromo-4-acetaminotoluene456.3--
HydrolysisThis compound372.1225-250[4]60-67[4]

Experimental Workflow

Synthesis_Workflow p_toluidine p-Toluidine acetylation Acetylation (Acetic Acid, Reflux) p_toluidine->acetylation p_acetotoluide p-Acetotoluide acetylation->p_acetotoluide bromination Bromination (Bromine, 50-55°C) p_acetotoluide->bromination bromo_intermediate 3-Bromo-4-acetaminotoluene bromination->bromo_intermediate hydrolysis Hydrolysis (HCl, Ethanol, Reflux) bromo_intermediate->hydrolysis crude_product Crude this compound (oily layer) hydrolysis->crude_product purification Purification (Vacuum Distillation) crude_product->purification final_product This compound purification->final_product

References

Laboratory Scale Synthesis of 3-Bromo-4-methylaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Bromo-4-methylaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The presented method is a robust and well-established three-step synthesis starting from commercially available p-toluidine (B81030).

Introduction

This compound, also known as 3-bromo-p-toluidine, is a valuable building block in organic synthesis. Its structure incorporates a bromine atom and an amino group on a toluene (B28343) scaffold, offering versatile handles for further chemical modifications. This application note details a reliable synthesis protocol that involves the protection of the amino group via acetylation, followed by regioselective bromination, and subsequent deprotection to yield the desired product.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Acetylation

p-Toluidine → p-Acetotoluidide

Step 2: Bromination

p-Acetotoluidide → 3-Bromo-4-acetaminotoluene

Step 3: Hydrolysis

3-Bromo-4-acetaminotoluene → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

ParameterValueReference
Starting Materialp-Toluidine[1][2]
Final ProductThis compound[3][4][5]
Molecular FormulaC₇H₈BrN[5]
Molecular Weight186.05 g/mol [3][5]
Overall Yield60-67% (crude base)[1][2]
Melting Point27-30 °C[3][6]
Boiling Point254-257 °C[3]
Boiling Point (reduced pressure)120-122 °C / 30 mm Hg[1]
92-94 °C / 3 mm Hg[1]
Purity (typical)98%[3]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Materials and Equipment:

  • p-Toluidine

  • Glacial Acetic Acid

  • Bromine

  • Sodium Bisulfite

  • 95% Ethyl Alcohol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (B78521)

  • Solid Sodium Hydroxide (for drying)

  • 2 L and 3 L Round-bottom flasks

  • Reflux condenser

  • Mechanical stirrer

  • Separatory funnel

  • Beakers

  • Suction filtration apparatus (Büchner funnel and flask)

  • Heating mantle

  • Ice bath

  • Distillation apparatus (for vacuum distillation)

Step 1: Preparation of p-Acetotoluidide

  • In a 2 L round-bottomed flask, combine 214 g (2 moles) of commercial p-toluidine with 800 mL of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for two hours.[1][2]

Step 2: Bromination of p-Acetotoluidide

  • Replace the reflux condenser with a mechanical stirrer and cool the mixture to 45°C.

  • Slowly add 325 g (102 mL, 2.03 moles) of bromine from a separatory funnel while stirring vigorously. Maintain the reaction temperature between 50-55°C. The addition should take approximately 40 minutes.[1]

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Pour the reaction mixture in a thin stream into 10 L of cold water containing 25 g of sodium bisulfite, with efficient stirring.[1]

  • The product, 3-bromo-4-acetaminotoluene, will precipitate as crystalline flocks.

  • Collect the solid by suction filtration, wash it thoroughly with water, and press it dry.[1][2]

Step 3: Hydrolysis to this compound

  • Transfer the partially dried 3-bromo-4-acetaminotoluene to a 3 L round-bottomed flask.

  • Add 500 mL of 95% ethyl alcohol and heat the mixture to boiling.

  • To the boiling solution, add 500 mL of concentrated hydrochloric acid and continue to reflux for three hours. During this time, the hydrochloride salt of the product will crystallize.[1][2]

  • Pour the hot mixture into a 2 L beaker and cool it thoroughly in running water.

  • Collect the hydrochloride salt by suction filtration and wash it with two 100 mL portions of chilled alcohol.[1]

  • Suspend the hydrochloride salt (250–300 g) in 800 mL of water in a 2 L beaker equipped with a mechanical stirrer.

  • Liberate the free base by adding a solution of 140 g of technical sodium hydroxide in 700 mL of water. The product will separate as a heavy brownish oil.[1][2]

  • After cooling to room temperature, separate the oil. The yield of the crude base is 225–250 g (60–67% based on p-toluidine).[1][2]

Purification:

The crude this compound can be purified by vacuum distillation.

  • Dry the crude oil over 5 g of solid sodium hydroxide.

  • Distill the dried oil under reduced pressure. The pure product is a colorless liquid.[1]

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis cluster_purification Purification p_toluidine p-Toluidine reflux1 Reflux (2h) p_toluidine->reflux1 acetic_acid Glacial Acetic Acid acetic_acid->reflux1 p_acetotoluidide p-Acetotoluidide Solution reflux1->p_acetotoluidide bromination Add Br₂ @ 50-55°C p_acetotoluidide->bromination bromine Bromine bromine->bromination quench Quench (Water + NaHSO₃) bromination->quench filtration1 Suction Filtration quench->filtration1 bromo_intermediate 3-Bromo-4-acetaminotoluene filtration1->bromo_intermediate reflux2 Reflux (3h) bromo_intermediate->reflux2 etoh 95% Ethanol etoh->reflux2 hcl Conc. HCl hcl->reflux2 hydrochloride Hydrochloride Salt reflux2->hydrochloride filtration2 Suction Filtration hydrochloride->filtration2 basification Basification filtration2->basification naoh NaOH Solution naoh->basification crude_product Crude this compound basification->crude_product drying Dry (solid NaOH) crude_product->drying distillation Vacuum Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Bromine: is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated Acids and Bases: Glacial acetic acid, concentrated hydrochloric acid, and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Organic Solvents: Ethanol is flammable. Keep away from open flames and ignition sources.

  • The reaction should be performed in a well-ventilated area.

  • A thorough risk assessment should be conducted before starting the experiment.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of this compound in a laboratory setting. The use of an acetyl protecting group allows for the regioselective bromination of p-toluidine, leading to a high-purity product after a straightforward workup and purification procedure. This protocol is suitable for researchers requiring this key intermediate for their synthetic endeavors.

References

Application Notes and Protocols: 3-Bromo-4-methylaniline as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-4-methylaniline as a versatile precursor in organic synthesis. This document details its application in palladium-catalyzed cross-coupling reactions for the synthesis of biologically active scaffolds and in the formation of complex heterocyclic structures. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the practical application of this valuable building block in research and development.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of biaryl and heteroaryl aniline (B41778) derivatives. These structural motifs are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors. The presence of the amino group can influence the electronic properties of the aromatic ring, and the bromine atom provides a reactive handle for palladium-catalyzed C-C bond formation.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the results of Suzuki-Miyaura coupling reactions between this compound and various arylboronic acids. The reactions were performed under standardized conditions to allow for a comparative analysis of the impact of the boronic acid substituent on the reaction yield.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-4-methylaniline85-95%
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-methylaniline90-98%
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-4-methylaniline80-90%
43-Chlorophenylboronic acid3-(3-Chlorophenyl)-4-methylaniline75-85%
5Pyridine-4-boronic acid4-Methyl-3-(pyridin-4-yl)aniline75-90%[1]
6Thiophene-2-boronic acid4-Methyl-3-(thiophen-2-yl)aniline70-80%
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (0.03 mmol) to the flask under a stream of inert gas.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl aniline derivative.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C, 4-12 h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Extraction F->G H Column Chromatography G->H I Product Isolation H->I

A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Kinase Inhibitors

Substituted anilines are crucial pharmacophores in a multitude of kinase inhibitors. This compound serves as a key starting material for the synthesis of potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl, which are implicated in cancer. The bromo- and methyl-substituted phenyl ring can be strategically incorporated to interact with the ATP-binding pocket of these enzymes.

For instance, derivatives of 4-[(3-bromophenyl)amino]quinazolines and -pyridopyrimidines have shown potent inhibitory activity against EGFR.[2][3] The 3-bromoanilino moiety is a key structural feature for high potency.

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the role of EGFR in cell signaling and its inhibition by a compound derived from this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream Activates ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->EGFR Blocks ATP Binding EGF EGF EGF->EGFR Binds

EGFR signaling and its inhibition by a kinase inhibitor.

Synthesis of Tröger's Base Analogs

This compound can be utilized in the synthesis of Tröger's base analogs. Tröger's bases are chiral molecules with a rigid V-shaped structure, making them useful in various applications, including molecular recognition and catalysis. The reaction involves the condensation of the aniline with a formaldehyde (B43269) equivalent, such as dimethoxymethane (B151124), in the presence of a strong acid.[4]

Experimental Protocol: Synthesis of a 1,7-Dihalo Tröger's Base Analog

This protocol is adapted from general procedures for the synthesis of Tröger's bases.[4]

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv) in dimethoxymethane (2.5 equiv).

  • Cool the mixture in an ice bath.

  • Slowly add trifluoroacetic acid dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into a cold aqueous ammonium hydroxide solution and stir vigorously for 2 hours.

  • Collect the resulting solid by filtration.

  • Wash the solid with water and then with hexane.

  • Purify the crude product by column chromatography (e.g., using a hexane:dichloromethane eluent) to yield the Tröger's base analog.

Synthesis of Thiophene-Based Imines

This compound can be condensed with thiophene (B33073) aldehydes to form imines, which can then undergo further functionalization, such as Suzuki coupling, to generate more complex molecules with potential applications in materials science and medicinal chemistry.[5]

Quantitative Data for Suzuki Coupling of a Thiophene-Based Imine

The following table presents the yields for the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids.[5]

EntryArylboronic AcidProduct TypeYield (%)
1Phenylboronic acidMonosubstituted35%
24-Methylphenylboronic acidMonosubstituted40%
34-Methoxyphenylboronic acidMonosubstituted38%
44-Chlorophenylboronic acidMonosubstituted33%
5Phenylboronic acid (2 equiv.)Disubstituted36%
64-Methylphenylboronic acid (2 equiv.)Disubstituted46%
74-Methoxyphenylboronic acid (2 equiv.)Disubstituted41%
84-Chlorophenylboronic acid (2 equiv.)Disubstituted31%
Experimental Protocol: Synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and Subsequent Suzuki Coupling

Part A: Imine Formation [5]

  • Dissolve 4-bromo-2-methylaniline (B145978) (1.0 equiv) and 3-bromothiophene-2-carbaldehyde (1.0 equiv) in ethanol (B145695).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration and wash with cold ethanol to obtain the imine product.

Part B: Suzuki Coupling [5]

  • To a Schlenk flask, add the imine from Part A (1.0 equiv), the arylboronic acid (1.1 equiv for monosubstitution, 2.2 equiv for disubstitution), K₃PO₄ (2.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed 1,4-dioxane.

  • Heat the reaction mixture to 90 °C for 12-24 hours.

  • After cooling, dilute with ethyl acetate (B1210297) and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Logical Relationship: Synthesis of Substituted Thiophene Imines

Thiophene_Imine_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Suzuki Coupling A This compound C Condensation (Ethanol, Acetic Acid) A->C B 3-Bromothiophene- 2-carbaldehyde B->C D (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline C->D G Coupling Reaction D->G E Arylboronic Acid E->G F Pd(PPh₃)₄, K₃PO₄ F->G H Substituted Thiophene Imine Product G->H

Two-step synthesis of functionalized thiophene imines.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1][3][4] These application notes provide a detailed protocol for the Suzuki coupling of 3-Bromo-4-methylaniline with various boronic acids. The resulting 3-aryl-4-methylaniline scaffold is a key structural motif in a range of biologically active molecules and functional materials. The ability to synthetically diversify the aniline (B41778) core at the 3-position allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[5]

General Reaction Scheme

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (this compound) with an organoboron compound (arylboronic acid) in the presence of a base. The general reaction scheme is as follows:

General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.

Caption: General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.

Application Notes

The success of a Suzuki coupling reaction is highly dependent on the chosen reaction conditions. Key parameters include the palladium catalyst, ligand, base, and solvent system.

  • Catalyst System: The choice of palladium source and ligand is crucial for achieving high yields.[6] Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts derived from Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with phosphine (B1218219) ligands.[7][8][9] For instance, Pd(dppf)Cl₂ is another effective catalyst for such transformations.[2][3] The selection of bulky, electron-rich phosphine ligands can be essential for high reaction efficiency.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃) are frequently employed.[1][8][10][11] The choice of base can influence the reaction rate and yield.

  • Solvent System: Suzuki coupling reactions are often performed in a biphasic mixture of an organic solvent and water.[12][13] Common organic solvents include 1,4-dioxane (B91453), toluene, and tetrahydrofuran (B95107) (THF).[1][12][14] The water in the mixture plays a role in dissolving the inorganic base. Degassing the solvent is important to prevent oxidation of the palladium catalyst.

  • Reaction Temperature and Time: The reaction temperature typically ranges from 80 to 110 °C.[6][12] Reaction times can vary from a few hours to overnight, and progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Data Presentation

The following tables summarize the reaction conditions and yields for Suzuki coupling reactions of bromoanilines that are structurally similar to this compound. This data provides a valuable reference for optimizing the reaction with the target substrate.

Table 1: Suzuki Coupling of 4-Bromo-3-methylaniline with Pyridine-4-boronic acid

ParameterConditionReference
Aryl Halide 4-Bromo-3-methylaniline[1]
Boronic Acid Pyridine-4-boronic acid[1]
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]
Base Potassium Carbonate (K₂CO₃)[1]
Solvent 1,4-Dioxane / Water (4:1)[1]
Temperature 90-100 °C[1]
Reaction Time 12-18 hours[1]
Yield 75-90%[1]

Table 2: Suzuki Coupling of 3-Bromo-2,4,6-trimethylaniline with Arylboronic acids

ParameterConditionReference
Aryl Halide 3-Bromo-2,4,6-trimethylaniline[8]
Boronic Acid Various arylboronic acids[8]
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[8]
Base Not specified[8]
Solvent Not specified[8]
Temperature Not specified[8]
Reaction Time Not specified[8]
Yield Up to 63%[8]

Table 3: Suzuki Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with Arylboronic acids

ParameterConditionReference
Aryl Halide (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline[10]
Boronic Acid Various arylboronic acids[10]
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[10]
Base Potassium Phosphate (K₃PO₄)[10][11]
Solvent Not specified[10]
Temperature 90 °C[10]
Reaction Time Not specified[10]
Yield 31-46%[10]

Experimental Protocols

The following protocol is a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid, based on established methods for similar compounds.[1][5][12] Optimization may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[1]

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][12][15]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 Base r_pd_r R-Pd(II)Ln-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical experimental workflow for performing a Suzuki coupling reaction involves several key stages, from preparation to purification.[5]

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants (Aryl Halide, Boronic Acid, Base) start->setup inert Establish Inert Atmosphere (Evacuate and Backfill with Ar/N2) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvents catalyst->solvent reaction Heat and Stir (e.g., 90-100 °C, 12-18h) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Cool and Quench (Add Water and Organic Solvent) monitor->workup extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad substrate scope.[1] This reaction is of particular significance in pharmaceutical and materials science, where the synthesis of arylamines is a critical step in the development of new therapeutic agents and functional materials. 3-Bromo-4-methylaniline is a valuable building block, and its amination allows for the introduction of diverse amino functionalities, leading to a wide range of N-substituted 4-methyl-3-aminoaniline derivatives.

These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of this compound with various classes of amines, including primary alkylamines, secondary cyclic amines, and anilines.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific amine and aryl halide used.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with representative primary, secondary, and aryl amines. These conditions are based on established procedures for similar aryl bromides and serve as a starting point for optimization.

Table 1: Amination with Primary Alkylamines

AminePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
n-HexylaminePd₂(dba)₃XPhosNaOtBuToluene10018High
CyclohexylaminePd(OAc)₂RuPhosLHMDSDioxane10012Good
BenzylaminePd₂(dba)₃BrettPhosK₃PO₄t-BuOH11024Moderate-Good

Table 2: Amination with Secondary Cyclic Amines

AminePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂BINAPCs₂CO₃Toluene1108Excellent
PiperidinePd₂(dba)₃XantphosNaOtBuDioxane10012High
PyrrolidinePd(OAc)₂DavePhosK₂CO₃Toluene10018Good

Table 3: Amination with Anilines

AminePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)₂BINAPCs₂CO₃Toluene1108High
4-MethoxyanilinePd₂(dba)₃XPhosNaOtBuDioxane10016Excellent
4-ChloroanilinePd(OAc)₂RuPhosK₃PO₄Toluene11024Good

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1-1.2 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, BINAP; 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound to the reaction vessel.

  • Seal the vessel and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted-4-methyl-3-aminoaniline.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex L2Pd(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination RNH2 Pd(II)_Amine_Complex [L2Pd(Ar)(H2NR)]+Br- Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex L2Pd(Ar)(HNR) Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NHR Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Charge_Reagents Charge Schlenk tube with: - Pd source - Ligand - Base - this compound Inert_Atmosphere Evacuate and backfill with inert gas (3x) Charge_Reagents->Inert_Atmosphere Add_Solvent_Amine Add anhydrous solvent and amine Inert_Atmosphere->Add_Solvent_Amine Heat_Stir Heat to desired temperature with vigorous stirring Add_Solvent_Amine->Heat_Stir Monitor Monitor reaction progress (TLC, LC-MS, GC-MS) Heat_Stir->Monitor Cool_Quench Cool to room temperature and dilute with organic solvent Monitor->Cool_Quench Wash Wash with H2O and brine Cool_Quench->Wash Dry_Concentrate Dry over Na2SO4 or MgSO4, filter, and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Versatile Role of 3-Bromo-4-methylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-methylaniline as a key building block in the synthesis of pharmaceutical intermediates. This versatile molecule serves as a scaffold for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. This document outlines detailed experimental protocols for key transformations, presents quantitative data in a structured format, and visualizes synthetic pathways and workflows.

Introduction

This compound is a substituted aniline (B41778) that offers two reactive sites for chemical modification: the nucleophilic amino group and the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions. This dual reactivity makes it an invaluable starting material for the synthesis of a diverse range of pharmaceutical intermediates. Its application is particularly prominent in the synthesis of kinase inhibitors, where the 4-methylaniline moiety can be elaborated to interact with the hinge region of kinase active sites, while the bromine atom provides a handle for introducing further complexity and targeting specific interactions within the ATP-binding pocket.

Key Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical intermediate synthesis revolve around two main types of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is readily displaced in Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the formation of C-C and C-N bonds, respectively. These reactions are fundamental in constructing the biaryl and N-aryl scaffolds prevalent in many drug molecules.

  • Amide Bond Formation: The amino group can be acylated to form amides, a common functional group in pharmaceuticals that can participate in crucial hydrogen bonding interactions with biological targets.

This document will detail protocols for these key reactions and their application in the synthesis of intermediates for targeted therapies.

Data Presentation: Summary of Key Reactions and Yields

The following tables summarize quantitative data for the synthesis of pharmaceutical intermediates starting from this compound and its derivatives.

Reaction Type Starting Material Reagents and Conditions Product Yield (%) Purity (%) Reference
Amide FormationThis compound, Pyrazine-2-carboxylic acidDCC, DMAP, DCM, 0 °C to rtN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide83>95 (after chromatography)[1]
Suzuki-Miyaura CouplingN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideAryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane (B91453)/H₂O, 90 °CN-(3-methyl-4-arylphenyl)pyrazine-2-carboxamide60-85>95 (after chromatography)[1]
Suzuki-Miyaura Coupling4-Bromo-3-methylaniline (B1294692)Pyridine-4-boronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90-100 °C3-Methyl-4-(pyridin-4-yl)aniline75-90 (expected)>95 (after chromatography)[2]

Experimental Protocols

Protocol 1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

This protocol describes the formation of an amide bond between this compound and pyrazine-2-carboxylic acid, a common precursor for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (10 mmol), this compound (10 mmol), DMAP (2 mmol), and 50 mL of DCM.[1]

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.[1]

  • Once the temperature has stabilized, add DCC (11 mmol) to the mixture under an inert atmosphere.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[1]

Workflow Diagram:

G cluster_start Starting Materials cluster_reagents Reagents This compound This compound Reaction_Mixture Reaction Mixture (0°C to RT) This compound->Reaction_Mixture Pyrazine-2-carboxylic_acid Pyrazine-2-carboxylic_acid Pyrazine-2-carboxylic_acid->Reaction_Mixture DCC DCC DCC->Reaction_Mixture DMAP DMAP DMAP->Reaction_Mixture DCM DCM DCM->Reaction_Mixture Workup Workup (Filtration, Washes) Reaction_Mixture->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product N-(4-bromo-3-methylphenyl) -pyrazine-2-carboxamide Purification->Final_Product

Caption: Workflow for the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-3-methylaniline with pyridine-4-boronic acid to synthesize a key intermediate for kinase inhibitors.

Materials:

  • 4-Bromo-3-methylaniline (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • In an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[2]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.[2]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the flask via syringe.[2]

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Methyl-4-(pyridin-4-yl)aniline.[2]

Reaction Scheme Diagram:

G cluster_reactants cluster_products cluster_conditions R1 This compound C1 Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90-100°C plus1 + R2 Pyridine-4-boronic acid P1 3-Methyl-4-(pyridin-4-yl)aniline C1->P1 Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Application in the Synthesis of Kinase Inhibitors: Sorafenib and Regorafenib (B1684635)

This compound and its derivatives are crucial for synthesizing the core structures of multi-kinase inhibitors like Sorafenib and Regorafenib. While published syntheses may start from different precursors, the following represents a plausible and illustrative synthetic strategy for the core of these molecules, highlighting the utility of reactions applicable to this compound derivatives.

Representative Synthesis of a Regorafenib-like Core

Regorafenib features a fluorinated diphenyl ether urea (B33335) structure. A key step is the formation of the diaryl ether, which can be achieved through a nucleophilic aromatic substitution reaction. The subsequent urea formation connects the two key fragments of the molecule.

Synthetic Strategy Overview:

  • Diaryl Ether Formation: Coupling of a substituted aminophenol with a pyridine (B92270) derivative.

  • Urea Formation: Reaction of the resulting diaryl ether amine with an isocyanate.

Signaling Pathway Context:

G cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFR VEGFR RAF RAF VEGFR->RAF PDGFR PDGFR PDGFR->RAF FGFR FGFR FGFR->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival ERK->Survival Regorafenib Regorafenib Regorafenib->VEGFR inhibits Regorafenib->PDGFR inhibits Regorafenib->FGFR inhibits Regorafenib->RAF inhibits

Caption: Kinase signaling pathways inhibited by Regorafenib.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to undergo a range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions and amide bond formations, allows for the efficient construction of complex molecular scaffolds. The protocols and data presented herein demonstrate its utility in synthesizing key intermediates for targeted therapies, particularly kinase inhibitors. Researchers and drug development professionals can leverage the information in these application notes to facilitate the design and execution of novel synthetic routes to biologically active molecules.

References

Application of 3-Bromo-4-methylaniline in Agrochemical Research: A Focus on Insecticide Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-methylaniline is a versatile chemical intermediate with applications in various fields, including the synthesis of agrochemicals. Its specific substitution pattern makes it a valuable building block for the creation of complex molecules with desired biological activities. In agrochemical research, this compound and its derivatives are particularly relevant in the development of modern insecticides, specifically in the class of anthranilic diamides. These insecticides are known for their novel mode of action, high efficacy against a range of pests, and favorable safety profiles.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the synthesis and evaluation of new insecticidal compounds.

Application Notes

This compound serves as a key precursor for the synthesis of anthranilamide insecticides. While not always a direct starting material, its structural motif is integral to the final active molecule. The general approach involves the acylation of a substituted aniline (B41778) with a pyrazolecarboxylic acid derivative. The resulting N-acyl anthranilamide possesses the core structure necessary for potent insecticidal activity.

The primary application of these derived insecticides is in the control of chewing pests, particularly Lepidoptera larvae, which are major agricultural pests for a variety of crops. The high insecticidal activity, coupled with a unique mode of action, makes these compounds valuable tools in integrated pest management (IPM) programs and for managing resistance to other insecticide classes.

Mode of Action: Ryanodine (B192298) Receptor Modulation

Anthranilic diamide (B1670390) insecticides derived from structures related to this compound act as potent activators of insect ryanodine receptors (RyRs).[1][2][3] RyRs are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1][2][3] In insects, the binding of these insecticides to the RyR leads to an uncontrolled release of internal calcium stores into the cytoplasm.[1] This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately the death of the insect.[1][3] A key advantage of this mode of action is its high selectivity for insect RyRs over their mammalian counterparts, contributing to the favorable toxicological profile of these insecticides.[2]

Experimental Protocols

The following protocols are based on the synthesis of novel anthranilic diamide insecticides with structural similarities to derivatives of this compound, as described in recent literature.[4]

1. Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (Intermediate A)

This intermediate is a key component for the acylation of the aniline moiety.

  • Materials:

    • 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (B28343)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride. This intermediate is typically used in the next step without further purification.

2. General Procedure for the Synthesis of Anthranilic Diamide Insecticides (e.g., Compound 8h)

This protocol describes the coupling of the pyrazole (B372694) acid chloride with a substituted aniline.

  • Materials:

    • 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (Intermediate A)

    • 2-amino-N-(2,3-dihydro-1H-inden-2-yl)-5-chloro-3-methylbenzamide (or a similar substituted aniline)

    • Pyridine

    • Acetonitrile (B52724)

  • Procedure:

    • Dissolve the substituted aniline in acetonitrile and add pyridine.

    • Slowly add a solution of Intermediate A in acetonitrile to the mixture at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final anthranilic diamide insecticide.

3. Insecticidal Activity Bioassay

The following is a general protocol for evaluating the insecticidal activity of the synthesized compounds against a model pest, such as the oriental armyworm (Mythimna separata).

  • Materials:

    • Synthesized compounds

    • Acetone (as a solvent)

    • Triton X-100 (as an emulsifier)

    • Distilled water

    • Third-instar larvae of Mythimna separata

    • Cabbage leaf discs

  • Procedure:

    • Prepare stock solutions of the test compounds in acetone.

    • Create a series of dilutions of the test compounds in distilled water containing a small amount of Triton X-100 (e.g., 0.1%).

    • Dip fresh cabbage leaf discs into the test solutions for 10-15 seconds and allow them to air dry.

    • Place one treated leaf disc into a petri dish lined with moistened filter paper.

    • Introduce ten third-instar larvae of Mythimna separata into each petri dish.

    • Use a leaf disc treated with the solvent and emulsifier solution as a negative control. A commercial insecticide (e.g., chlorantraniliprole) can be used as a positive control.

    • Maintain the petri dishes at 25 ± 1 °C with a 14:10 hour light:dark photoperiod.

    • Record larval mortality after 48 and 72 hours.

    • Calculate the corrected mortality rate using Abbott's formula.

    • Determine the LC₅₀ (lethal concentration for 50% of the population) values by probit analysis.

Data Presentation

The following table summarizes the insecticidal activity of a series of novel anthranilic diamide insecticides against the oriental armyworm (Mythimna separata), demonstrating the potential of compounds derived from structures related to this compound.[4]

CompoundConcentration (mg/L)Mortality (%) against M. separata
8c 490
8i 0.860
8q 4100
8q 0.880
Chlorantraniliprole 480
Chlorantraniliprole 0.850

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Evaluation 3_Bromo_Aniline This compound (or derivative) Acylation Acylation Reaction 3_Bromo_Aniline->Acylation Pyrazole_Acid Pyrazolecarboxylic Acid Derivative Pyrazole_Acid->Acylation Purification Purification (Recrystallization) Acylation->Purification Final_Product Anthranilic Diamide Insecticide Purification->Final_Product Bioassay Insecticidal Activity Bioassay Final_Product->Bioassay Ryanodine_Receptor_Pathway Insecticide Anthranilic Diamide Insecticide RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Insecticide->RyR Binds and Activates Ca_Release Uncontrolled Ca²⁺ Release from Internal Stores RyR->Ca_Release Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death

References

Synthesis of 2,8-Dibromo-3,7-dimethyl-Tröger's Base Analogs from 3-Bromo-4-methylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,8-dibromo-3,7-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][2]diazocine, a halogenated analog of Tröger's base, utilizing 3-Bromo-4-methylaniline as the starting material. Tröger's base and its analogs are rigid, V-shaped chiral molecules that are valuable scaffolds in supramolecular chemistry and drug discovery. The introduction of bromine and methyl groups onto the aromatic backbone offers opportunities for further functionalization and modulation of physicochemical properties. This guide presents a comprehensive synthesis protocol, characterization data, and potential applications in medicinal chemistry and materials science.

Introduction

Tröger's base, first synthesized by Julius Tröger in 1887, is a diamine with a unique bridged bicyclic structure that imparts chirality and conformational rigidity. These characteristics make Tröger's base analogs attractive building blocks in various fields, including molecular recognition, catalysis, and the development of novel therapeutic agents.[3] Halogenated derivatives, in particular, serve as versatile intermediates for cross-coupling reactions, allowing for the introduction of diverse functional groups.[4] Furthermore, the presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to enhanced potency and metabolic stability.[5][6][7]

The synthesis of the 2,8-dibromo-3,7-dimethyl analog of Tröger's base from this compound proceeds via an acid-catalyzed condensation reaction with a formaldehyde (B43269) source. This protocol details a reliable method for this synthesis and highlights the utility of the resulting compound.

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Product
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Starting MaterialThis compound7745-91-7C₇H₈BrN186.0527-30Solid
Product1,7-Dibromo-2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][2]diazocineNot availableC₁₇H₁₆Br₂N₂408.14266.65White Solid
Table 2: Crystallographic Data for 1,7-Dibromo-2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][2]diazocine[8]
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)23.583 (7)
b (Å)5.096 (2)
c (Å)14.907 (4)
β (°)121.921 (4)
Volume (ų)1520.6 (9)
Z4
Calculated Density (Mg m⁻³)1.783
Dihedral Angle between Benzene Rings (°)97.47 (5)

Experimental Protocols

Synthesis of 1,7-Dibromo-2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][2]diazocine

This protocol is based on established procedures for the synthesis of halogenated Tröger's base analogs.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.861 g, 4.63 mmol) in trifluoroacetic acid (20 mL). Cool the solution in an ice bath.

  • Addition of Paraformaldehyde: To the cooled solution, add paraformaldehyde (0.222 g, 7.41 mmol) in one portion.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature under an argon atmosphere in the dark for 20 hours. The solution will typically darken over time.

  • Work-up - Neutralization: After 20 hours, cool the reaction mixture again in an ice bath. Carefully neutralize the mixture by the dropwise addition of a solution of concentrated ammonia (20 mL) in water (50 mL). Subsequently, render the solution basic by the addition of a saturated sodium hydrogen carbonate solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (2 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Isolation: Collect the fractions containing the desired product (monitored by TLC) and evaporate the solvent to obtain 1,7-Dibromo-2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][2]diazocine as a white solid.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction Conditions cluster_product Product A This compound R Reaction Mixture A->R Dissolve in TFA B Paraformaldehyde B->R C Trifluoroacetic Acid (TFA) D Room Temperature, 20h, Dark E Neutralization (NH4OH, NaHCO3) D->E Quench F Extraction (DCM) E->F G Column Chromatography F->G H 2,8-Dibromo-3,7-dimethyl Tröger's Base Analog G->H Isolate R->D Stir

Caption: Synthetic workflow for the preparation of the Tröger's base analog.

Applications in Research and Drug Development

The synthesized 2,8-dibromo-3,7-dimethyl-Tröger's base analog is a valuable compound with several potential applications:

  • Supramolecular Chemistry: The rigid, V-shaped structure makes it an excellent scaffold for building larger, complex molecular architectures such as molecular cages, clips, and polymers.[8] The bromine atoms can act as halogen bond donors, enabling the formation of predictable supramolecular assemblies.

  • Medicinal Chemistry and Drug Development:

    • Intermediate for Further Functionalization: The two bromine atoms are ideal handles for post-synthetic modification via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and develop novel bioactive molecules.

    • Pharmacophore Scaffold: The rigid Tröger's base core can serve as a unique three-dimensional scaffold to present pharmacophoric elements in a defined spatial orientation for optimal interaction with biological targets.

    • Modulation of Physicochemical Properties: The presence of two bromine atoms increases the lipophilicity of the molecule, which can influence its membrane permeability and metabolic stability. This is a common strategy in drug design to enhance the "drug-like" properties of a compound.[5] While specific biological activity for this particular analog is not yet widely reported, other functionalized Tröger's base derivatives have shown promise as selective inhibitors against human breast cancer cell lines.[9]

  • Materials Science: Tröger's base-containing polymers have been investigated for applications in gas separation and as materials with intrinsic microporosity.[10] The dibromo-dimethyl analog could be a useful monomer in the synthesis of novel polymers with tailored properties.

Conclusion

The synthesis of 2,8-dibromo-3,7-dimethyl-Tröger's base analog from this compound is a straightforward and reproducible process. The resulting compound is a versatile building block with significant potential in supramolecular chemistry, medicinal chemistry, and materials science. The detailed protocol and application notes provided herein are intended to facilitate further research and development in these exciting areas.

References

Application of 3-Bromo-4-methylaniline in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline is a versatile starting material and intermediate in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. Its unique substitution pattern, featuring a bromine atom and a methyl group on the aniline (B41778) ring, allows for regioselective functionalization and the introduction of diverse chemical moieties. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, including quinolines, benzimidazoles, indoles, and carbazoles. These heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Data Presentation

The following tables summarize the key reaction parameters and expected yields for the synthesis of various heterocyclic compounds starting from this compound.

Table 1: Synthesis of Quinolines via Skraup and Combes Reactions

Product NameSynthetic MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
6-Bromo-7-methylquinolineSkraup ReactionGlycerol (B35011), H₂SO₄, Oxidizing agentNone140-1503-460-70
6-Bromo-2,4,7-trimethylquinolineCombes SynthesisAcetylacetone, H₂SO₄None100-1202-375-85

Table 2: Multi-step Synthesis of Benzimidazoles, Indoles, and Carbazoles

Target HeterocycleKey Intermediate(s)Synthetic MethodKey ReagentsCatalystTypical Overall Yield (%)
6-Bromo-5-methyl-1H-benzo[d]imidazole3-Bromo-4-methyl-6-nitroaniline, 4-Bromo-5-methylbenzene-1,2-diamine (B182245)Nitration, Reduction, CyclizationHNO₃/H₂SO₄, SnCl₂/HCl, Formic acidNone50-60
5-Bromo-6-methyl-2-phenyl-1H-indole2-Bromo-1-phenylethan-1-oneBischler-Möhlau SynthesisExcess this compoundNone40-50
2-Bromo-3-methyl-9H-carbazoleN-(2-chlorophenyl)-3-bromo-4-methylanilineBuchwald-Hartwig Amination, Intramolecular C-H Arylation1-bromo-2-chlorobenzenePd₂(dba)₃, Xantphos60-70

Experimental Protocols

Synthesis of 6-Bromo-7-methylquinoline (Skraup Reaction)

The Skraup reaction is a classic method for quinoline (B57606) synthesis involving the reaction of an aniline with glycerol, an acid catalyst, and an oxidizing agent.[1]

Materials and Reagents:

  • This compound

  • Anhydrous glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (B86663) (FeSO₄) (optional, to moderate the reaction)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to this compound with cooling.

  • Add a small amount of ferrous sulfate (optional).

  • Heat the mixture with stirring to 140-145°C.

  • Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of time, maintaining the reaction temperature. The reaction is exothermic and should be controlled.

  • After the addition is complete, continue heating the mixture for an additional 3-4 hours.

  • Cool the reaction mixture and cautiously pour it into a large volume of water.

  • Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) until it is alkaline.

  • Perform a steam distillation to isolate the crude 6-bromo-7-methylquinoline.

  • Extract the distillate with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 6-bromo-7-methylquinoline.

Synthesis of 6-Bromo-2,4,7-trimethylquinoline (Combes Synthesis)

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][3]

Materials and Reagents:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

Procedure:

  • To a round-bottom flask, add this compound and acetylacetone.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid or polyphosphoric acid with stirring.

  • After the addition, allow the mixture to warm to room temperature and then heat it to 100-120°C for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., aqueous ammonia (B1221849) or sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 6-bromo-2,4,7-trimethylquinoline.

Synthesis of 6-Bromo-5-methyl-1H-benzo[d]imidazole

This synthesis involves a three-step process starting with the nitration of this compound.

Step 3a: Nitration of this compound

Materials and Reagents:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

Procedure:

  • Dissolve this compound in concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • After the addition, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash it thoroughly with cold water, and dry to obtain 3-bromo-4-methyl-6-nitroaniline.

Step 3b: Reduction to 4-Bromo-5-methylbenzene-1,2-diamine

Materials and Reagents:

  • 3-Bromo-4-methyl-6-nitroaniline

  • Tin(II) chloride (SnCl₂) or Iron (Fe) powder

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Suspend 3-bromo-4-methyl-6-nitroaniline in ethanol (B145695) or a mixture of ethanol and water.

  • Add an excess of the reducing agent (e.g., SnCl₂ or Fe powder) and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and evaporate the solvent to get crude 4-bromo-5-methylbenzene-1,2-diamine.

Step 3c: Cyclization to 6-Bromo-5-methyl-1H-benzo[d]imidazole

Materials and Reagents:

  • 4-Bromo-5-methylbenzene-1,2-diamine

  • Formic acid

Procedure:

  • Reflux a mixture of 4-bromo-5-methylbenzene-1,2-diamine in an excess of formic acid for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a base (e.g., ammonia solution) to precipitate the benzimidazole.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure 6-bromo-5-methyl-1H-benzo[d]imidazole.

Synthesis of 5-Bromo-6-methyl-2-phenyl-1H-indole (Bischler-Möhlau Synthesis)

The Bischler-Möhlau indole (B1671886) synthesis produces a 2-aryl-indole from an α-haloacetophenone and an excess of an aniline.[4][5]

Materials and Reagents:

  • This compound

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

Procedure:

  • Heat a mixture of this compound (in excess, acting as both reactant and solvent) and 2-bromo-1-phenylethan-1-one at 150-180°C for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add dilute hydrochloric acid to precipitate the crude product and dissolve the excess aniline.

  • Filter the crude indole, wash with water, and dry.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

Synthesis of 2-Bromo-3-methyl-9H-carbazole

This synthesis is a two-step process involving a Buchwald-Hartwig amination followed by an intramolecular C-H arylation.

Step 5a: N-(2-chlorophenyl)-3-bromo-4-methylaniline (Buchwald-Hartwig Amination)

Materials and Reagents:

  • This compound

  • 1-Bromo-2-chlorobenzene

  • Palladium(0) catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, 1-bromo-2-chlorobenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene and heat the mixture at reflux (around 110°C) for 12-24 hours.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2-chlorophenyl)-3-bromo-4-methylaniline.

Step 5b: 2-Bromo-3-methyl-9H-carbazole (Intramolecular C-H Arylation)

Materials and Reagents:

  • N-(2-chlorophenyl)-3-bromo-4-methylaniline

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • High-boiling point solvent (e.g., DMF or DMA)

Procedure:

  • Combine N-(2-chlorophenyl)-3-bromo-4-methylaniline, Pd(OAc)₂, and potassium carbonate in a suitable high-boiling point solvent.

  • Heat the mixture at a high temperature (e.g., 140-160°C) for 12-24 hours.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the residue by column chromatography to obtain 2-bromo-3-methyl-9H-carbazole.

Visualizations

Reaction Workflow: Synthesis of 6-Bromo-7-methylquinoline

G cluster_start Starting Materials cluster_reaction Skraup Reaction cluster_workup Work-up & Purification A This compound E Heat to 140-150°C Add Glycerol Dropwise A->E B Glycerol B->E C H₂SO₄ C->E D Oxidizing Agent D->E F Neutralization E->F Reaction Mixture G Steam Distillation F->G H Extraction G->H I Purification H->I J 6-Bromo-7-methylquinoline I->J Pure Product

Caption: Workflow for the Skraup synthesis of 6-bromo-7-methylquinoline.

Signaling Pathway: Topoisomerase II Inhibition by Carbazole (B46965) Derivatives

Many carbazole derivatives exhibit anticancer activity by inhibiting Topoisomerase II, an enzyme crucial for DNA replication and cell division.[6] This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

G cluster_cell Cancer Cell Carbazole Carbazole Derivative TopoII Topoisomerase II Carbazole->TopoII Inhibition DNA_replication DNA Replication & Chromosome Segregation TopoII->DNA_replication DSB DNA Double-Strand Breaks DNA_replication->DSB leads to DDR DNA Damage Response (ATM/ATR) DSB->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Inhibition of Topoisomerase II by carbazoles leading to apoptosis.

Signaling Pathway: EGFR Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is often dysregulated in cancer, promoting cell proliferation and survival.[7][8] Heterocyclic compounds are actively investigated as EGFR inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Heterocyclic Inhibitor Inhibitor->EGFR Blocks

Caption: Overview of the EGFR signaling pathway and potential inhibition.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylaniline is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in the fields of medicinal chemistry and materials science. The presence of a bromine atom, a reactive amino group, and a methyl group on the aromatic ring allows for regioselective functionalization. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering mild reaction conditions, high functional group tolerance, and broad substrate scope.

These application notes provide detailed protocols and comparative data for four major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Heck Reaction, and Sonogashira Coupling. The resulting biaryl and substituted aniline (B41778) scaffolds are key structural motifs in many biologically active compounds, including kinase inhibitors.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound. For this compound, this reaction is ideal for introducing various aryl and heteroaryl moieties, which are prevalent in pharmaceutical agents.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of bromoanilines with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the conditions for analogous bromoanilines provide a strong starting point for optimization.

EntryBromoanilineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanilinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃DMF/H₂O100295
24-Bromo-2-methylaniline3-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane901251
32-Bromoaniline4-Methylphenylboronic acidCataCXium A Palladacycle (10)-Cs₂CO₃2-MeTHF/H₂O801891
44-Bromoaniline4-Methoxyphenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃DMF/H₂O100298
52-BromoanilinePyridine-3-boronic acid esterCataCXium A Palladacycle (10)-Cs₂CO₃2-MeTHF/H₂O801871

Data is compiled from reactions on structurally similar substrates to provide a predictive basis for the target reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed DMF/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 4-methyl-3-phenylaniline.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing the synthesis of a wide range of substituted anilines from aryl halides.[1] This reaction is crucial for synthesizing complex amines that are often found in pharmaceuticals.

Quantitative Data Summary: Buchwald-Hartwig Amination

The following table presents typical conditions for the Buchwald-Hartwig amination of aryl bromides with various amines. These examples serve as a guide for developing protocols for this compound.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholine (B109124)Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001898
22-BromotolueneMorpholine(NHC)Pd(allyl)Cl (1)-NaOtBuDioxane80<199
34-Bromo-N,N-dimethylanilineMorpholinePd-PEPPSI-iPr (2)-K₃PO₄tAmylOH1001891
44-BromobenzonitrileBenzamide[Pd(cinnamyl)Cl]₂ (2.5)Xantphos (10)DBUDMF1001885
53-BromopyridineCyclopentylamineRuPhos Precatalyst (2)-LiHMDSTHF651878

Data is compiled from reactions on structurally similar substrates to provide a predictive basis for the target reaction.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed Toluene

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.

  • Add this compound to the vessel.

  • Add anhydrous, degassed toluene, followed by the addition of morpholine via syringe.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Heck Reaction: C(sp²)-C(sp²) Bond Formation via Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[2] This reaction is particularly useful for synthesizing stilbene (B7821643) and cinnamate (B1238496) derivatives.

Quantitative Data Summary: Heck Reaction

The table below outlines typical conditions for the Heck reaction between various aryl bromides and alkenes.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2,6-dimethylanilineAcrylonitrilePd(OAc)₂ (5)P(o-tolyl)₃ (10)NaOAcDMA1402087
2BromobenzeneStyrenePd/C (1)NoneNa₂CO₃NMP/H₂O150395
34-Bromoanisolen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100498
43-BromotolueneStyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O1001281
51-BromonaphthaleneStyrenePd(OAc)₂ (1)NoneK₂CO₃DMF1202492

Data is compiled from reactions on structurally similar substrates to provide a predictive basis for the target reaction.[3]

Detailed Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)

  • Sodium Acetate (NaOAc) (1.5 equiv)

  • N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a pressure-rated vessel, combine this compound, Pd(OAc)₂, P(o-tolyl)₃, and NaOAc.

  • Add the solvent (DMA or DMF) followed by the styrene.

  • Seal the vessel tightly and heat to 120-140 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted stilbene product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in drug discovery and materials science.

Quantitative Data Summary: Sonogashira Coupling

The following table provides representative conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMPDMSOrt292
2IodobenzenePhenylacetylene (B144264)Pd/CuFe₂O₄ (3)(in catalyst)K₂CO₃EtOH70390
34-BromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65691
42-BromopyridinePhenylacetyleneMCM-41-Pd (0.02)CuI (0.04)PPh₃ / PiperidineToluene902493
54-Bromoanisole1-OctynePd(PPh₃)₄ (2)CuI (4)i-Pr₂NHTHFrt389

Data is compiled from reactions on structurally similar substrates to provide a predictive basis for the target reaction.[5][6]

Detailed Protocol: Sonogashira Coupling

This protocol describes a general procedure for coupling this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Add the anhydrous solvent (THF or DMF) followed by the amine base (e.g., Et₃N).

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS until completion (typically 3-12 hours).

  • Once complete, dilute the reaction with diethyl ether and filter through a pad of Celite® to remove the catalysts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental and Logical Workflows

G General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand assemble Assemble Reaction: Add solids to flask reagents->assemble glassware Prepare Dry Glassware (Oven/Flame-dried) glassware->assemble inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) assemble->inert solvent Add Degassed Solvent(s) inert->solvent partner Add Liquid Reagents (e.g., Amine, Alkene) solvent->partner run Heat and Stir (Monitor by TLC/LC-MS) partner->run quench Cool and Quench Reaction run->quench extract Aqueous Work-up (Extraction) quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Analyze Final Product (NMR, MS) purify->analyze

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

G General Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X PdII_ArR Ar-Pd(II)L₂-R' Product Ar-R' PdII_ArR->Product Reductive Elimination reagents1 Ar-X reagents1->Pd0 Oxidative Addition reagents2 R'-M reagents2->PdII_ArX Transmetalation

Caption: Simplified catalytic cycle for palladium-catalyzed cross-couplings.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The biaryl aniline scaffolds produced from these cross-coupling reactions are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors.[7] Kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] Small molecule inhibitors can block the kinase's activity, thereby halting downstream signaling that promotes tumor growth. For instance, many inhibitors target Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR, and PDGFR, which are key nodes in pathways such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[8][9]

G Targeting the PI3K/AKT Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K Activates AKT AKT (PKB) PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Inhibitor Biaryl Aniline Kinase Inhibitor (Product of Coupling) Inhibitor->RTK Inhibits Phosphorylation

Caption: Inhibition of the PI3K/AKT pathway by a kinase inhibitor.

References

Application Notes and Protocols for the Derivatization of the Amino Group of 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the amino group of 3-Bromo-4-methylaniline. This compound is a valuable building block in medicinal chemistry and materials science, and its derivatization allows for the synthesis of a diverse range of molecules with potential applications in drug discovery and development. The following sections detail procedures for acylation, alkylation, sulfonylation, and diazotization of the amino functionality.

N-Acylation of this compound

N-acylation is a common strategy to protect the amino group, modulate its electronic properties, or introduce a scaffold for further functionalization. The resulting N-acyl derivatives are often important intermediates in organic synthesis.

Application Note:

Acylation of this compound with agents like acetic anhydride (B1165640) or acetyl chloride yields the corresponding N-acetyl derivative. This transformation is useful for reducing the activating effect of the amino group in subsequent electrophilic aromatic substitution reactions, thus allowing for more controlled and selective transformations at other positions of the aromatic ring.

Experimental Protocol: Synthesis of N-(3-Bromo-4-methylphenyl)acetamide

This protocol is adapted from the procedure for the acetylation of p-toluidine.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.

  • After the addition is complete, add a solution of sodium acetate (1.5 eq) in water.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol/water to afford pure N-(3-Bromo-4-methylphenyl)acetamide.

Quantitative Data Summary:

Derivative NameReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, δ ppm)
N-(3-Bromo-4-methylphenyl)acetamideThis compound, Acetic anhydride, Sodium acetateGlacial acetic acid1-2>90 (Est.)128-131Analogous data for N-(4-bromo-2-methylphenyl)acetamide: 7.95 (d, 1H), 7.45 (s, 1H), 7.20 (d, 1H), 2.25 (s, 3H), 2.15 (s, 3H)

Note: Estimated yield and spectroscopic data are based on similar acylation reactions of bromo-toluidine isomers.

Experimental Workflow:

acylation_workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification reactant1 This compound dissolve Dissolve in Glacial Acetic Acid reactant1->dissolve reactant2 Acetic Anhydride react Stir at RT (1-2h) reactant2->react reactant3 Sodium Acetate reactant3->react dissolve->react precipitate Precipitate in Ice Water react->precipitate filter_wash Filter & Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize product N-(3-Bromo-4-methylphenyl)acetamide recrystallize->product

N-Acylation Workflow

N-Alkylation of this compound

N-alkylation introduces alkyl groups to the amino nitrogen, which can significantly alter the pharmacological properties of the molecule.

Application Note:

Direct N-alkylation with alkyl halides or reductive amination with aldehydes/ketones are common methods to synthesize N-alkylated this compound derivatives. These products can serve as intermediates for more complex molecules.

Experimental Protocol: Synthesis of N-Alkyl-3-bromo-4-methylaniline via Reductive Amination

This protocol is a general procedure adaptable for various aldehydes and ketones.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM or DCE.

  • Stir the solution at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC (typically 1-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data Summary:

Derivative NameReagentsSolventReaction Time (h)Yield (%)Physical StateSpectroscopic Data (¹H NMR, δ ppm)
N-Benzyl-3-bromo-4-methylanilineThis compound, Benzaldehyde, Sodium triacetoxyborohydrideDCM1-2470-90 (Est.)Oil/SolidData for this compound: 6.95 (d, 1H), 6.60 (dd, 1H), 6.45 (d, 1H), 3.60 (br s, 2H), 2.20 (s, 3H)[1]. Specific data for the N-benzyl derivative is not readily available.
N,N-Dimethyl-3-bromo-4-methylanilineThis compound, Formaldehyde, Sodium cyanoborohydrideTHF1860-80 (Est.)OilAnalogous data for N,N-dimethyl-4-bromoaniline: 7.25 (d, 2H), 6.60 (d, 2H), 2.90 (s, 6H).

Note: Yields are estimated based on general reductive amination procedures.

Experimental Workflow:

alkylation_workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification reactant1 This compound dissolve Dissolve in Anhydrous DCM reactant1->dissolve reactant2 Aldehyde/Ketone reactant2->dissolve reactant3 Reducing Agent (e.g., STAB) reduction Reduction (RT, 1-24h) reactant3->reduction imine_formation Imine Formation (RT, 30 min) dissolve->imine_formation imine_formation->reduction quench Quench with NaHCO₃ reduction->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product N-Alkyl-3-bromo-4-methylaniline purify->product

N-Alkylation Workflow

N-Sulfonylation of this compound

The synthesis of sulfonamides from anilines is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in numerous drugs.

Application Note:

Reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding N-sulfonamide. This reaction is typically robust and high-yielding.

Experimental Protocol: Synthesis of N-(3-Bromo-4-methylphenyl)-4-methylbenzenesulfonamide

This is a general procedure for the sulfonylation of anilines.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride

  • Pyridine (B92270) or Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

Derivative NameReagentsSolventBaseYield (%)Physical StateSpectroscopic Data
N-(3-Bromo-4-methylphenyl)-4-methylbenzenesulfonamideThis compound, p-Toluenesulfonyl chlorideDCMPyridine85-95 (Est.)SolidCharacteristic peaks would be expected in ¹H NMR for the aromatic protons of both rings and the methyl groups, as well as a singlet for the NH proton.

Note: Yield is estimated based on typical sulfonylation reactions.

Experimental Workflow:

sulfonylation_workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification reactant1 This compound dissolve Dissolve in DCM (0 °C) reactant1->dissolve reactant2 p-Toluenesulfonyl Chloride add_reagents Add Base & Sulfonyl Chloride reactant2->add_reagents base Pyridine base->add_reagents dissolve->add_reagents react Stir at RT (12-24h) add_reagents->react wash Aqueous Washes (HCl, NaHCO₃, Brine) react->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Recrystallize/Chromatography dry_concentrate->purify product N-Sulfonyl Derivative purify->product

N-Sulfonylation Workflow

Diazotization and Subsequent Reactions

Diazotization of this compound provides a versatile diazonium salt intermediate that can be converted into a wide array of functional groups through Sandmeyer and azo coupling reactions.

Application Note:

The diazonium salt of this compound can be used to introduce functionalities that are otherwise difficult to install directly on the aromatic ring. Sandmeyer reactions allow for the replacement of the diazonium group with halides, cyano, or hydroxyl groups.[2][3] Azo coupling with activated aromatic compounds, such as phenols or anilines, leads to the formation of brightly colored azo dyes.[4]

Experimental Protocol: Diazotization and Sandmeyer Reaction (Bromination)

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

Part A: Diazotization

  • Suspend this compound (1.0 eq) in a mixture of HBr and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, dissolve Copper(I) bromide (1.2 eq) in HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution from Part A to the CuBr/HBr solution with stirring.

  • Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until gas evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract, dry it over a suitable drying agent, and remove the solvent to obtain the crude product.

  • Purify the product by distillation or chromatography to yield 1,2-dibromo-4-methylbenzene.

Experimental Protocol: Diazotization and Azo Coupling

Procedure:

Part A: Diazotization (as described above)

Part B: Azo Coupling with 2-Naphthol (B1666908)

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous sodium hydroxide (B78521) solution and cool to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the solid dye, wash thoroughly with cold water, and dry.

Quantitative Data Summary:

Reaction TypeReagentsProductYield (%)Physical StateApplication
Sandmeyer (Bromo)This compound, NaNO₂, HBr, CuBr1,2-Dibromo-4-methylbenzene60-80 (Est.)Solid/LiquidOrganic Synthesis
Azo CouplingThis compound, NaNO₂, HCl, 2-Naphthol, NaOHAzo Dye>90 (Est.)Colored SolidDyes and Pigments

Note: Yields are estimated based on general procedures for these reaction types.

Experimental Workflow:

diazotization_workflow cluster_sandmeyer Sandmeyer Reaction cluster_azo Azo Coupling start This compound diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization diazonium_salt 3-Bromo-4-methylbenzenediazonium Bromide diazotization->diazonium_salt sandmeyer_reagents CuBr / HBr diazonium_salt->sandmeyer_reagents azo_reagents 2-Naphthol / NaOH diazonium_salt->azo_reagents sandmeyer_product 1,2-Dibromo-4-methylbenzene sandmeyer_reagents->sandmeyer_product azo_product Azo Dye azo_reagents->azo_product

Diazotization and Subsequent Reactions

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-methylaniline by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the purification of crude 3-bromo-4-methylaniline via distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation required for purifying this compound? A1: this compound has a high boiling point at atmospheric pressure (254-257 °C).[1] Distilling at this temperature can lead to thermal decomposition, oxidation, and polymerization, resulting in a lower yield and discolored product.[2][3][4] Vacuum distillation reduces the pressure, which in turn lowers the compound's boiling point, allowing for a gentler purification process that minimizes degradation.[3][5]

Q2: What are the common impurities in crude this compound? A2: Common impurities can include unreacted starting materials like p-toluidine, byproducts from the synthesis such as other isomers, and oxidation products that cause discoloration.[4][6][7] If the synthesis involves hydrolysis of an acetamido group, residual 3-bromo-4-acetaminotoluene may also be present.[7]

Q3: What are the key physical properties of pure this compound? A3: Pure this compound is a colorless liquid or a white solid at room temperature.[4][6] It has a melting point range of 27-30 °C and an atmospheric boiling point of 254-257 °C.[1]

Q4: What are the primary safety hazards associated with this compound? A4: this compound is classified as toxic if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] It is crucial to handle this chemical in a well-ventilated area (such as a fume hood) and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

Q5: How should this compound be stored? A5: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[8][9]

Data Presentation

The physical and safety properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₈BrN[10]
Molecular Weight 186.05 g/mol [11]
Appearance White/colorless to yellow/orange powder, lump, or liquid
Melting Point 27-30 °C[1]
Boiling Point (Atmospheric) 254-257 °C[1]
Boiling Point (Vacuum) 120–122 °C at 30 mmHg92–94 °C at 3 mmHg[6]
Flash Point 113 °C (235.4 °F) - closed cup
Hazard Classifications Acute Toxicity (Oral), Skin Irritation, Eye Irritation, STOT SE 3

Troubleshooting Guide

Problem: The distillate is yellow or dark brown.

  • Possible Cause 1: Oxidation. Aromatic amines are susceptible to air oxidation, especially at high temperatures, which forms colored impurities.[4]

  • Solution: Ensure the distillation is performed under a vacuum to lower the temperature. Purging the apparatus with an inert gas like nitrogen or argon before heating can also minimize oxidation.

  • Possible Cause 2: High boiling point. The distillation temperature might still be too high, causing some thermal decomposition.

  • Solution: Improve the vacuum to further lower the boiling point. Check the vacuum pump and all connections for leaks.

  • Possible Cause 3: Contamination in the first fraction. The initial fraction collected may contain lower-boiling, colored impurities or residual p-toluidine.[6][7]

  • Solution: Collect a small forerun (the first 5-10% of the distillate) separately before collecting the main product fraction.

Problem: The distillation yield is very low.

  • Possible Cause 1: Leaks in the vacuum system. A poor vacuum will result in a higher boiling point, which can lead to product loss through decomposition.

  • Solution: Carefully check all glass joints, seals, and tubing for leaks. Ensure all joints are properly greased with vacuum grease.

  • Possible Cause 2: Hold-up in the distillation column. A significant amount of material can be lost on the surfaces of a complex distillation column.

  • Solution: Use a short-path distillation apparatus to minimize the surface area between the distillation flask and the collection flask.

  • Possible Cause 3: Incomplete transfer of crude material.

  • Solution: Ensure all crude material is quantitatively transferred to the distillation flask. A small amount of a high-boiling, inert solvent can be used to rinse the original container, though it must be removed before high vacuum is applied.

Problem: The liquid in the distillation flask is bumping or boiling unevenly.

  • Possible Cause 1: Lack of boiling chips or stir bar. Superheating of the liquid can occur without nucleation sites, leading to violent bumping.

  • Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before starting the distillation. Do not add them to hot liquid. Vigorous stirring with a magnetic stirrer is the preferred method for smooth boiling under vacuum.

  • Possible Cause 2: Heating too rapidly.

  • Solution: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer or an oil bath.

Problem: The purified product does not solidify upon cooling.

  • Possible Cause 1: Presence of impurities. Impurities can cause freezing point depression, keeping the product in a liquid state at room temperature.

  • Solution: The product may need to be re-distilled, ensuring careful separation of fractions. Seeding the cooled liquid with a small crystal of pure this compound can sometimes induce crystallization.

  • Possible Cause 2: Product is supercooled.

  • Solution: Gently scratch the inside surface of the flask with a glass rod at the liquid's surface to provide a nucleation site for crystallization. Alternatively, cool the flask in an ice bath.

Experimental Protocol: Vacuum Distillation

This protocol outlines the purification of crude this compound.

1. Preparation of Crude Material:

  • If the crude product is an oil containing residual water, it should be dried. A common method is to add a small amount of solid sodium hydroxide (B78521) (approx. 5 g per 100 g of crude material) and let it stand for several hours before decanting the oil.[6][7]

2. Apparatus Setup:

  • Assemble a short-path vacuum distillation apparatus.
  • Place the crude this compound into a round-bottom flask, filling it to no more than half its volume.
  • Add a magnetic stir bar to the flask for smooth boiling.
  • Lightly grease all glass joints with vacuum grease to ensure a good seal.
  • Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.
  • Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

3. Distillation Procedure:

  • Turn on the magnetic stirrer to begin stirring.
  • Slowly and carefully apply the vacuum. The crude material may bubble as volatile impurities and dissolved gases are removed.
  • Once a stable vacuum is achieved, begin to slowly heat the distillation flask using a heating mantle or oil bath.
  • Monitor the temperature. Discard the initial fraction (forerun) that distills at a lower temperature, as this contains volatile impurities.[6][7]
  • Collect the main fraction when the distillation temperature is stable and corresponds to the boiling point of this compound at the recorded pressure (e.g., 92-94 °C at 3 mmHg).[6]
  • Stop the distillation when only a small amount of dark, tarry residue remains in the distillation flask or when the temperature begins to rise or fall significantly. Do not distill to dryness.

4. Shutdown:

  • Remove the heating source and allow the apparatus to cool to room temperature.
  • Slowly and carefully vent the system to atmospheric pressure. Warning: Venting a hot system can cause a rapid flash of boiling and potential oxidation.
  • Disassemble the apparatus and transfer the pure, collected distillate to a clean, labeled storage container. The pure product should be a colorless liquid that may solidify upon standing.[6]

Visualizations

Experimental Workflow

experimental_workflow prep Prepare Crude Material (Dry over NaOH) setup Assemble Short-Path Distillation Apparatus prep->setup charge Charge Flask with Crude Material & Stir Bar setup->charge vacuum Apply Vacuum Slowly charge->vacuum heat Begin Gentle Heating vacuum->heat forerun Collect & Discard Forerun heat->forerun main_fraction Collect Main Product Fraction (at stable temperature) forerun->main_fraction stop Stop Heating & Cool main_fraction->stop vent Vent System to Atmospheric Pressure stop->vent collect Collect & Store Pure Product vent->collect

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic p1 Problem: Distillate is Discolored c1a Cause: Oxidation / Decomposition p1->c1a is it yellow/dark? c1b Cause: Impure First Fraction p1->c1b p2 Problem: Low Yield c2a Cause: Vacuum Leak p2->c2a is boiling temp high? c2b Cause: Apparatus Hold-up p2->c2b p3 Problem: Uneven Boiling c3a Cause: No Boiling Chips / Stirrer p3->c3a is it bumping? c3b Cause: Heating Too Rapidly p3->c3b s1a Solution: Improve Vacuum Use Inert Gas c1a->s1a s1b Solution: Discard a Forerun c1b->s1b s2a Solution: Check Seals & Joints c2a->s2a s2b Solution: Use Short-Path Apparatus c2b->s2b s3a Solution: Add Stir Bar or Chips (before heating) c3a->s3a s3b Solution: Heat Slowly & Evenly c3b->s3b

Caption: Troubleshooting decision tree for common distillation issues.

References

Recrystallization of 3-Bromo-4-methylaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 3-Bromo-4-methylaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of physical and solubility data to assist in your purification experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound and provides practical solutions.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. This is common for low-melting solids like this compound (m.p. 27-30 °C). Here are several troubleshooting steps:

  • Increase the solvent volume: Add more of the hot recrystallization solvent until the oil dissolves completely. The solution might have been too concentrated.

  • Lower the temperature before cooling: Allow the hot, saturated solution to cool slightly before placing it in an ice bath. A slower cooling rate can promote crystal formation over oiling.

  • Use a different solvent or a solvent mixture: The chosen solvent may be inappropriate. Consider a solvent in which the compound is less soluble. Alternatively, a mixed solvent system (e.g., ethanol (B145695)/water) can be effective. Dissolve the compound in the "good" solvent (ethanol) and slowly add the "poor" solvent (water) until the solution becomes turbid, then heat to clarify and cool slowly.

Q2: No crystals are forming even after the solution has cooled completely. What is the problem?

A2: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated at the lower temperature, crystals will not form. To address this, evaporate some of the solvent to increase the concentration and then try to cool the solution again.

  • Supersaturation: The solution may be supersaturated. Induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for crystallization.

  • Insufficient cooling: Ensure the solution has been cooled for an adequate amount of time. Using an ice-salt bath can achieve lower temperatures if necessary.

Q3: The recrystallized product is discolored (e.g., yellow or brown). How can I obtain a colorless product?

A3: Anilines are prone to air oxidation, which can lead to discoloration.[1]

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use a minimal amount, as it can also adsorb some of your product.

  • Work quickly and under an inert atmosphere: Minimize the exposure of the hot solution to air. Purging the flask with nitrogen or argon can help prevent oxidation.

  • Consider an alternative purification method: For persistent discoloration, vacuum distillation may be a more effective purification method for this compound, as it is a low-melting solid.[2]

Q4: The recovery yield of my recrystallized this compound is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Washing with warm solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

  • Incomplete crystallization: Allow sufficient time for crystallization at a low temperature.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Heat the filtrate to boiling and slowly add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data Summary

PropertyValueSource
Melting Point27-30 °C
Boiling Point254-257 °C
Solubility in WaterInsoluble[3]
Solubility in DMSOSoluble[3]
Solubility in MethanolSoluble[3]

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success oiling_out Issue: Oiling Out observe->oiling_out Failure no_crystals Issue: No Crystals Form observe->no_crystals Failure discolored Issue: Discolored Crystals observe->discolored Failure low_yield Issue: Low Yield observe->low_yield Failure solution1 Add more hot solvent OR Change solvent/use mixed solvent OR Cool solution slower oiling_out->solution1 solution2 Evaporate some solvent OR Scratch flask/add seed crystal OR Cool to lower temperature no_crystals->solution2 solution3 Use activated charcoal OR Work under inert atmosphere OR Consider vacuum distillation discolored->solution3 solution4 Use minimum hot solvent OR Pre-heat filtration apparatus OR Wash with ice-cold solvent low_yield->solution4 solution1->dissolve solution2->cool solution3->dissolve solution4->dissolve

Caption: Troubleshooting workflow for this compound recrystallization.

References

Identifying side products in the bromination of 4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methylaniline (p-toluidine).

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the direct bromination of 4-methylaniline?

When 4-methylaniline is brominated directly, typically with bromine in a solvent like acetic acid, the strong activating effect of the amino group (-NH₂) leads to a mixture of products. The primary product is often the dibrominated species, 2,6-dibromo-4-methylaniline . The major monobrominated product is 2-bromo-4-methylaniline . Due to the high reactivity of the aniline (B41778) ring, polysubstitution is a significant issue, and obtaining a single product in high yield is challenging without procedural modifications.[1][2][3]

Q2: Why does polybromination occur so readily with 4-methylaniline?

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution.[1][2] It strongly donates electron density into the benzene (B151609) ring, particularly at the ortho and para positions. This high electron density makes the ring highly nucleophilic and susceptible to rapid, multiple attacks by the electrophile (bromine).[1][2] Consequently, it is difficult to stop the reaction after a single substitution.

Q3: How can I control the reaction to favor the formation of a single monobrominated product?

To achieve selective monobromination, the activating influence of the amino group must be moderated. The most common and effective method is to protect the amino group via acetylation.[1][2][3] This is accomplished by reacting 4-methylaniline with acetic anhydride (B1165640) to form 4-methylacetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than the amino group. This allows for a more controlled bromination, primarily yielding 2-bromo-4-methylacetanilide, which can then be hydrolyzed back to 2-bromo-4-methylaniline.[3]

Q4: What are the potential side products other than polybrominated anilines?

Besides polybromination, oxidation of the aniline ring can occur, especially with strong oxidizing agents or harsh reaction conditions. This can lead to the formation of colored, tarry byproducts, which can complicate purification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Formation of a significant amount of dibromo and/or tribromo products. The amino group is too activating, leading to over-bromination.Protect the amino group by converting it to an acetamide (B32628) before bromination. This reduces the ring's reactivity and favors mono-substitution.
Low yield of the desired monobrominated product. - Insufficient brominating agent.- Incomplete reaction.- Loss of product during workup and purification.- Ensure the stoichiometry of the brominating agent is correct. A slight excess may be needed, but monitor carefully to avoid polybromination.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize purification methods to minimize product loss.
The reaction mixture turns dark or forms a tar-like substance. Oxidation of the aniline starting material or product.- Run the reaction at a lower temperature.- Use a less aggressive brominating agent, such as N-bromosuccinimide (NBS).- Ensure the absence of strong oxidizing impurities.
Difficulty in separating the isomeric products. Similar polarities of the mono- and di-brominated products.- Employ column chromatography with a carefully selected solvent system for separation.- High-Performance Liquid Chromatography (HPLC) can be used for analytical and preparative separations.

Data Presentation

Table 1: Common Products in the Bromination of 4-Methylaniline

Product Name Structure Notes
2-Bromo-4-methylaniline2-Bromo-4-methylanilineMajor monobrominated product.
2,6-Dibromo-4-methylaniline2,6-Dibromo-4-methylanilineA common side product due to polybromination.
4-Methylacetanilide4-MethylacetanilideIntermediate formed when using a protecting group strategy.
2-Bromo-4-methylacetanilide2-Bromo-4-methylacetanilideMajor product of brominating the protected aniline.

Quantitative yields are highly dependent on specific reaction conditions (e.g., solvent, temperature, brominating agent, and use of a protecting group).

Experimental Protocols

Protocol 1: Acetylation of 4-Methylaniline
  • In a round-bottom flask, dissolve 4-methylaniline in glacial acetic acid.

  • Add acetic anhydride to the solution and gently reflux the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water to precipitate the 4-methylacetanilide.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the product from ethanol (B145695)/water to obtain pure 4-methylacetanilide.

Protocol 2: Bromination of 4-Methylacetanilide
  • Dissolve the purified 4-methylacetanilide in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, maintaining a controlled temperature with an ice bath.

  • Stir the reaction mixture until TLC analysis indicates the completion of the reaction.

  • Pour the reaction mixture into water and add sodium bisulfite to quench any excess bromine.

  • Collect the precipitated 2-bromo-4-methylacetanilide by vacuum filtration and wash thoroughly with water.

Protocol 3: Hydrolysis of 2-Bromo-4-methylacetanilide
  • Reflux the 2-bromo-4-methylacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the mixture and neutralize with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the 2-bromo-4-methylaniline.

  • Collect the product by filtration, wash with water, and dry.

Protocol 4: Product Analysis by GC-MS
  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).

  • Set an appropriate temperature program to separate the components.

  • Identify the products by comparing their mass spectra with a library database and their retention times with known standards if available.

Visualizations

Reaction_Pathway cluster_direct Direct Bromination cluster_protected Protected Bromination 4-methylaniline 4-methylaniline 2-bromo-4-methylaniline 2-bromo-4-methylaniline 4-methylaniline->2-bromo-4-methylaniline + Br2 2,6-dibromo-4-methylaniline 2,6-dibromo-4-methylaniline 2-bromo-4-methylaniline->2,6-dibromo-4-methylaniline + Br2 (Side Reaction) 4-methylaniline_p 4-methylaniline 4-methylacetanilide 4-methylacetanilide 4-methylaniline_p->4-methylacetanilide + Acetic Anhydride (Protection) 2-bromo-4-methylacetanilide 2-bromo-4-methylacetanilide 4-methylacetanilide->2-bromo-4-methylacetanilide + Br2 2-bromo-4-methylaniline_p 2-bromo-4-methylaniline 2-bromo-4-methylacetanilide->2-bromo-4-methylaniline_p Hydrolysis (Deprotection)

Caption: Reaction pathways for direct vs. protected bromination of 4-methylaniline.

Troubleshooting_Logic start Experiment Start observe_product Observe Product Mixture start->observe_product polybromination High Polybromination? observe_product->polybromination oxidation Oxidation/Tarry Products? polybromination->oxidation No protect_amino Protect Amino Group (Acetylation) polybromination->protect_amino Yes control_temp Lower Reaction Temperature oxidation->control_temp Yes failure Further Optimization Needed oxidation->failure No success Successful Monobromination protect_amino->success use_nbs Use Milder Brominating Agent (NBS) control_temp->use_nbs use_nbs->success

Caption: Troubleshooting workflow for identifying and addressing side reactions.

References

Technical Support Center: Purification of 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 3-Bromo-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in a synthesis of this compound?

A1: The most common isomeric impurity encountered during the synthesis of this compound is 2-Bromo-4-methylaniline. This is due to the ortho- and para-directing effects of the methyl and amino groups on the aniline (B41778) starting material during the bromination reaction. Other potential impurities include starting materials like p-toluidine, and over-brominated products such as dibrominated anilines.[1]

Q2: What are the primary methods for removing isomeric impurities from this compound?

A2: The primary methods for the purification of this compound and the removal of its isomers include:

  • Recrystallization: This technique can be applied to the final product or, more commonly, to its N-acetyl derivative.

  • Column Chromatography: Both flash chromatography and High-Performance Liquid Chromatography (HPLC) can be effective for separating isomeric bromoanilines.[2][3]

  • Distillation: Vacuum or steam distillation can be used to purify the final product.[4]

  • Purification via Salt Formation: The hydrochloride salt of this compound can be prepared and recrystallized to enhance purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the separation of this compound from its isomers.[5][6] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the isomeric purity.

Troubleshooting Guides

Recrystallization

Issue: Poor separation of isomers by direct recrystallization of the free base.

  • Possible Cause: The solubilities of this compound and its 2-bromo isomer may be too similar in the chosen solvent for efficient separation by single-step recrystallization.

  • Solutions:

    • Purify the N-acetyl derivative: A more effective strategy is to purify the N-acetylated intermediate, 3-bromo-4-acetaminotoluene. This derivative often has more favorable crystallization properties. A common method is recrystallization from an 80% ethanol (B145695)/water solution.[7]

    • Purification via the hydrochloride salt: Convert the crude this compound to its hydrochloride salt and recrystallize it from a suitable solvent like ethanol. The salt may exhibit different solubility characteristics compared to the free base, enabling better separation from impurities.

Issue: Oiling out during recrystallization.

  • Possible Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.

  • Solutions:

    • Add more solvent to the hot solution.

    • Use a solvent with a lower boiling point.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Issue: Low recovery of the purified product.

  • Possible Cause: Using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

  • Solutions:

    • Use the minimum amount of hot solvent necessary to dissolve the solid.

    • Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

    • Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize crystal formation.

Column Chromatography

Issue: Co-elution of isomeric impurities.

  • Possible Cause: The chosen stationary phase and mobile phase do not provide sufficient selectivity for the isomers.

  • Solutions:

    • Optimize the Mobile Phase: For normal-phase chromatography on silica (B1680970) gel, a good starting point is a non-polar solvent system like hexane (B92381)/ethyl acetate (B1210297).[8] Gradually increasing the polarity of the eluent (gradient elution) can improve separation. For reversed-phase chromatography, a common mobile phase is a mixture of acetonitrile (B52724) and water, often with an acid additive like formic or phosphoric acid to improve peak shape.[2][9]

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic isomers in HPLC due to π-π interactions.

    • Flash Chromatography of the N-acetyl derivative: Similar to recrystallization, purifying the N-acetylated intermediate by flash chromatography on silica gel can be an effective strategy.

Issue: Peak tailing in HPLC analysis.

  • Possible Cause: Interaction of the basic amine group with acidic silanol (B1196071) groups on the silica-based stationary phase.

  • Solutions:

    • Mobile Phase pH Adjustment: For weakly basic compounds like anilines, increasing the mobile phase pH can suppress ionization and reduce tailing.

    • Use of Mobile Phase Additives: Adding a small amount of a volatile amine like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites.

    • Column Choice: Use an end-capped column where residual silanol groups are deactivated.

Experimental Protocols

Purification via Recrystallization of the N-acetyl Derivative

This protocol is adapted from the synthesis of 2-Bromo-4-methylaniline.[7]

  • Acetylation: React the crude this compound with acetic anhydride (B1165640) to form N-(3-bromo-4-methylphenyl)acetamide.

  • Dissolution: Dissolve the crude N-acetyl derivative in a minimum amount of hot 80% ethanol in water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. White, needle-like crystals of the purified N-acetyl derivative should form. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold 80% ethanol.

  • Hydrolysis: Hydrolyze the purified N-acetyl derivative back to this compound using acidic or basic conditions.

General Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to separate the desired product from its isomeric impurity. A good starting mobile phase for bromoanilines on silica gel is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase. If the isomers are not well-separated, a shallow gradient of a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane) can be employed.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Common Isomer.

PropertyThis compound2-Bromo-4-methylaniline
Molecular Formula C₇H₈BrNC₇H₈BrN
Molecular Weight 186.05 g/mol [10]186.05 g/mol
Melting Point 27-30 °C[10]14-16 °C[11]
Boiling Point 254-257 °C[10]240 °C[11]
Solubility in Water Insoluble[12]Insoluble[11]

Visualizations

Purification_Workflow cluster_purification Purification Options Crude Crude this compound (contains 2-bromo isomer) Analysis Purity Analysis (TLC, GC, HPLC) Crude->Analysis Initial Assessment Purification Purification Method Analysis->Purification Select Method Pure Pure this compound Analysis->Pure Purity Confirmed Purification->Analysis Monitor Purity Recrystallization Recrystallization Purification->Recrystallization ColumnChrom Column Chromatography Purification->ColumnChrom Distillation Distillation Purification->Distillation SaltFormation Salt Formation Purification->SaltFormation

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting cluster_solutions_poor_sep Solutions for Poor Separation cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_recovery Solutions for Low Recovery Start Recrystallization Attempt Issue Issue Encountered? Start->Issue PoorSep Poor Isomer Separation Issue->PoorSep Yes OilingOut Oiling Out Issue->OilingOut Yes LowRecovery Low Recovery Issue->LowRecovery Yes Success Successful Purification Issue->Success No FracCryst Fractional Crystallization PoorSep->FracCryst AcetylDeriv Purify N-acetyl Derivative PoorSep->AcetylDeriv SaltRecryst Recrystallize as Salt PoorSep->SaltRecryst AddSolvent Add More Solvent OilingOut->AddSolvent LowerBP Use Lower Boiling Point Solvent OilingOut->LowerBP InduceCryst Induce Crystallization OilingOut->InduceCryst MinSolvent Use Minimum Hot Solvent LowRecovery->MinSolvent Preheat Preheat Filtration Apparatus LowRecovery->Preheat CoolSufficiently Ensure Sufficient Cooling LowRecovery->CoolSufficiently

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Optimizing reaction conditions for Suzuki coupling of 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-methylaniline. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: For a successful Suzuki coupling of this compound, a good starting point involves using a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. A common set of initial conditions to consider would be Pd(PPh₃)₄ as the catalyst, an aqueous solution of a carbonate base like K₂CO₃, and a solvent mixture such as 1,4-dioxane (B91453) and water.[1] The reaction is typically heated to ensure a reasonable reaction rate.

Q2: My reaction yield is low or non-existent. What are the primary factors to investigate?

A2: Low or no yield in a Suzuki coupling reaction can stem from several factors. The most critical aspects to check are the inertness of your reaction atmosphere, the quality and purity of your reagents, the effectiveness of the catalyst system, and the appropriateness of the reaction conditions (temperature, time).[2][3] Ensure that solvents are thoroughly degassed and that the glassware is flame-dried to exclude oxygen and moisture.[2] The quality of the boronic acid and the base is also crucial; using fresh or properly stored reagents is recommended.[2]

Q3: I am observing significant amounts of a homocoupling byproduct from my boronic acid. How can this be minimized?

A3: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2][4] To minimize this, rigorous exclusion of oxygen is paramount. This can be achieved by using Schlenk techniques, thoroughly degassing solvents (e.g., by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles), and maintaining a positive pressure of inert gas throughout the reaction.[2] While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can also favor homocoupling.[2]

Q4: My starting this compound is being consumed, but I am not forming the desired product. Instead, I am isolating 4-methylaniline. What is happening?

A4: The formation of 4-methylaniline indicates a protodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This can be caused by trace amounts of palladium hydride species in the reaction mixture.

Q5: Can the aniline (B41778) (-NH₂) group in this compound interfere with the reaction?

A5: Yes, the nitrogen atoms in the aniline can coordinate with the palladium catalyst, which may lead to catalyst inhibition or deactivation.[5] However, Suzuki couplings on unprotected anilines are common. If catalyst inhibition is suspected, the choice of ligand can be crucial. Bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the Suzuki coupling of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst. Consider an in-situ generation of the active Pd(0) species from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand.
Poor quality of boronic acidUse a fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester).[2]
Ineffective base or solventScreen different bases such as K₃PO₄ or Cs₂CO₃.[2] Try alternative solvents like toluene (B28343) or DMF.[6][7] Ensure the base is finely ground and anhydrous if required by the protocol.[2]
Insufficient temperature or reaction timeIncrease the reaction temperature.[2][7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Presence of oxygenEnsure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[2][8]
Formation of Homocoupled Boronic Acid Oxygen in the reactionRigorously exclude oxygen through degassing and maintaining an inert atmosphere.[2]
Inefficient transmetalationOptimize the base and solvent system to facilitate the transmetalation step.
Protodeboronation of Boronic Acid Presence of waterUse anhydrous solvents and bases if protodeboronation is a significant issue.[2]
Inappropriate baseSome bases can promote protodeboronation in aqueous conditions.[2] Consider screening different bases.
Dehalogenation of this compound Presence of palladium hydride speciesEnsure the reaction is free of sources that can generate hydrides.
Difficulty in Product Purification Co-elution with starting materials or byproductsOptimize the reaction to go to full conversion to simplify purification. If co-elution is an issue, consider a different solvent system for chromatography or explore alternative purification techniques like crystallization.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (0.05 equiv.) to the flask.

  • Add the degassed solvent(s) via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100°C) and stir for the required time (typically 12-18 hours), monitoring the progress by TLC or LC-MS.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation: Reaction Condition Optimization

The following tables summarize key parameters that can be optimized for the Suzuki coupling of this compound.

Table 1: Comparison of Common Palladium Catalysts and Ligands

CatalystLigandTypical Loading (mol%)Comments
Pd(PPh₃)₄Triphenylphosphine1 - 5A common, versatile catalyst.[9]
Pd(OAc)₂SPhos, XPhos1 - 3Often used for challenging couplings; bulky, electron-rich ligands can improve reactivity.[2]
PdCl₂(dppf)dppf1 - 5Effective for a range of substrates.
Pd₂(dba)₃P(t-Bu)₃1 - 3Highly active catalyst system.

Table 2: Influence of Base and Solvent on Reaction Success

BaseSolvent SystemTemperature (°C)General Applicability
K₂CO₃1,4-Dioxane / H₂O80 - 100A standard and effective combination for many Suzuki couplings.[1][7]
K₃PO₄Toluene100 - 110A stronger base, often used for less reactive substrates.[2]
Cs₂CO₃1,4-Dioxane80 - 100A highly effective but more expensive base.[2]
Na₂CO₃DMF / H₂O70 - 90Alternative solvent system.
NaOHMeOH / H₂O60 - 80Can be effective, but the strong base may not be compatible with all functional groups.[10]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic Ar'B(OH)2 (Boronic Acid) Boronic->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar_prime RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Troubleshooting_Workflow start Low or No Yield check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas_solvents Degas solvents and use flame-dried glassware. check_inert->degas_solvents No check_reagents Are the boronic acid and base of high quality? check_inert->check_reagents Yes degas_solvents->check_reagents use_fresh_reagents Use fresh, pure boronic acid and anhydrous, finely ground base. check_reagents->use_fresh_reagents No check_catalyst Is the catalyst system active? check_reagents->check_catalyst Yes use_fresh_reagents->check_catalyst change_catalyst Switch to a more active catalyst or ligand (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->change_catalyst No check_conditions Are the reaction conditions (base, solvent, temp.) optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions screen_conditions Screen different bases, solvents, and increase temperature. check_conditions->screen_conditions No success Improved Yield check_conditions->success Yes screen_conditions->success

References

Technical Support Center: Synthesis of 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of 3-Bromo-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are two primary routes for the synthesis of this compound:

  • Direct Bromination of 4-methylaniline (p-toluidine): This is a direct approach but can be challenging to control. The strong activating nature of the amino group makes the aromatic ring highly reactive, often leading to multiple brominations.[1][2]

  • Protection-Bromination-Deprotection of 4-methylaniline: This is the most common and controlled method. The amino group is first protected (usually by acetylation), which moderates its activating effect. The protected intermediate is then brominated, followed by the removal of the protecting group to yield the desired product.[1][3]

  • Bromination of 4-nitrotoluene (B166481) followed by Reduction: This alternative route involves brominating 4-nitrotoluene and then reducing the nitro group to an amine.[4]

Q2: Why is my yield of this compound consistently low when using direct bromination?

Low yields in the direct bromination of 4-methylaniline are typically due to the high reactivity of the aniline (B41778) ring.[1] The amino group is a powerful activating ortho-, para-director, which leads to rapid, exothermic reactions and the formation of multiple byproducts, primarily 2,4,6-tribromoaniline (B120722) and other polybrominated species.[2][5] Controlling the reaction to achieve selective mono-bromination at the desired position is difficult without moderating the reactivity of the amino group.[1]

Q3: How does protecting the amino group improve the yield of this compound?

Protecting the amino group, most commonly through acetylation to form N-acetyl-4-methylaniline, significantly improves yield and selectivity. The resulting acetamido group (-NHCOCH₃) is less activating than the amino group.[1][3] This moderation of reactivity allows for more controlled electrophilic aromatic substitution, favoring mono-bromination primarily at the ortho position to the methyl group (and meta to the acetamido group) due to steric hindrance and electronic effects.[1] The protecting group is then removed via hydrolysis to yield the final product.[6]

Q4: What are the main byproducts in this synthesis, and how can I minimize their formation?

The main byproduct of concern is the dibrominated product, 2,5-dibromo-4-methylaniline. Its formation is favored by:

  • Excess Brominating Agent: Using more than one equivalent of bromine or another brominating agent.

  • High Temperatures: Increased temperatures can lead to a loss of selectivity.[6]

  • Highly Activating Conditions: Direct bromination of the unprotected aniline is highly prone to polybromination.[5]

To minimize byproduct formation, it is crucial to use a protection strategy, carefully control the stoichiometry of the brominating agent, and maintain low reaction temperatures (e.g., 0-10°C).[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent (e.g., NBS degraded).2. Insufficient reaction time or temperature.3. Starting material is of poor quality.1. Use fresh, high-purity N-Bromosuccinimide (NBS) or other brominating agents.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]3. Verify the purity of the starting 4-methylaniline or N-acetyl-4-methylaniline.
Excessive Dibromination 1. Over-addition of the brominating agent.2. Reaction temperature is too high.3. Insufficient deactivation of the aromatic ring (if using the protection method).1. Add the brominating agent dropwise or in small portions to maintain stoichiometric control.2. Maintain a low reaction temperature, typically between 0-10°C, using an ice bath.[6]3. Ensure the acetylation of the starting material is complete before proceeding with bromination.
Reaction is Highly Exothermic and Uncontrolled 1. Direct bromination of unprotected 4-methylaniline.2. Rapid addition of the brominating agent.1. Employ the amino group protection strategy to moderate the reaction's reactivity.[1]2. Add the brominating agent slowly and ensure the cooling bath is efficient to dissipate heat effectively.[1]
Difficulty in Isolating the Product 1. Product is soluble in the workup solvent.2. Formation of emulsions during extraction.3. Incomplete hydrolysis of the acetyl protecting group.1. Choose an appropriate extraction solvent and consider performing a crystallization step for purification.2. Add brine (saturated NaCl solution) to break up emulsions during aqueous workup.3. Ensure hydrolysis is complete by monitoring via TLC. If necessary, extend the reflux time or use a stronger acid/base for deprotection.[6]

Data Presentation

Table 1: Comparison of Bromination Conditions for Substituted Anilines

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (hours)ProductYield (%)Reference
N-acetyl-4-methylanilineBromine (Br₂)Acetic Acid0-102-4N-(3-Bromo-4-methylphenyl)acetamideHigh (not specified)[6]
4-methylanilineBromine in Acetic AcidGlacial Acetic AcidIce-cooled1.52,5-dibromo-4-methylanilineHigh (polybromination)[5]
m-Toluidineo-xylylene bis(triethylammonium tribromide)Acetonitrile200.084-Bromo-3-methylaniline95[7]
p-fluoronitrobenzeneN-Bromosuccinimide (NBS)Acetic Acid15103-bromo-4-fluoronitrobenzene90.5[8]

Experimental Protocols

Protocol 1: Synthesis via N-Acetylation, Bromination, and Hydrolysis

Step 1: Acetylation of 4-methylaniline

  • In a round-bottom flask, dissolve 4-methylaniline (p-toluidine) in glacial acetic acid.

  • Add acetic anhydride (B1165640) to the solution.

  • Heat the mixture at approximately 105-110°C for 1-3 hours.[6]

  • Pour the reaction mixture into ice-cold water to precipitate the N-(4-methylphenyl)acetamide.

  • Filter the solid, wash with water, and dry.

Step 2: Bromination of N-(4-methylphenyl)acetamide

  • Dissolve the dried N-(4-methylphenyl)acetamide in a suitable solvent such as acetic acid or dichloromethane.[6]

  • Cool the solution to 0-10°C in an ice bath.

  • Slowly add a stoichiometric amount (1 equivalent) of bromine (Br₂), dissolved in the same solvent, dropwise to the cooled solution while stirring.[6]

  • Continue stirring at this temperature for 2-4 hours, monitoring the reaction by TLC.[6]

  • After the reaction is complete, pour the mixture into water and wash with a solution of sodium thiosulfate (B1220275) to quench any unreacted bromine.

  • Extract the product with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

Step 3: Hydrolysis of N-(3-Bromo-4-methylphenyl)acetamide

  • Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) to the crude N-(3-Bromo-4-methylphenyl)acetamide from the previous step.[6]

  • Reflux the mixture for 2-6 hours until TLC analysis indicates the complete disappearance of the starting material.[6]

  • Cool the reaction mixture. If an acid was used for hydrolysis, neutralize the solution with a base to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_intermediate Intermediate cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deprotection cluster_end Final Product start 4-Methylaniline acetylation Acetylation (Acetic Anhydride, Glacial Acetic Acid) start->acetylation intermediate N-acetyl-4-methylaniline acetylation->intermediate bromination Bromination (Br2 or NBS, Acetic Acid, 0-10°C) intermediate->bromination hydrolysis Hydrolysis (Aq. HCl or NaOH, Reflux) bromination->hydrolysis end This compound hydrolysis->end

Caption: Workflow for the synthesis of this compound via a protection strategy.

troubleshooting_yield start Low Yield of This compound check_byproducts Major Byproduct Observed? start->check_byproducts dibromo Dibrominated Product check_byproducts->dibromo Yes unreacted_sm Unreacted Starting Material check_byproducts->unreacted_sm No cause_dibromo Causes: 1. Excess Brominating Agent 2. High Temperature 3. No Protection Strategy dibromo->cause_dibromo cause_unreacted Causes: 1. Insufficient Reaction Time 2. Low Temperature 3. Inactive Reagents unreacted_sm->cause_unreacted solution_dibromo Solutions: - Control Stoichiometry - Maintain Temp at 0-10°C - Use Acetyl Protection cause_dibromo->solution_dibromo solution_unreacted Solutions: - Monitor by TLC - Use Fresh Reagents cause_unreacted->solution_unreacted

Caption: Troubleshooting decision tree for low yield issues.

References

Troubleshooting low conversion in 3-Bromo-4-methylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 3-Bromo-4-methylaniline, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Starting Material and General Issues

Question 1: My reaction with this compound is showing low conversion. How can I check the quality of my starting material?

Answer: The purity of this compound is crucial for a successful reaction. Impurities can interfere with catalysts and reagents, leading to low yields.

Troubleshooting Steps:

  • Analytical Characterization:

    • NMR Spectroscopy: Use ¹H NMR to confirm the structure and identify any organic impurities.

    • GC-MS or HPLC: These techniques are effective for quantifying purity and identifying volatile and non-volatile impurities, respectively.[4]

  • Purification: If impurities are detected, consider recrystallization or column chromatography for purification.[5] Distillation under reduced pressure is also a viable method.[6]

Question 2: I'm observing the formation of multiple products in my bromination reaction to synthesize a derivative of this compound. What could be the cause?

Answer: The amino group (-NH₂) in this compound is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to polysubstitution, such as the formation of dibromo- or tribromo- products, if the reaction conditions are not carefully controlled.[7]

Mitigation Strategies:

  • Protect the Amino Group: Convert the amino group to an amide (e.g., by reacting it with acetic anhydride (B1165640) to form the acetamide). The amide group is less activating, allowing for more controlled, mono-substitution. The protecting group can be removed by hydrolysis after the reaction.

  • Control Stoichiometry: Use a 1:1 molar ratio of your brominating agent to this compound.

  • Reaction Conditions: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a common application for this compound.[8] Low conversion in these reactions is a frequent issue.

Question 3: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the potential causes?

Answer: Low conversion in Suzuki-Miyaura coupling can be attributed to several factors, including issues with the catalyst, base, solvent, or reaction temperature. The interplay between these components is critical for reaction efficiency.[9]

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling catalyst Catalyst Inactive? start->catalyst base Base Ineffective? catalyst->base No check_catalyst Screen Different Pd Sources & Ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->check_catalyst Yes solvent Solvent/Temp Issue? base->solvent No check_base Test Alternative Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->check_base Yes reagents Reagent Quality? solvent->reagents No check_solvent Optimize Solvent & Temperature (e.g., Toluene (B28343)/H₂O, Dioxane, 90-110 °C) solvent->check_solvent Yes reagents->start No Improvement check_reagents Verify Purity of Boronic Acid & this compound reagents->check_reagents Yes success Improved Conversion check_catalyst->success check_base->success check_solvent->success check_reagents->success

Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Catalyst System:

    • Palladium Source and Ligand: The choice of palladium source and ligand is critical. For challenging substrates, bulky, electron-rich phosphine (B1218219) ligands can be effective.[9] If using a standard catalyst like Pd(PPh₃)₄, ensure it has not degraded. Consider using a pre-catalyst for improved stability and reactivity.

    • Catalyst Deactivation: The amino group of anilines can sometimes coordinate to the metal center of the catalyst, leading to deactivation.[10] Using a more robust ligand system can mitigate this.

  • Base:

    • The strength and solubility of the base are important. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. If one base is giving poor results, screening others is recommended. K₃PO₄ is often effective in couplings with this compound.[11][12]

  • Solvent and Temperature:

    • Aprotic solvents like toluene, 1,4-dioxane, or DMF are commonly used, often with water as a co-solvent.[13] The reaction temperature typically ranges from 80-110 °C.[9] Insufficient temperature can lead to slow or incomplete reaction.

  • Reagent Quality:

    • Ensure the boronic acid is pure and has not degraded. Boronic acids can undergo dehydration to form boroxines, which can affect reactivity.

    • As mentioned in Section 1, verify the purity of your this compound.

Question 4: I am attempting a Buchwald-Hartwig amination with this compound and another amine, but the conversion is poor. What should I investigate?

Answer: Low conversion in Buchwald-Hartwig amination often points to issues with the catalyst system (ligand choice is paramount), the base, or steric hindrance.

Key Areas to Troubleshoot:

  • Ligand Selection: This is often the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are generally required for efficient C-N bond formation.[9] If you are using a less effective ligand, switching to one of these is a primary troubleshooting step.

  • Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[9] The choice of base can be dependent on the specific substrates and ligand used.

  • Steric Hindrance: If either your this compound derivative or the coupling partner amine is sterically hindered, the reaction may be sluggish. In such cases, using a more active catalyst system (e.g., a G3-XPhos precatalyst) and higher temperatures may be necessary.[9]

  • Atmosphere: These reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) and that your solvents are properly degassed.

Data Presentation: Comparative Performance of Catalytic Systems

The following table summarizes catalyst systems used in Suzuki-Miyaura reactions involving bromoanilines and related aryl bromides, which can serve as a starting point for optimization.

Palladium SourceLigandBaseSolventTemperature (°C)Typical YieldObservations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110GoodA standard, widely applicable system.[9]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100Good to HighEffective for a range of aryl bromides.[9]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky phosphine ligands are effective for challenging substrates.[9]
G3-XPhos PrecatalystXPhosLHMDSTHFRT-80HighPrecatalysts offer improved stability and reactivity.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[11][12]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[5]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Protocol 2: Protection of the Amino Group as an Acetamide (B32628)

This protocol is useful for preventing side reactions in electrophilic substitutions.

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., glacial acetic acid).

  • Acylation: Add acetic anhydride (1.1 eq.) to the solution. A base like pyridine (B92270) can be used to scavenge the acid byproduct.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Isolation: Pour the reaction mixture into ice water to precipitate the acetamide product.

  • Filtration: Filter the solid product, wash with water, and dry. The resulting N-(3-bromo-4-methylphenyl)acetamide can be used in subsequent reactions.

  • Deprotection (Hydrolysis): To regenerate the amine, reflux the acetamide with aqueous acid (e.g., HCl) or base (e.g., NaOH).[6]

Visualizations

Logical Relationship of Potential Causes for Low Conversion

Low_Conversion_Causes cluster_reagents Reagent-Related Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues LC Low Conversion SM_Purity Impure this compound LC->SM_Purity CP_Purity Coupling Partner Degradation (e.g., Boronic Acid) LC->CP_Purity Stoichiometry Incorrect Stoichiometry LC->Stoichiometry Catalyst Catalyst System Ineffective (Source, Ligand, Loading) LC->Catalyst Base Inappropriate Base (Strength, Solubility) LC->Base Solvent Suboptimal Solvent LC->Solvent Temp Incorrect Temperature LC->Temp Atmosphere Oxygen Contamination LC->Atmosphere PolySub Polysubstitution (e.g., Polybromination) LC->PolySub Cat_Deact Catalyst Deactivation by Amine LC->Cat_Deact

Potential causes of low conversion in this compound reactions.

References

Preventing di-bromination during the synthesis of 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 3-Bromo-4-methylaniline, with a specific focus on preventing di-bromination.

Troubleshooting Guide

Encountering unexpected results during the synthesis of this compound can be a common challenge. This guide addresses specific issues with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Di-bromination or Poly-bromination The amino group (-NH₂) in 4-methylaniline is a strong activating group, making the aromatic ring highly susceptible to multiple substitutions.[1][2]Protect the amino group by acetylation with acetic anhydride (B1165640) to form N-acetyl-p-toluidine. The N-acetyl group is less activating, allowing for controlled mono-bromination.[1][2][3]
Reaction with bromine water at room temperature can lead to the formation of di- or even tri-brominated products.[1][4]Use a less polar solvent like carbon disulfide (CS₂) to reduce the dissociation of bromine and have fewer electrophiles available for the reaction.[5]
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is carried out for the recommended duration and at the optimal temperature as specified in the protocol.
Side reactions, such as oxidation of the aromatic amine.[1]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Protonation of the amino group in a strongly acidic medium, leading to deactivation of the ring.[1]Avoid strongly acidic conditions during the bromination step. Acetylation of the amino group also mitigates this issue.
Product loss during workup and purification.[1]Carefully perform extraction and purification steps. Ensure complete extraction from the aqueous layer and use appropriate chromatographic techniques for purification.
Reaction Not Proceeding Formation of a complex between the aniline (B41778) and a Lewis acid catalyst (if used), deactivating the ring.[5]Avoid using Lewis acid catalysts like AlCl₃ directly with aniline. The protection of the amino group via acetylation is the recommended approach.[5][6]
Inactive brominating agent.Use a fresh or properly stored brominating agent. For instance, N-bromosuccinimide (NBS) should be pure and dry.

Frequently Asked Questions (FAQs)

Q1: Why is di-bromination a common problem in the synthesis of this compound?

A1: The amino group (-NH₂) in the starting material, 4-methylaniline, is a very strong electron-donating group. This highly activates the benzene (B151609) ring for electrophilic aromatic substitution, making it prone to reacting with multiple bromine molecules, leading to di- or tri-brominated products.[1][2]

Q2: How does protecting the amino group prevent di-bromination?

A2: Protecting the amino group, typically through acetylation to form an acetanilide, reduces its activating effect. The lone pair of electrons on the nitrogen atom in the N-acetyl group is delocalized through resonance with the adjacent carbonyl group. This makes the lone pair less available to donate to the benzene ring, thus moderating the ring's reactivity and allowing for controlled mono-bromination.[2]

Q3: What is the major mono-bromo isomer formed after protecting the amino group of 4-methylaniline?

A3: After acetylation of 4-methylaniline to form N-(4-methylphenyl)acetamide, the major product of bromination will be N-(3-bromo-4-methylphenyl)acetamide. The N-acetyl group is an ortho-, para-director. Since the para position is blocked by the methyl group, and the methyl group is also an ortho-, para-director, the bromine will preferentially add to the ortho position relative to the N-acetyl group (and meta to the methyl group).

Q4: Can I use a different brominating agent instead of elemental bromine?

A4: Yes, N-bromosuccinimide (NBS) is a common and effective alternative to elemental bromine for the bromination of activated aromatic rings.[7] It is often used in solvents like acetic acid.[8]

Q5: What is the purpose of the hydrolysis step after bromination?

A5: The hydrolysis step, typically carried out with an acid or base, is necessary to remove the acetyl protecting group and regenerate the free amino group, yielding the final product, this compound.[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation Protection

This protocol involves the protection of the amino group of 4-methylaniline (p-toluidine) by acetylation, followed by bromination and subsequent deprotection.

Step 1: Acetylation of 4-methylaniline

  • In a round-bottom flask, dissolve 4-methylaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Reflux the mixture for approximately 2-3 hours.[3]

  • Pour the reaction mixture into ice water to precipitate the N-acetyl-p-toluidine.

  • Filter the solid, wash with water, and dry.

Step 2: Bromination of N-acetyl-p-toluidine

  • Dissolve the dried N-acetyl-p-toluidine in a suitable solvent such as acetic acid.

  • Cool the solution to the recommended temperature (e.g., 45°C).[3]

  • Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature between 50-55°C.[3]

  • After the addition is complete, stir the mixture for an additional hour.

  • Pour the reaction mixture into a solution of sodium sulfite (B76179) to quench any unreacted bromine, which will result in the precipitation of 3-bromo-4-acetamidotoluene.[3]

  • Filter the precipitate, wash with water, and dry.

Step 3: Hydrolysis of 3-bromo-4-acetamidotoluene

  • Suspend the dried 3-bromo-4-acetamidotoluene in a mixture of ethanol (B145695) and concentrated hydrochloric acid.[9]

  • Reflux the mixture for about 3 hours to hydrolyze the amide.[9]

  • Cool the mixture to precipitate the hydrochloride salt of this compound.

  • Filter the salt and wash with chilled ethanol.[9]

  • To obtain the free base, suspend the hydrochloride salt in water and add a solution of sodium hydroxide (B78521) until the mixture is basic.[9]

  • The product will separate as an oil, which can then be extracted with a suitable organic solvent (e.g., dichloromethane), dried, and purified by distillation under reduced pressure.[9]

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection cluster_bromination Bromination cluster_deprotection Deprotection 4-methylaniline 4-methylaniline Acetylation Acetylation 4-methylaniline->Acetylation N-acetyl-p-toluidine N-acetyl-p-toluidine Acetylation->N-acetyl-p-toluidine Bromination Bromination N-acetyl-p-toluidine->Bromination 3-bromo-4-acetamidotoluene 3-bromo-4-acetamidotoluene Bromination->3-bromo-4-acetamidotoluene Hydrolysis Hydrolysis 3-bromo-4-acetamidotoluene->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship High_Reactivity High Reactivity of -NH2 group Di-bromination Di-bromination High_Reactivity->Di-bromination Leads to Acetylation Acetylation of -NH2 group Reduced_Reactivity Reduced Reactivity of -NHCOCH3 group Acetylation->Reduced_Reactivity Results in Mono-bromination Selective Mono-bromination Reduced_Reactivity->Mono-bromination Enables

Caption: Factors influencing the prevention of di-bromination.

References

Technical Support Center: Column Chromatography Purification of 3-Bromo-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 3-Bromo-4-methylaniline and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.

Q1: My purified this compound derivative appears discolored or degraded after column chromatography. What is the likely cause and how can I prevent it?

A: Anilines, being basic, are susceptible to degradation on the acidic surface of standard silica (B1680970) gel. This interaction can lead to discoloration and reduced yield.[1]

  • Solution 1: Neutralize the Stationary Phase. Before packing the column, prepare a slurry of your silica gel in the initial mobile phase containing a small amount of a volatile base, such as 0.1-1% triethylamine (B128534) (TEA).[1][2] This will "cap" the acidic silanol (B1196071) groups, minimizing their interaction with your compound. Remember to include the same concentration of TEA in your entire eluent system.[1]

  • Solution 2: Consider an Alternative Stationary Phase. If degradation persists, switch to a less acidic stationary phase. Neutral alumina (B75360) or Florisil can be effective alternatives for acid-sensitive compounds.

  • Solution 3: Minimize Contact Time. Employ flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.

Q2: The separation between my desired product and impurities is poor, with significant peak overlap.

A: Achieving good separation is dependent on optimizing the mobile phase and column parameters.

  • Solution 1: Optimize the Mobile Phase. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A common starting point for anilines is a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol.[1] Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for your target compound.[3]

  • Solution 2: Employ Gradient Elution. Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with similar polarities.

  • Solution 3: Check Compound Stability. Verify that your compound is stable on silica gel by performing a 2D TLC. Spot your compound on a TLC plate, run it in one direction, let it dry, and then run it again in the perpendicular direction with the same solvent system. If new spots appear off the diagonal, your compound is degrading.[4]

Q3: My compound is streaking or tailing down the column, leading to broad fractions and poor separation.

A: Peak tailing is a common issue with basic compounds like anilines due to strong interactions with the silica gel.[5]

  • Solution 1: Add a Basic Modifier. As mentioned for degradation, adding 0.1-1% triethylamine to your mobile phase can significantly improve peak shape by competing with your aniline (B41778) for binding to the acidic sites on the silica.[2][5]

  • Solution 2: Avoid Overloading the Column. Loading too much crude material onto the column can lead to band broadening and tailing. A general guideline is to use a silica gel-to-crude material weight ratio of at least 30:1.[6]

  • Solution 3: Ensure Complete Dissolution. Make sure your sample is fully dissolved in the loading solvent before applying it to the column. If the sample precipitates on the column, it will lead to streaking.[6]

Q4: My compound either doesn't elute from the column or it comes out immediately with the solvent front.

A: This is a classic mobile phase polarity issue.

  • Compound Not Eluting: Your mobile phase is not polar enough. Gradually increase the proportion of the polar solvent in your eluent mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[4]

  • Compound Eluting Too Quickly: Your mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?

A common and effective starting point is a mixture of hexane and ethyl acetate.[1] You can begin with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis. Another frequently used system is dichloromethane and methanol, which is suitable for more polar derivatives.[7]

Q2: How do I choose the right stationary phase?

Standard silica gel (230-400 mesh) is the most common choice. However, due to the basic nature of anilines and their potential for degradation on acidic silica, you may need to neutralize the silica with triethylamine or use an alternative stationary phase like neutral alumina.[1]

Q3: What is "dry loading" and when should I use it?

Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[8] This method is particularly useful if your compound has poor solubility in the initial, low-polarity mobile phase.[8] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder, which is then carefully added to the top of the packed column.[4]

Q4: How can I monitor the progress of my column chromatography?

The elution of your compound is typically monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop the plate in your chosen eluent, and visualize the spots (e.g., under UV light). Fractions containing the pure compound are then combined.[8]

Data Presentation

The following table summarizes typical mobile phase compositions and expected Rf values for this compound and related compounds on silica gel TLC plates. Note that Rf values are dependent on various experimental conditions and should be used as a guideline.

CompoundMobile Phase (v/v)Approximate Rf Value
This compound10% Ethyl Acetate in Hexane (+0.5% TEA)0.3 - 0.4
This compound20% Ethyl Acetate in Hexane (+0.5% TEA)0.5 - 0.6
2'-Bromo-4'-methylacetanilide50% Ethyl Acetate in Hexane0.61[9]
4'-Methylacetanilide (precursor)50% Ethyl Acetate in Hexane0.33[9]
Aniline Derivative for Tröger's Base Synthesis8:2 Hexane:DichloromethaneNot specified[10]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol outlines a general procedure for the flash column chromatography purification of a this compound derivative.

1. Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

  • TLC plates

  • UV lamp for visualization

2. Mobile Phase Selection and Preparation:

  • Develop a suitable solvent system using TLC. A good system will give your desired compound an Rf value between 0.2 and 0.4.

  • Prepare the chosen mobile phase. For example, for a 10% ethyl acetate in hexane solution, mix 90 mL of hexane with 10 mL of ethyl acetate.

  • Add 0.1-1% triethylamine to the mobile phase to prevent tailing and degradation. For 100 mL of eluent, add 0.1-1 mL of TEA.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase.[1]

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary). Carefully apply the solution to the top of the silica bed using a pipette.[8]

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle positive pressure to maintain a steady flow rate.

  • Collect fractions in an orderly manner.

6. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Optimization) Slurry 2. Prepare Silica Slurry (with 0.5% TEA) TLC->Slurry Pack 3. Pack and Equilibrate Column Slurry->Pack Load 4. Load Sample (Wet or Dry Loading) Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for column chromatography purification.

Troubleshooting_Guide cluster_separation Separation Issues cluster_product Product Quality Issues cluster_solutions Potential Solutions Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep Tailing Peak Tailing/ Streaking Problem->Tailing NoElution No Elution/ Fast Elution Problem->NoElution Degradation Degradation/ Discoloration Problem->Degradation OptimizeSolvent Optimize Mobile Phase (TLC, Gradient) PoorSep->OptimizeSolvent ChangeStationary Change Stationary Phase (e.g., Alumina) PoorSep->ChangeStationary AddTEA Add Triethylamine (TEA) Tailing->AddTEA CheckLoading Reduce Sample Load Tailing->CheckLoading NoElution->OptimizeSolvent Degradation->AddTEA Degradation->ChangeStationary DryLoad Use Dry Loading

Caption: Troubleshooting logic for common purification issues.

References

Stability and degradation of 3-Bromo-4-methylaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Bromo-4-methylaniline under various reaction conditions. The information is designed to assist users in anticipating and resolving common issues encountered during their experiments.

Stability and Degradation Profile

This compound, like many aromatic amines, is susceptible to degradation under certain conditions. Understanding its stability profile is crucial for its proper handling, storage, and use in synthesis to ensure reaction efficiency and product purity.

Key Stability-Influencing Factors:

  • Light: Aromatic amines can be light-sensitive and may discolor upon exposure to light.

  • Air (Oxygen): The amino group is prone to oxidation, which can lead to the formation of colored impurities.

  • Heat: Elevated temperatures can accelerate degradation.

  • Strong Acids and Bases: While salts can be formed for purification, extreme pH conditions can promote side reactions.

  • Oxidizing Agents: Incompatible with strong oxidizing agents, which can lead to rapid decomposition.[1]

Summary of Physicochemical Properties
PropertyValueSource
CAS Number7745-91-7[2]
Molecular FormulaC₇H₈BrN[2]
Molecular Weight186.05 g/mol [2]
Melting Point27-30 °C[2][3]
Boiling Point254-257 °C[3]
AppearanceColorless to yellow to orange powder or lump
SolubilityInsoluble in water[3][4]

Troubleshooting Guides

Issue 1: Discoloration of this compound During Storage

Question: My stored this compound has turned from a light yellow to a dark brown/orange oil. Is it still usable?

Answer: Discoloration is a common issue with anilines and is often a sign of oxidation. While minor color change may not significantly impact reactivity in some robust reactions, significant darkening suggests the presence of impurities that could interfere with your synthesis, particularly in sensitive reactions like palladium-catalyzed cross-couplings.

Troubleshooting Steps:

  • Assess Purity: Before use, it is advisable to check the purity of the discolored material using techniques like TLC, GC-MS, or ¹H NMR to identify the extent of degradation and the presence of impurities.

  • Purification: If impurities are significant, purification is recommended. Common methods include:

    • Vacuum Distillation: Effective for removing non-volatile impurities.[5]

    • Recrystallization: Can be used to purify the solid material, though finding a suitable solvent system is key.

    • Salt Formation and Liberation: The compound can be converted to its hydrochloride salt, which can be isolated and washed, followed by liberation of the free amine with a base.[5]

  • Proper Storage: To prevent future degradation, store this compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.[4][6]

Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling

Question: I am using this compound in a Suzuki coupling reaction, but I am observing low to no conversion of my starting material. What could be the problem?

Answer: Low yields in Suzuki couplings involving this compound can stem from several factors related to the substrate, reagents, or reaction conditions.

Potential Causes and Solutions:

Potential CauseRecommended Action
Poor Quality Starting Material Ensure the this compound is pure and free from oxidative degradation products, which can inhibit the catalyst. If necessary, purify the starting material before use.
Inactivated Catalyst The amino group of the aniline (B41778) can coordinate to the palladium center, potentially inhibiting its catalytic activity. Use fresh, high-quality palladium catalyst and consider ligands that can mitigate this effect, such as bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos).[7][8]
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death and promoting side reactions like boronic acid homocoupling.[7] Thoroughly degas all solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7]
Presence of Water Water can lead to protodeboronation of the boronic acid, reducing the amount available for cross-coupling.[7] Use anhydrous solvents and ensure all glassware is thoroughly dried.
Suboptimal Reaction Conditions Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene), and temperatures to find the optimal conditions for your specific substrate combination.[7]

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under forced degradation conditions?

A1: While specific degradation studies on this compound are not extensively published, based on the chemistry of anilines, the following degradation pathways can be anticipated under forced degradation conditions as outlined by ICH guidelines:

  • Oxidative Degradation (e.g., with H₂O₂): The primary site of oxidation is the amino group, which can lead to the formation of nitroso, nitro, and various polymeric condensation products. The aromatic ring may also be hydroxylated.

  • Acidic and Basic Hydrolysis: this compound is generally stable to hydrolysis under typical conditions. However, under harsh acidic or basic conditions at elevated temperatures, degradation could potentially occur, although specifics are not well-documented.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of colored radical species and subsequent polymerization. Photolytic degradation often proceeds via an oxidative pathway.[9]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to dehalogenation or the formation of complex polymeric materials.

Q2: What analytical methods are suitable for monitoring the stability of this compound and detecting its degradation products?

A2: A stability-indicating method is crucial for separating the intact drug from its degradation products. A combination of the following techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common technique for stability studies. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer is a good starting point.[10] The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated degradation products.

  • Infrared (IR) Spectroscopy: Can be used to identify changes in functional groups, indicating degradation.

Q3: How should I handle and store this compound to minimize degradation?

A3: Proper handling and storage are critical to maintaining the purity and stability of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Storage under an inert atmosphere (argon or nitrogen) is highly recommended to prevent oxidation.[6]

  • Handling: Handle in a well-ventilated area, avoiding contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust if handling the solid form.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Solutions of This compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Expose to C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C Expose to D Oxidation (e.g., 3% H₂O₂, RT) A->D Expose to E Thermal Stress (e.g., 70°C) A->E Expose to F Photolytic Stress (ICH Q1B guidelines) A->F Expose to H Analyze Stressed Samples B->H Analyze C->H Analyze D->H Analyze E->H Analyze F->H Analyze G Develop & Validate Stability-Indicating HPLC Method G->H I Identify & Characterize Degradation Products (LC-MS, NMR) H->I Characterize Peaks J Establish Degradation Pathway I->J K Determine Shelf-Life and Storage Conditions J->K

Caption: A typical workflow for conducting forced degradation studies.

Troubleshooting Logic for a Failed Suzuki Coupling Reaction

This diagram illustrates a logical approach to troubleshooting a failed Suzuki coupling reaction involving this compound.

Suzuki_Troubleshooting Start Low or No Product Yield Check_SM Check Purity of This compound Start->Check_SM Purify_SM Purify Starting Material (Distillation/Recrystallization) Check_SM->Purify_SM Impure Check_Catalyst Evaluate Catalyst System Check_SM->Check_Catalyst Pure Purify_SM->Check_Catalyst Change_Catalyst Use Fresh Catalyst/Ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Catalyst Suspect Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions OK Change_Catalyst->Check_Conditions Degas Improve Degassing Procedure (e.g., Freeze-Pump-Thaw) Check_Conditions->Degas Oxygen Suspected Optimize Screen Solvents, Bases, and Temperature Check_Conditions->Optimize Conditions Suboptimal Degas->Optimize Success Successful Reaction Optimize->Success

Caption: A troubleshooting flowchart for Suzuki coupling reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-methylaniline in cross-coupling reactions.

General Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow for diagnosing and resolving common issues encountered during cross-coupling reactions.

G start Reaction Failed: Low Yield or No Product check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Confirm Anhydrous & Anaerobic Conditions check_reagents->check_conditions OK reagent_issue Problem Identified: Impure/Degraded Reagents or Incorrect Stoichiometry check_reagents->reagent_issue Issue Found conditions_issue Problem Identified: Presence of Water/Oxygen check_conditions->conditions_issue Issue Found optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst OK screen_ligands Screen Ligands: Increase steric bulk & electron-donating ability (e.g., SPhos, XPhos) optimize_catalyst->screen_ligands increase_loading Increase Catalyst Loading (e.g., 1 mol% -> 3 mol%) optimize_catalyst->increase_loading change_precatalyst Switch Palladium Precatalyst (e.g., Pd(OAc)2 -> Palladacycle) optimize_catalyst->change_precatalyst optimize_params 4. Optimize Reaction Parameters screen_ligands->optimize_params increase_loading->optimize_params change_precatalyst->optimize_params screen_bases Screen Bases (e.g., K3PO4, Cs2CO3) optimize_params->screen_bases screen_solvents Screen Solvents (e.g., Dioxane, Toluene (B28343), 2-MeTHF) optimize_params->screen_solvents adjust_temp Adjust Temperature optimize_params->adjust_temp success Reaction Successful screen_bases->success screen_solvents->success adjust_temp->success

Caption: A logical workflow to diagnose and solve common cross-coupling issues.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.

Frequently Asked Questions (FAQs)

Q1: What are the best initial catalyst systems for coupling this compound with an arylboronic acid?

A1: Due to the electron-rich nature of the this compound substrate, a highly active catalyst system is recommended to facilitate the oxidative addition step.[1] Start with a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle, combined with a bulky, electron-rich biaryl phosphine (B1218219) ligand such as SPhos, XPhos, or RuPhos.[2][3][4] These ligands are designed to accelerate the key steps of the catalytic cycle and often provide high yields.[4]

Q2: Which base should I choose for the Suzuki coupling?

A2: The base plays a crucial role in the transmetalation step.[5] For this substrate, inorganic bases are commonly used. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[2][5] Ensure the base is anhydrous and finely powdered for consistent and reproducible results.[2][5]

Q3: What solvent is recommended?

A3: Anhydrous, degassed aprotic solvents are standard. 1,4-Dioxane and Toluene are the most common and reliable choices.[2][5] In some cases, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to significantly improve yields.[6] It is critical to thoroughly degas the solvent to remove oxygen, which can deactivate the catalyst and promote side reactions.[2][5]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient Oxidative Addition: The C-Br bond on the electron-rich aniline (B41778) is not being activated effectively.[1] 2. Catalyst Deactivation: Presence of oxygen or water in the reaction.[5]1. Switch to a more active ligand: Use a bulky, electron-rich phosphine ligand like SPhos or XPhos to facilitate oxidative addition.[2][3] 2. Increase reaction temperature: Incrementally increase the temperature (e.g., from 80°C to 110°C).[2] 3. Ensure strict inert conditions: Thoroughly degas solvents using methods like freeze-pump-thaw or by sparging with argon/nitrogen. Use flame-dried glassware.[2]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of boronic acids.[2] 2. High Catalyst Loading: Excess catalyst can sometimes favor side reactions.[5]1. Improve Degassing: This is the most critical step. Ensure the reaction setup is leak-free and maintain a positive pressure of inert gas.[2] 2. Optimize Catalyst Loading: Screen catalyst loading from 1-3 mol%.
Protodeboronation (Boronic acid is consumed, but no product forms) 1. Presence of Water: Water can facilitate the cleavage of the C-B bond.[2] 2. Inappropriate Base: Some bases can promote this side reaction.1. Use Anhydrous Reagents: Ensure the solvent and base are thoroughly dried.[2] 2. Switch to a Boronate Ester: Consider using a pinacol (B44631) boronate ester (B(pin)) of your coupling partner, as they are generally more stable than boronic acids.[2][3]
Recommended Catalyst Systems & Conditions
Catalyst PrecursorLigandBaseSolventTemp (°C)Catalyst Loading (mol%)
Pd(OAc)₂SPhosK₃PO₄Toluene or Dioxane80-1101-3
Pd₂(dba)₃XPhosCs₂CO₃Toluene or Dioxane80-1101-3
Pd(PPh₃)₄(None)K₂CO₃Dioxane/H₂O80-1003-5
CataCXium A(None)Cs₂CO₃2-MeTHF80-952-5

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is used to couple this compound with a primary or secondary amine, forming a new C-N bond.

Frequently Asked Questions (FAQs)

Q1: I want to couple this compound with another amine. What catalyst should I use?

A1: The Buchwald-Hartwig amination requires a palladium catalyst with a specialized ligand.[7] Catalyst systems based on bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[8][9] Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) are often very reliable and air-stable.

Q2: What is the best base for a Buchwald-Hartwig reaction with this substrate?

A2: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and generally provides the fastest reaction rates.[10] However, it is not compatible with base-sensitive functional groups. For such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[10]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Mono-arylation Selectivity (Double arylation of a primary amine) 1. High Catalyst Activity/Concentration. 2. Stoichiometry: Excess aryl bromide.1. Lower the Reaction Temperature. 2. Use a more sterically hindered ligand: This can disfavor the second arylation step. 3. Adjust Stoichiometry: Use a slight excess of the amine coupling partner.
No Reaction with a Hindered Amine 1. Steric Hindrance: The catalyst system is not active enough to overcome the steric bulk of the amine.1. Switch to a more active ligand: Ligands like BrettPhos are specifically designed for coupling sterically hindered substrates. 2. Increase Temperature: Use a high-boiling solvent like toluene and increase the temperature.
Decomposition of Starting Material 1. Base Incompatibility: Strong bases like NaOt-Bu can be incompatible with certain functional groups (e.g., esters, nitro groups).[10]1. Switch to a weaker base: Screen K₃PO₄ or Cs₂CO₃. 2. Use a milder base: Lithium bis(trimethylsilyl)amide (LHMDS) can be used for substrates with protic functional groups.[10]
Recommended Catalyst Systems & Conditions
Catalyst PrecursorLigandBaseSolventTemp (°C)Catalyst Loading (mol%)
Pd₂(dba)₃XPhosNaOt-BuToluene80-1101-2
Pd(OAc)₂RuPhosK₃PO₄Dioxane100-1202-4
XPhos Pd G3(Internal)LHMDSTHF60-801-2

Heck & Sonogashira Couplings (C-C Bond Formation)

The Heck reaction couples this compound with an alkene, while the Sonogashira reaction couples it with a terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What conditions are recommended for a Heck reaction with this compound?

A1: A standard Heck reaction protocol would involve a palladium source like Pd(OAc)₂, a phosphine ligand, and an amine base.[11][12] For electron-rich aryl bromides, ligands such as tri-o-tolylphosphine (B155546) or tri-tert-butylphosphine (B79228) have shown good conversion.[13] An organic base like triethylamine (B128534) (NEt₃) is typically used in a polar aprotic solvent like DMF or NMP.[11][14]

Q2: What is a standard catalyst system for a Sonogashira coupling?

A2: The Sonogashira coupling uniquely employs a dual-catalyst system.[15] It requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[16][17] The reaction is run in the presence of an amine base, such as diisopropylamine (B44863) or triethylamine, which can sometimes also serve as the solvent.[16]

Catalyst Selection Logic

G start Desired Bond? cc_bond C(sp2)-C(sp2) or C(sp2)-C(sp3) start->cc_bond Aryl/Alkyl cn_bond C(sp2)-N start->cn_bond Amine cc_alkene C(sp2)-C(sp2) (Alkene) start->cc_alkene Alkene cc_alkyne C(sp2)-C(sp) (Alkyne) start->cc_alkyne Alkyne suzuki Use Suzuki-Miyaura (Boronic Acid/Ester) cc_bond->suzuki buchwald Use Buchwald-Hartwig (Amine) cn_bond->buchwald heck Use Heck (Alkene) cc_alkene->heck sonogashira Use Sonogashira (Terminal Alkyne) cc_alkyne->sonogashira

Caption: A decision tree for selecting the appropriate cross-coupling reaction.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates and laboratory conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%)[2]

  • Base (e.g., Anhydrous K₃PO₄, 2.0–3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[2]

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered, anhydrous base.[2]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor and the ligand to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate under vacuum, then backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12–24 hours.[2]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Generic Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle can aid in troubleshooting.

G pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br (this compound) pd2_complex Ar-Pd(II)L2(Br) oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_complex->transmetalation R-B(OH)2 or R'2NH + Base pd2_intermediate Ar-Pd(II)L2(R) or Ar-Pd(II)L2(NR'2) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination Forms Product: Ar-R or Ar-NR'2 reductive_elimination->pd0 Regenerates Catalyst

Caption: Key steps in a generalized palladium-catalyzed cross-coupling cycle.

References

3-Bromo-4-methylaniline Reaction Work-up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the work-up of chemical reactions containing 3-Bromo-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction involving this compound?

A standard work-up typically involves quenching the reaction, followed by an extractive procedure to isolate the crude product. The specific steps can vary depending on the reaction solvent and reagents used.

  • Quenching: The reaction mixture is first cooled to room temperature.[1] It is then often diluted with water or poured into ice water to precipitate the product or prepare it for extraction.[2][3] If reagents like bromine were used in excess, a quenching agent such as sodium bisulfite or sodium thiosulfate (B1220275) may be added to neutralize them.[3][4]

  • Extraction: The product is extracted from the aqueous mixture using an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane (B109758).[1][5] This is typically done in a separatory funnel.

  • Washing: The combined organic layers are washed to remove residual impurities. A wash with water helps remove water-soluble impurities, while a wash with brine (saturated NaCl solution) helps to break emulsions and remove bulk water before drying.[1]

  • Drying: The organic layer is dried over an anhydrous drying agent, like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.[5]

  • Concentration: The drying agent is filtered off, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

G Start Reaction Mixture Quench 1. Quench (e.g., add water/ice) Start->Quench Extract 2. Extract (e.g., Ethyl Acetate) Quench->Extract Wash 3. Wash Organic Layer (Water, Brine) Extract->Wash Dry 4. Dry (e.g., Na2SO4) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate End Crude Product Concentrate->End

Caption: General workflow for an extractive work-up procedure.

Q2: How can I best purify the crude this compound product?

Several methods are effective for purifying this compound, depending on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a very common method for achieving high purity. The crude product is passed through a column of silica (B1680970) gel, and a solvent system (eluent), such as a mixture of n-hexane and ethyl acetate, is used to separate the desired compound from byproducts.[5]

  • Distillation: For larger quantities or when impurities have significantly different boiling points, distillation under reduced pressure (vacuum distillation) is an effective purification method.[6] The product is a liquid at elevated temperatures, boiling at 120–122°C at 30 mmHg.[6]

  • Acid-Base Purification: As an amine, this compound is basic. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl). The protonated amine salt will partition into the aqueous layer, leaving non-basic impurities in the organic layer.[7] The aqueous layer is then collected, and the pH is raised by adding a strong base (e.g., NaOH) to regenerate and precipitate the pure amine, which can then be filtered or extracted.[1][6]

  • Recrystallization: If the crude product is a solid, it can be recrystallized. A suitable solvent or solvent mixture (e.g., ethanol/water) is used to dissolve the crude material at an elevated temperature, and upon cooling, the pure product crystallizes out, leaving impurities in the solution.[8]

Q3: My product seems to have low solubility in standard extraction solvents. What are my options?

If your product, a derivative of this compound, has poor solubility in common solvents like ethyl acetate, consider the following:

  • Change the Solvent: Try a different organic solvent. For more polar products, solvents like dichloromethane (DCM) may be more effective.

  • Salting Out: Add a significant amount of a salt, like sodium chloride (NaCl), to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of organic compounds in it, driving more of your product into the organic layer.[7]

  • Continuous Extraction: For products with low but non-zero solubility, a continuous liquid-liquid extraction apparatus (e.g., a Soxhlet extractor modified for liquid extraction) can be used.

  • pH Adjustment: If your product has acidic or basic functional groups, adjusting the pH of the aqueous layer can suppress its ionization and increase its solubility in the organic solvent. Since the parent compound is an amine, ensuring the aqueous phase is basic (pH > 8-9) will keep it in its neutral, more organosoluble form.

Troubleshooting Guide

Problem: An emulsion has formed during the extraction process.

An emulsion is a stable suspension of the organic and aqueous layers that prevents them from separating cleanly.

  • Solution 1: Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel, shake gently, and allow it to stand. The increased ionic strength of the aqueous layer often helps to break up the emulsion.[7]

  • Solution 2: Dilute the Organic Layer: Adding more of the organic extraction solvent can sometimes lower the concentration of the emulsifying agent and facilitate separation.[7]

  • Solution 3: Filtration: For stubborn emulsions, the entire mixture can be filtered through a pad of Celite or glass wool. This can help to coalesce the suspended droplets.[7]

  • Solution 4: Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

G Emulsion Emulsion Formed During Extraction AddBrine Add Saturated NaCl (Brine) Emulsion->AddBrine Resolved Layers Separated AddBrine->Resolved NotResolved Still Emulsified AddBrine->NotResolved if not resolved Dilute Dilute with More Organic Solvent Filter Filter through Celite Dilute->Filter if not resolved Dilute->Resolved Filter->Resolved NotResolved->Dilute

Caption: Decision tree for resolving emulsions during work-up.

Problem: The final product is a dark oil or solid, not the expected color.
  • Solution 1: Improve Purification: The discoloration may be due to persistent impurities. Re-purifying the material using one of the methods described above (column chromatography, distillation, or acid-base extraction) can yield a cleaner product.[6] Impurities from the starting material, such as p-toluidine, can cause rapid discoloration.[6]

  • Solution 2: Use of Activated Carbon: During recrystallization or before filtration, treating the solution with a small amount of activated carbon (charcoal) can help adsorb colored impurities.

  • Solution 3: Proper Storage: To prevent future discoloration, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a cool temperature.[10]

Problem: The reaction produced multiple brominated isomers.

Direct bromination of anilines can be difficult to control because the amino group is a very strong activating group, often leading to polysubstitution (e.g., dibromination).[11]

  • Solution: Amide Protection: To achieve mono-bromination at a specific position, the reactivity of the amine should be moderated. This is commonly done by protecting the amine as an acetamide. The N-acetyl group is still an ortho-, para-director but is less activating than a free amino group, allowing for a more controlled reaction.[11] The work-up for this procedure requires an additional hydrolysis step (using acid or base) to remove the protecting group and regenerate the amine.[6][11]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 7745-91-7[12]
Molecular Formula C₇H₈BrN[12]
Molecular Weight 186.05 g/mol [13]
Appearance Solid
Melting Point 27-30 °C[12]
Boiling Point 254-257 °C (at 760 mmHg)
Flash Point 113 °C (closed cup)

Table 2: Example Yields from Synthesis and Purification

Reaction / ProcedureProductYieldReference
Bromination of 3-methylaniline4-bromo-3-methylaniline95%[14]
Reduction of 1-bromo-2-methyl-4-nitrobenzene4-bromo-3-methylaniline99%[5]
Hydrolysis of 3-bromo-4-acetaminotoluene3-bromo-4-aminotoluene hydrochloride79% (from p-acetotoluide)[6]
Etherification & Reduction3-bromo-4-methoxyaniline (B105698)71.3% (reduction step)[2]

Experimental Protocols

Protocol 1: General Extractive Work-up and Purification by Column Chromatography

This protocol is a general procedure for isolating a product from a reaction mixture where this compound or its derivative is the target compound.

1. Quenching and Extraction: a. Once the reaction is complete (monitored by TLC), cool the reaction vessel to room temperature in an ice bath. b. Slowly pour the reaction mixture into a beaker containing deionized water (approx. 10 volumes relative to the reaction volume). c. Transfer the aqueous mixture to a separatory funnel. d. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, 3 x 5 volumes). e. Combine the organic extracts in the separatory funnel.

2. Washing and Drying: a. Wash the combined organic layer once with deionized water, followed by one wash with saturated NaCl solution (brine).[1] b. Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes until the solvent is clear.

3. Concentration and Purification: a. Filter off the drying agent and wash it with a small amount of fresh extraction solvent. b. Concentrate the filtrate using a rotary evaporator to obtain the crude product. c. Prepare a silica gel column using a suitable eluent system (e.g., n-hexane/ethyl acetate, starting with a low polarity mixture and gradually increasing).[5] d. Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column. e. Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Protocol 2: Purification via Acid-Base Extraction (as Hydrochloride Salt)

This method is highly effective for separating the basic this compound from non-basic impurities.[6]

1. Acidic Extraction: a. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. b. Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl) and shake thoroughly. The this compound will be protonated and move into the aqueous layer. c. Separate the layers. Keep the aqueous layer and extract the organic layer one more time with fresh 1 M HCl. d. Combine the acidic aqueous extracts. The non-basic impurities remain in the organic layer, which can be discarded.

2. Regeneration of the Free Amine: a. Place the combined aqueous extracts in a beaker and cool in an ice bath. b. While stirring, slowly add a concentrated base solution (e.g., 6 M NaOH) until the pH is strongly basic (pH > 10, check with pH paper).[1] c. The free amine, this compound, will precipitate out as a solid or oil.

3. Isolation: a. If a solid precipitates, it can be collected by suction filtration, washed with cold water, and dried under vacuum.[3] b. If an oil separates, the mixture can be transferred to a separatory funnel and extracted multiple times with an organic solvent (e.g., dichloromethane).[5] The combined organic layers are then dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the pure product.[5]

References

Validation & Comparative

A Comparative Guide to HPLC and GC for Purity Assessment of 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 3-Bromo-4-methylaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly impacts the quality, efficacy, and safety of the final product. This guide provides a comparative overview of two common and powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This comparison is supported by detailed, adaptable experimental protocols and illustrative data to aid in the selection of the most appropriate method for specific analytical needs. While both techniques are highly effective, the choice between HPLC and GC often depends on the nature of potential impurities, laboratory instrumentation availability, and the specific goals of the analysis, such as routine quality control versus in-depth impurity profiling.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a robust and widely used technique for the separation and quantification of a broad range of compounds. For this compound, a reversed-phase HPLC method is particularly suitable. This method separates compounds based on their polarity, with the nonpolar stationary phase retaining the analyte and related substances to varying degrees, allowing for their separation and quantification.

Advantages of HPLC for this analysis include:

  • Versatility: Suitable for a wide range of aromatic amines and their potential impurities, including less volatile and thermally sensitive compounds.

  • Robust Quantification: Provides excellent precision and accuracy for purity determination and impurity quantification.

  • Non-destructive: Allows for the collection of fractions for further analysis if needed.

Gas Chromatography (GC): High-Efficiency Separations

Gas Chromatography is another powerful technique, particularly well-suited for volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and separated as it travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Advantages of GC for this analysis include:

  • High Resolution: Capillary GC columns offer excellent separation efficiency, which is beneficial for resolving closely related isomers.

  • Sensitivity: Flame Ionization Detection (FID) provides high sensitivity for organic compounds.

  • Established Methods: GC is a common method for the quality control of many commercial aromatic amines.

Comparative Data Presentation

The following table summarizes hypothetical, yet typical, quantitative data from the analysis of a this compound sample using the optimized HPLC and GC methods detailed in this guide. The sample is assumed to contain the main component and trace levels of potential process-related impurities and isomers.

ParameterHPLC AnalysisGC Analysis
Main Component
AnalyteThis compoundThis compound
Retention Time (min)8.5212.75
Peak Area %99.50%99.60%
Potential Impurities
Impurity A (p-Toluidine)3.15 min, 0.15%7.21 min, 0.12%
Impurity B (2-Bromo-4-methylaniline)9.28 min, 0.25%12.98 min, 0.20%
Impurity C (2,5-Dibromo-4-methylaniline)12.45 min, 0.10%15.32 min, 0.08%

Experimental Workflows and Logical Relationships

The selection and implementation of an analytical method for purity assessment follows a logical workflow. The diagram below illustrates the comparative workflow for analyzing this compound by HPLC and GC.

Purity_Assessment_Workflow Comparative Workflow for Purity Assessment of this compound cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_results Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection GC_Injection Inject into GC System Filtration->GC_Injection HPLC_Separation Reversed-Phase C18 Column Isocratic Elution HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection at 240 nm HPLC_Separation->HPLC_Detection HPLC_Data Chromatogram Acquisition (Peak Integration) HPLC_Detection->HPLC_Data Purity_Calc Purity Calculation (Area Percent Method) HPLC_Data->Purity_Calc GC_Separation Capillary Column (e.g., DB-5) Temperature Program GC_Injection->GC_Separation GC_Detection Flame Ionization Detection (FID) GC_Separation->GC_Detection GC_Data Chromatogram Acquisition (Peak Integration) GC_Detection->GC_Data GC_Data->Purity_Calc Impurity_ID Impurity Identification (Relative Retention Time) Purity_Calc->Impurity_ID Report Generate Certificate of Analysis Impurity_ID->Report

Purity Assessment Workflow

Detailed Experimental Protocols

The following are detailed, robust starting protocols for the HPLC and GC analysis of this compound. These methods can be further optimized based on the specific instrumentation and the impurity profile of the sample.

HPLC Method Protocol
  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

  • Standard Preparation: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in the mobile phase to prepare a 100 mL solution (concentration of about 250 µg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity using the area normalization method.

GC Method Protocol
  • Instrumentation: A standard Gas Chromatography system with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Mode: Split (split ratio of 50:1).

  • Injection Volume: 1 µL.

  • Run Time: 21 minutes.

  • Standard Preparation: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 10 mL of methanol (B129727) (concentration of about 2.5 mg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity using the area normalization method.

Conclusion and Recommendations

Both HPLC and GC are highly suitable and reliable methods for the purity assessment of this compound.

  • HPLC is recommended for routine quality control due to its robustness, ease of use, and suitability for a wide range of potential impurities, including non-volatile synthesis by-products.

  • GC , with its high resolving power, is particularly advantageous when the primary concern is the separation and quantification of closely related positional isomers. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled tool for the definitive identification of unknown impurities.

The choice of method will ultimately be guided by the specific analytical requirements, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization, employing both techniques can provide a more complete purity profile of this compound.

A Comparative Guide to the Analysis of 3-Bromo-4-methylaniline: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 3-Bromo-4-methylaniline is critical for ensuring product quality and process control. This guide provides a comparative overview of two common analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While a specific validated method for this compound is not widely published, this document outlines typical methodologies based on the analysis of structurally similar aromatic amines and halogenated compounds.[1]

The selection of an analytical technique is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide presents a comparison of proposed GC and HPLC methods, supported by detailed experimental protocols and expected performance data, to aid in the selection of the most suitable method for your analytical needs.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a proposed Gas Chromatography method with Flame Ionization Detection (GC-FID) and a proposed High-Performance Liquid Chromatography method with UV detection (HPLC-UV) for the analysis of this compound. The data presented are estimations based on the analysis of analogous compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Stationary Phase Phenyl-methyl polysiloxane (e.g., DB-5 or equivalent)C18 (Octadecyl-silica)
Mobile Phase/Carrier Gas Inert Gas (e.g., Helium, Nitrogen)Acetonitrile/Water Gradient
Estimated Retention Time 8 - 12 minutes5 - 10 minutes
Limit of Detection (LOD) 1 - 10 ng/mL5 - 20 ng/mL
Limit of Quantitation (LOQ) 5 - 30 ng/mL15 - 60 ng/mL
**Linearity (R²) **> 0.99> 0.99
Advantages High resolution, suitable for volatile and semi-volatile compounds.Versatile, suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Disadvantages May require derivatization for polar compounds, potential for thermal degradation.Requires soluble samples, mobile phase can be costly.

Experimental Protocols

Below are detailed methodologies for the proposed GC-FID and HPLC-UV analysis of this compound.

Gas Chromatography (GC-FID) Method

This method is based on common practices for the analysis of aromatic amines and halogenated compounds.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5, or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and samples in a suitable solvent such as methanol (B129727) or acetone (B3395972) to a final concentration of approximately 1 mg/mL.

  • Further dilute with the same solvent to prepare calibration standards and sample solutions within the expected linear range of the instrument.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from established procedures for the analysis of similar aromatic compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Autosampler

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (at the initial gradient composition) or a compatible solvent like acetonitrile/water mixture at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve and dilute samples in the same solvent to fall within the calibration range.

Method Selection Considerations

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power makes it an excellent choice for separating the analyte from other volatile impurities. The use of a robust detector like FID provides good sensitivity and a wide linear range.

High-Performance Liquid Chromatography (HPLC) offers greater versatility, especially if the sample contains non-volatile impurities or if the analyte is thermally sensitive. The reversed-phase C18 column is widely applicable for a broad range of aromatic compounds. UV detection is straightforward and provides adequate sensitivity for many applications.

Visualizing the Analytical Workflow

To better understand the logical flow of a chromatographic analysis, the following diagram illustrates the key stages from sample introduction to final data analysis.

GC_Workflow cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Detection & Data Acquisition cluster_analysis Data Analysis Sample Sample Solution Injector Injector Port Sample->Injector Injection Column GC/HPLC Column Injector->Column Vaporization (GC) / Elution (HPLC) Detector Detector (FID/UV) Column->Detector Eluted Analytes DataSystem Data System Detector->DataSystem Signal Chromatogram Chromatogram DataSystem->Chromatogram Processing Report Analytical Report Chromatogram->Report Quantification

References

A Researcher's Guide to 3-Bromo-4-methylaniline: A Comparative Analysis for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency, yield, and overall success of a synthetic campaign. 3-Bromo-4-methylaniline, a versatile substituted aniline (B41778), is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data and detailed protocols for key applications.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) provides crucial information about the purity and impurity profile of a chemical. While individual CoAs vary by supplier and batch, the following table summarizes typical specifications for this compound and its common alternatives, providing a baseline for quality assessment.

ParameterThis compound4-Chloro-3-methylaniline4-Iodo-3-methylaniline
Appearance White to off-white crystalline solidOff-white to light brown crystalline solidLight yellow to brown crystalline solid
Purity (by GC) ≥98.0%≥97.0%≥98.0%
Melting Point 27-30 °C28-31 °C45-48 °C
Major Impurities Isomeric bromo-methylanilines, residual starting materialsIsomeric chloro-methylanilines, dichlorinated anilinesDi-iodinated anilines, residual starting materials
Moisture Content ≤0.5%≤0.5%≤0.5%

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

The reactivity of a halogenated aniline in palladium-catalyzed cross-coupling reactions is paramount to its utility. The choice of the halogen atom significantly influences the rate and efficiency of the reaction, primarily due to the differing carbon-halogen bond strengths (C-I < C-Br < C-Cl).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table presents comparative yield data for the coupling of various substituted anilines with phenylboronic acid, highlighting the superior reactivity of bromo- and iodo-anilines over their chloro- counterparts.[1]

Aryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O12~85-95% (estimated based on similar compounds)
3-Chloro-4-methylanilinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane24~60-75% (estimated based on similar compounds)
4-BromoanilinePd-poly(AA) hybridK₃PO₄Toluene/H₂O1062[2]
4-BromonitrobenzenePd-poly(AA) hybridK₃PO₄Toluene/H₂O895[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The reactivity trend observed in Suzuki coupling is also evident here, with aryl bromides generally providing higher yields in shorter reaction times compared to aryl chlorides.[3]

Aryl HalideAmineCatalyst SystemBaseSolventTime (h)Yield (%)
This compoundMorpholine (B109124)Pd₂(dba)₃ / XPhosNaOtBuToluene8~90-98% (estimated based on similar compounds)
3-Chloro-4-methylanilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene18~70-85% (estimated based on similar compounds)
4-BromotolueneMorpholinePd(I) dimer / L1KOtBu1,4-Dioxane1>95[4]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosNaOtBuToluene0.1792[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.[6][7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination.[4][8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and morpholine to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows

Comparative Reactivity in Cross-Coupling

cluster_reactivity Reactivity in Palladium-Catalyzed Cross-Coupling cluster_conditions General Reaction Conditions Iodo Iodo-Aniline (e.g., 4-Iodo-3-methylaniline) Bromo Bromo-Aniline (this compound) Iodo->Bromo More Reactive Milder Milder Conditions (Lower Temp, Shorter Time) Iodo->Milder Chloro Chloro-Aniline (e.g., 4-Chloro-3-methylaniline) Bromo->Chloro More Reactive Bromo->Milder Harsher Harsher Conditions (Higher Temp, Longer Time) Chloro->Harsher

Caption: Reactivity trend of haloanilines in cross-coupling reactions.

General Experimental Workflow for Suzuki Coupling

Reactants 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere (Evacuate & Backfill) Reactants->Inert Solvent 3. Add Solvents (e.g., Toluene/Water) Inert->Solvent Degas 4. Degas Mixture Solvent->Degas Catalyst 5. Add Palladium Catalyst Degas->Catalyst Heat 6. Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Heat Workup 7. Aqueous Workup (Extraction) Heat->Workup Purify 8. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Phenothiazines: A Signaling Pathway Application

This compound can serve as a precursor for the synthesis of phenothiazine (B1677639) derivatives, a class of compounds with significant biological activity, including antipsychotic properties.[9][10]

Aniline Substituted Aniline (e.g., derivative of This compound) Thioarylation ortho-Thioarylation Aniline->Thioarylation DiarylSulfide Diaryl Sulfide Intermediate Thioarylation->DiarylSulfide Cyclization Intramolecular Cyclization (e.g., Buchwald-Hartwig or Ullmann) DiarylSulfide->Cyclization Phenothiazine Phenothiazine Derivative Cyclization->Phenothiazine Bioactivity Biological Activity (e.g., Antipsychotic) Phenothiazine->Bioactivity

References

Comparing the reactivity of 3-Bromo-4-methylaniline with other bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3-Bromo-4-methylaniline

Published: December 22, 2025

This guide provides a detailed comparative analysis of the reactivity of this compound against other bromoaniline isomers. It is intended for researchers, scientists, and drug development professionals to aid in substrate selection and reaction optimization. The comparison is based on fundamental principles of organic chemistry, supported by literature data for related compounds, and focuses on key transformations relevant to synthetic chemistry.

Introduction to Bromoaniline Reactivity

Bromoanilines are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Their reactivity is governed by the interplay of three main factors:

  • The Amino Group (-NH₂): A powerful electron-donating group (+M effect) that strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[2]

  • The Bromo Group (-Br): An electron-withdrawing group through induction (-I effect) which deactivates the ring, but also an ortho, para-director due to electron donation from its lone pairs via resonance (+M effect).[3][4]

  • Steric Hindrance: The position of the bromine atom and other substituents can physically block certain sites from reacting.

In This compound , the presence of an additional electron-donating methyl group (+I effect) further modifies the electronic landscape of the molecule, distinguishing its reactivity from that of simpler bromoaniline isomers like 2-bromo-, 3-bromo-, and 4-bromoaniline.

Comparison of Basicity

The basicity of an aniline (B41778) is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. Electron-withdrawing groups decrease basicity, while electron-donating groups increase it. The basicity is quantified by the pKₐ of the corresponding conjugate acid (the anilinium ion); a higher pKₐ indicates a stronger base.[3]

Based on substituent effects, we can establish a reactivity trend. The bromine atom's strong electron-withdrawing inductive effect (-I) reduces the electron density on the nitrogen, making all bromoanilines less basic than aniline (pKₐ ≈ 4.6).[3] In this compound, the electron-donating methyl group partially counteracts the effect of the bromine, increasing the electron density on the nitrogen and thus its basicity relative to 3-bromoaniline (B18343).

Data Presentation: Basicity of Bromoanilines
CompoundKey Substituent EffectspKₐ of Conjugate AcidRelative Basicity
AnilineReference~4.6[3][5]Strongest
4-Bromoaniline-I, +M of Br at para3.86[3][6]Weaker
3-Bromoaniline-I of Br at meta3.58[3]Weaker
This compound -I of Br; +I of CH₃> 3.58 (Estimated)Intermediate
2-Bromoaniline (B46623)-I of Br; Ortho effect~2.5 (Estimated)Weakest

Note: The pKₐ for this compound is an estimate based on electronic principles. The ortho-effect in 2-bromoaniline significantly reduces basicity due to steric hindrance to solvation of the anilinium ion.

G cluster_0 Electronic Effects on Basicity Aniline Aniline (Reference Basicity) ThreeBromo 3-Bromoaniline Aniline->ThreeBromo - Br (-I effect) Decreases e- density Lower Basicity Target This compound ThreeBromo->Target + CH3 (+I effect) Increases e- density Higher Basicity

Caption: Logical flow of substituent effects on basicity.

Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution (EAS)
  • 4-Bromoaniline: The strong ortho, para-directing -NH₂ group directs incoming electrophiles to the C2 and C6 positions.

  • 3-Bromoaniline: The -NH₂ group directs to C2, C4, and C6. The C4 and C6 positions are favored.

  • This compound: The -NH₂ group directs to C2 and C6. The C2 position is the most likely site of substitution due to the combined directing effects and steric considerations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in bromoanilines is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[11][12][13] The reactivity in these transformations depends on the ease of oxidative addition of the palladium catalyst to the C-Br bond.

  • Suzuki-Miyaura Coupling: This reaction couples the bromoaniline with a boronic acid to form a C-C bond.[14][15] It is a robust method for synthesizing biaryl structures.

  • Buchwald-Hartwig Amination: This reaction couples the bromoaniline with another amine to form a new C-N bond, providing access to complex diarylamines.[13][16][17]

The presence of electron-donating groups (-NH₂, -CH₃) on the ring increases electron density at the C-Br bond, which can make the initial oxidative addition step slower. However, modern catalyst systems with specialized phosphine (B1218219) ligands are highly effective for a wide range of electronically diverse bromoanilines.[14][18][19]

Data Presentation: Reactivity in Cross-Coupling
CompoundElectronic Environment of C-Br BondExpected Relative Reactivity (Oxidative Addition)Suitability for Cross-Coupling
4-BromoanilineElectron-rich due to para -NH₂ModerateExcellent with modern catalysts
3-BromoanilineLess electron-rich than ortho/para isomersFasterExcellent with modern catalysts
This compound Electron-rich due to ortho -NH₂ and meta -CH₃SlowerExcellent with modern catalysts

Experimental Protocols

The following are generalized protocols for key transformations involving bromoanilines. Researchers should note that optimization of catalysts, ligands, bases, and reaction conditions is often necessary for specific substrates.

Protocol 1: Controlled Monobromination via Acetanilide (B955) Intermediate

This protocol describes the selective introduction of a single bromine atom onto an aniline by first protecting the highly activating amino group.

  • Protection (Acetylation): Dissolve the starting aniline (1.0 equiv) in glacial acetic acid. Add acetic anhydride (B1165640) (1.1 equiv) and stir at room temperature for 30 minutes. Pour the mixture into ice water to precipitate the acetanilide, which is then filtered, washed, and dried.[9]

  • Bromination: Dissolve the dried acetanilide (1.0 equiv) in glacial acetic acid. Slowly add a solution of bromine (1.0 equiv) in acetic acid dropwise at room temperature. Stir for 1-2 hours until the reaction is complete (monitored by TLC).[8]

  • Deprotection (Hydrolysis): Pour the reaction mixture into water to precipitate the bromoacetanilide. Filter and wash the solid. Reflux the solid in a mixture of aqueous HCl and ethanol (B145695) for 2-4 hours to hydrolyze the amide. Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the final bromoaniline product. Filter, wash with water, and dry.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of a bromoaniline with an arylboronic acid.[11][12]

  • Reaction Setup: To an oven-dried reaction vessel, add the bromoaniline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Solvent and Reaction: Add a degassed solvent (e.g., Dioxane/Water or Toluene). Heat the mixture (typically 80-110 °C) with vigorous stirring for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of a bromoaniline.[20]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the bromoaniline (1.0 equiv), the coupling amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. Seal the tube and heat in a preheated oil bath (typically 80-110 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Mandatory Visualizations

G cat Pd(0)Ln OxiAdd Ar-Pd(II)Ln-Br cat->OxiAdd Oxidative Addition ArBr Ar-Br (Bromoaniline) ArBr->OxiAdd Transmetal Ar-Pd(II)Ln-R OxiAdd->Transmetal Transmetalation Base Base Base->Transmetal Boronic R-B(OH)2 Boronic->Transmetal Transmetal->cat Product Ar-R Transmetal->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cat Pd(0)Ln OxiAdd X-Pd(II)Ln-Ar cat->OxiAdd Oxidative Addition ArBr Ar-X (Bromoaniline) ArBr->OxiAdd Amine R2NH AmineComplex [(R2NH)Pd(II)LnAr]+X- Amine->AmineComplex Base Base Base->AmineComplex OxiAdd->AmineComplex AmidoComplex (R2N)Pd(II)LnAr AmineComplex->AmidoComplex Deprotonation AmidoComplex->cat Product Ar-NR2 AmidoComplex->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

This compound presents a unique reactivity profile compared to other bromoaniline isomers. Its basicity is expected to be greater than that of 3-bromoaniline due to the electron-donating methyl group. This substitution pattern also influences the regioselectivity of electrophilic aromatic substitution, primarily directing incoming groups to the C2 position. While the electron-rich nature of its aromatic ring may slightly slow the oxidative addition step in palladium-catalyzed cross-coupling reactions, this compound remains an excellent substrate for advanced transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions, for which robust catalyst systems are widely available. A thorough understanding of these comparative reactivities enables chemists to strategically employ this versatile building block in the synthesis of complex target molecules.

References

A Spectroscopic Comparison of 3-Bromo-4-methylaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromo-4-methylaniline and its constitutional isomers are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The precise identification and differentiation of these isomers are critical for ensuring the purity and efficacy of the final products. This guide provides a comprehensive spectroscopic comparison of this compound and five of its isomers, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Ultraviolet-Visible (UV-Vis) spectroscopy is also discussed in principle. Detailed experimental protocols and comparative data tables are presented to aid researchers, scientists, and drug development professionals in the unambiguous identification of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. The data has been compiled from various spectral databases and literature sources.

¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer-CH₃Aromatic Protons-NH₂
This compound ~2.2-2.3~6.5-7.1~3.6-3.8
2-Bromo-4-methylaniline ~2.2~6.6-7.1~3.7-4.2
4-Bromo-3-methylaniline ~2.3~6.5-7.0~3.6
2-Bromo-5-methylaniline ~2.2~6.5-7.0~3.7
5-Bromo-2-methylaniline ~2.1~6.5-7.1~3.6
3-Bromo-2-methylaniline ~2.2-2.3~6.5-7.0~3.8

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer-CH₃Aromatic Carbons
This compound ~19-20~110-145
2-Bromo-4-methylaniline ~20~110-144
4-Bromo-3-methylaniline ~22-23~110-145
2-Bromo-5-methylaniline ~17~115-148
5-Bromo-2-methylaniline ~17~115-148
3-Bromo-2-methylaniline ~18-19~110-145

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

IR Spectroscopic Data (Key Absorptions in cm⁻¹)

IsomerN-H StretchC-N StretchC-Br Stretch
This compound [1]~3300-3500~1250-1350~500-600
2-Bromo-4-methylaniline [2]~3300-3500~1250-1350~500-600
4-Bromo-3-methylaniline [3][4]~3300-3500~1250-1350~500-600
2-Bromo-5-methylaniline [5]~3300-3500~1250-1350~500-600
5-Bromo-2-methylaniline ~3300-3500~1250-1350~500-600
3-Bromo-2-methylaniline ~3300-3500~1250-1350~500-600

Note: IR absorptions are characteristic ranges and can show multiple bands.

Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺Major Fragments
This compound [6]185/187106, 77
2-Bromo-4-methylaniline [2][7]185/187106, 77
4-Bromo-3-methylaniline [3]185/187106, 77
2-Bromo-5-methylaniline [5]185/187106, 77
5-Bromo-2-methylaniline 185/187106, 77
3-Bromo-2-methylaniline 185/187106, 77

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Aromatic Amines [8][9][10]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aniline (B41778) sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

    • The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required to achieve adequate signal intensity.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

    • The spectrum is phased, and the baseline is corrected.

    • The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid aniline sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The spectrum can be further processed for baseline correction and peak picking.

Mass Spectrometry (MS)

Electron Ionization (EI) - Mass Spectrometry

  • Sample Introduction:

    • For volatile samples, a gas chromatography (GC) system can be coupled to the mass spectrometer (GC-MS) for separation and introduction.

    • Alternatively, a direct insertion probe can be used to introduce a small amount of the sample into the ion source.

  • Ionization and Analysis:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

General Protocol for Substituted Anilines

  • Sample Preparation:

    • Prepare a dilute solution of the aniline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the wavelength of maximum absorbance (λmax).

    • A standard 1 cm path length quartz cuvette is typically used.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Fill the cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax). Aniline itself exhibits a primary absorption band around 230-240 nm and a secondary, less intense band around 280-290 nm. The positions and intensities of these bands are expected to be shifted by the bromo and methyl substituents. The exact λmax values are dependent on the substitution pattern and the solvent used.

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_identification Conclusion Isomer1 This compound NMR NMR (1H, 13C) Isomer1->NMR IR IR MS Mass Spec. UV_Vis UV-Vis Isomer2 Isomer A Isomer2->IR Isomer3 Isomer B Isomer3->MS Isomer_etc ... Isomer_etc->UV_Vis NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Groups (N-H, C-Br) IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data UV_Vis_Data λmax (Electronic Transitions) UV_Vis->UV_Vis_Data Compare Compare Spectra of Isomers NMR_Data->Compare IR_Data->Compare MS_Data->Compare UV_Vis_Data->Compare Identify Isomer Identification Compare->Identify

Caption: Workflow for the spectroscopic comparison and identification of this compound isomers.

References

A Comparative Guide to Novel Compounds Synthesized from 3-Bromo-4-methylaniline for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two novel classes of compounds synthesized from the versatile building block, 3-Bromo-4-methylaniline. The following sections detail their synthesis, characterization, and biological performance, with a focus on antimicrobial and enzyme inhibitory activities. Experimental data is presented to allow for objective comparison with established alternatives.

I. Schiff Base Derivatives as Potential Antimicrobial Agents

A series of novel Schiff base derivatives have been synthesized from this compound, demonstrating notable antimicrobial activity. These compounds are typically formed through the condensation reaction of this compound with various substituted aldehydes.

Characterization and Performance Data

The synthesized Schiff bases were characterized using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Their antimicrobial efficacy was evaluated against a panel of pathogenic bacteria and compared with the standard antibiotic, Ciprofloxacin.

Table 1: Characterization Data of a Representative Schiff Base Derivative: (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline

ParameterValue
Molecular Formula C₁₂H₉Br₂NS
Melting Point (°C) 172–173
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.40–7.28 (m, 3H, Aryl), 7.32–7.29 (m, 1H, thiophene), 7.28 (s, 1H, CH=N), 6.83 (d, J = 6.8, 1H, thiophene), 2.36 (s, 3H, Me)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 152.1, 145.0, 144.2, 134.2, 131.3, 129.2, 124.2, 123.1, 121.0, 120.1, 108.0, 17.3
Mass Spectrum (EI-MS) m/z (%) 357.88 [M+H]⁺, 358.23 [M+2]⁺, 360.33 [M+4]⁺

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of a Novel Schiff Base vs. Ciprofloxacin

CompoundEscherichia coliStaphylococcus aureus
Novel Schiff Base 1 1822
Ciprofloxacin (Standard) 2528

Data presented is a representative example from synthesized analogs.

Experimental Protocols

Synthesis of Schiff Bases: Equimolar amounts of this compound and a substituted aldehyde are refluxed in ethanol (B145695) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):

  • Muller-Hinton agar (B569324) plates are prepared and uniformly inoculated with a standardized suspension of the test bacterium.

  • Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer.

  • A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) and the standard antibiotic are added to the respective wells.

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_plates Prepare Inoculated Muller-Hinton Agar Plates start->prep_plates prep_compounds Prepare Solutions of Novel Compounds & Standard start->prep_compounds punch_wells Punch Wells in Agar prep_plates->punch_wells add_compounds Add Compounds to Wells prep_compounds->add_compounds punch_wells->add_compounds incubate Incubate Plates (37°C, 24h) add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare Compare with Standard measure_zones->compare end End compare->end

Workflow for Antimicrobial Susceptibility Testing.

II. N-Aryl Pyrazine-2-Carboxamide Derivatives as Enzyme Inhibitors

A novel series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has been synthesized and evaluated for their potential as enzyme inhibitors, specifically targeting alkaline phosphatase (ALP). These compounds are synthesized via a multi-step process culminating in a Suzuki cross-coupling reaction.

Characterization and Performance Data

The synthesized pyrazine-2-carboxamide derivatives were fully characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Their inhibitory activity against alkaline phosphatase was determined and compared to the standard inhibitor, Levamisole.

Table 3: Characterization Data of a Representative N-Aryl Pyrazine-2-Carboxamide Derivative

ParameterValue
Molecular Formula C₁₈H₁₄BrN₅O
Melting Point (°C) 210-212
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 10.51 (s, 1H, NH), 9.25 (s, 1H), 8.89 (d, J=2.4 Hz, 1H), 8.78 (d, J=1.6 Hz, 1H), 8.01 (d, J=2.0 Hz, 1H), 7.78 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H), 7.40-7.35 (m, 3H), 7.20-7.15 (m, 2H), 2.35 (s, 3H, CH₃)
Mass Spectrum (ESI-MS) m/z 396.0 [M+H]⁺

Table 4: Comparative Alkaline Phosphatase (ALP) Inhibition Activity

CompoundIC₅₀ (µM)
Novel Pyrazine-2-carboxamide 1 15.2
Levamisole (Standard) 25.5

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Synthesis of N-Aryl Pyrazine-2-Carboxamides: this compound is reacted with pyrazine-2-carbonyl chloride in the presence of a base to form the corresponding amide. This intermediate then undergoes a Suzuki cross-coupling reaction with a suitable boronic acid in the presence of a palladium catalyst to yield the final N-aryl pyrazine-2-carboxamide derivative.

Alkaline Phosphatase (ALP) Inhibition Assay:

  • The assay is performed in a 96-well plate.

  • A reaction mixture containing a buffer (e.g., Tris-HCl), the substrate (p-nitrophenyl phosphate, pNPP), and the test compound at various concentrations is prepared.

  • The reaction is initiated by the addition of the enzyme, alkaline phosphatase.

  • The plate is incubated at a specific temperature (e.g., 37°C) for a set time.

  • The enzymatic reaction, which produces a colored product (p-nitrophenol), is stopped by adding a stop solution (e.g., NaOH).

  • The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 405 nm).

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the inhibitor concentration.

Mechanism of Action

The N-aryl pyrazine-2-carboxamide derivatives have been shown to act as competitive inhibitors of alkaline phosphatase. This means they bind to the active site of the enzyme, thereby preventing the natural substrate from binding and being catalyzed.

enzyme_inhibition cluster_enzyme Enzyme (Alkaline Phosphatase) E Enzyme E_S Enzyme-Substrate Complex E->E_S + S E_I Enzyme-Inhibitor Complex (Inactive) E->E_I + I S Substrate I Inhibitor P Product P->E + E (regenerated) E_S->P Reaction

Competitive Inhibition of Alkaline Phosphatase.

Conclusion

The derivatization of this compound has yielded novel compounds with promising biological activities. The Schiff base derivatives show potential as a new class of antimicrobial agents, while the N-aryl pyrazine-2-carboxamide derivatives demonstrate potent and competitive inhibition of alkaline phosphatase. Further optimization of these scaffolds could lead to the development of new therapeutic agents. The experimental data and protocols provided in this guide offer a foundation for researchers to build upon in the pursuit of novel drug candidates.

Comparative study of catalysts for Suzuki reactions with 3-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 3-Bromo-4-methylaniline

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative overview of various catalytic systems for the Suzuki-Miyaura coupling of this compound, a versatile building block in organic synthesis.

Performance Comparison of Catalyst Systems

The selection of an optimal catalyst for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, such as phenylboronic acid, is crucial for achieving high yields and reaction efficiency. The electronic and steric properties of the bromoaniline substrate influence the catalytic activity. Below is a summary of the performance of different palladium and nickel-based catalyst systems. While direct comparative data for this compound is not extensively available in a single study, the following table is compiled from data on the closely related substrate, 4-bromo-2-methylaniline, and general performance data for bromoanilines.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Palladium Catalysts
Pd(PPh₃)₄TriphenylphosphineK₃PO₄1,4-Dioxane9012~33-46%[1]A classical, widely used catalyst. Moderate yields are observed for similar bromoanilines.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95% (expected)Buchwald ligands like SPhos are known for their high efficiency with challenging substrates.
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012~95% (expected)Another common and effective catalyst for a broad range of substrates.
Pd/C-K₂CO₃Ethanol/H₂O804High (expected)A heterogeneous catalyst that offers ease of separation and recyclability.
Nickel Catalyst
NiCl₂(PCy₃)₂TricyclohexylphosphineK₃PO₄2-Me-THF10018High (expected)A cost-effective and highly active alternative to palladium catalysts.[2]

Note: The expected yields for Pd(OAc)₂/SPhos, PdCl₂(dppf), Pd/C, and NiCl₂(PCy₃)₂ are based on their general high performance in Suzuki-Miyaura couplings of bromoanilines and related aryl bromides. Optimization of reaction conditions is often necessary for a specific substrate combination.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction are provided below. These protocols can be adapted for the specific catalyst systems.

General Procedure for Suzuki-Miyaura Cross-Coupling

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

Solvent and Degassing: Add the chosen solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) to the vessel. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

Catalyst Addition: Under the inert atmosphere, add the palladium or nickel catalyst (typically 1-5 mol%).

Reaction: Heat the reaction mixture to the desired temperature (usually between 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Specific Protocol using Pd(PPh₃)₄

This protocol is adapted from the Suzuki coupling of a similar substrate, 4-bromo-2-methylaniline.[1]

Materials:

  • (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (starting material derived from 4-bromo-2-methylaniline) (0.417 mmol)

  • Arylboronic acid (1-2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.2 equivalents)

  • 1,4-Dioxane (4 mL)

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, the Schiff base of the bromoaniline, arylboronic acid, and K₃PO₄ are added.

  • The flask is evacuated and backfilled with argon.

  • 1,4-Dioxane and the Pd(PPh₃)₄ catalyst are added under an argon atmosphere.

  • The mixture is stirred and heated at 90 °C.

  • After completion, the reaction is worked up as described in the general procedure.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination Borate X-B(OR)₂ RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Arylboronic Acid) Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The logical progression of a typical Suzuki-Miyaura coupling experiment is outlined in the diagram below.

Experimental_Workflow start Start setup Combine Reactants (Aryl Halide, Boronic Acid, Base) in Reaction Vessel start->setup degas Degas Solvent and Reaction Mixture setup->degas add_catalyst Add Catalyst under Inert Atmosphere degas->add_catalyst react Heat and Stir (Monitor by TLC/GC-MS) add_catalyst->react workup Reaction Work-up (Extraction and Drying) react->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Purity Confirmation of 3-Bromo-4-methylaniline by Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical first step in any synthetic pathway. 3-Bromo-4-methylaniline, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of melting point analysis against other techniques for purity confirmation, supported by experimental protocols and data.

The Principle of Melting Point Analysis

The melting point of a pure, crystalline solid is a characteristic physical property defined as the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5–1°C.[1] However, the presence of impurities disrupts the uniform crystalline lattice structure.[2] This disruption requires less energy to overcome the intermolecular forces, resulting in two distinct effects: a depression of the melting point and a broadening of the melting range.[1][3][4][5] This phenomenon, known as melting point depression, is a fundamental tool for the qualitative assessment of a substance's purity.

Data Presentation: this compound

The expected melting point of this compound can be compared with experimental results to infer purity. Commercially available, high-purity samples provide a benchmark for this analysis.

ParameterThis compound (High Purity)Impure this compound
Literature Melting Point 27-30 °C[6][7]Not Applicable
Typical Observed Melting Range Sharp, within a 1-2 °C range (e.g., 28-29 °C)Broad, >2 °C range (e.g., 24-28 °C)
Purity (Typical) >98%[8]<98%
Appearance White to off-white crystalline solid[8]May be discolored (yellow to orange)

Comparative Purity Analysis Techniques

While melting point analysis is a rapid and accessible first-pass assessment of purity, other instrumental methods offer quantitative and more definitive characterization.

TechniquePrincipleAdvantagesDisadvantages
Melting Point Analysis Measures the temperature range of solid-to-liquid phase transition.Rapid, inexpensive, requires minimal sample.Qualitative, susceptible to observer error, less sensitive to certain impurities.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary and mobile phase.Highly sensitive, quantitative, can identify and quantify volatile impurities.Requires sample volatility, more complex instrumentation.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase and a liquid mobile phase.Versatile for non-volatile compounds, highly accurate and quantitative.Higher cost, requires method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure.Provides detailed structural information, can identify and quantify impurities with distinct signals.High instrument cost, requires expertise in spectral interpretation.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a this compound sample using a modern capillary melting point apparatus.

Materials:

  • This compound sample (must be completely dry)

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[9]

    • Invert the tube and tap its sealed end gently on a hard surface to pack the solid into the bottom.[9] The packed sample height should be 2-3 mm.[9]

  • Loading the Apparatus:

    • Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.[9]

  • Rapid Determination (Optional but Recommended):

    • If the approximate melting point is unknown, perform a rapid heating run to quickly estimate the melting range. Heat at a rate of 10-15 °C per minute.

  • Accurate Determination:

    • Set the starting temperature of the apparatus to approximately 15 °C below the expected or rapidly determined melting point.[9]

    • Set the heating rate (ramp rate) to 1-2 °C per minute to ensure thermal equilibrium.[4]

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last solid crystal disappears (the end of the melting range).

  • Cool Down and Repeat:

    • Allow the apparatus to cool sufficiently.

    • For accuracy, repeat the determination with a fresh sample in a new capillary tube.

Visualizing the Workflow and Principles

Diagrams created using Graphviz illustrate the experimental process and the underlying logic of melting point depression.

experimental_workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load 2-3 mm of Sample into Capillary Tube prep->load insert Insert Tube into Apparatus load->insert heat Set Start Temp & Heat at 1-2°C/min insert->heat observe Observe for Phase Change heat->observe record_start Record T1: First Liquid Droplet observe->record_start record_end Record T2: All Solid Melts record_start->record_end analyze Analyze Melting Range (T2 - T1) record_end->analyze end End analyze->end

Caption: Experimental workflow for melting point determination.

melting_point_logic cluster_pure Pure Sample cluster_impure Impure Sample substance Test Sample: This compound pure_lattice Uniform Crystal Lattice substance->pure_lattice If Pure impure_lattice Disrupted Crystal Lattice substance->impure_lattice If Impure pure_mp Sharp Melting Range (e.g., 28-29°C) pure_lattice->pure_mp High Energy to Disrupt impure_mp Broad, Depressed Range (e.g., 24-28°C) impure_lattice->impure_mp Low Energy to Disrupt

Caption: Logic of melting point depression due to impurities.

Interpretation of Results

  • High Purity: If the observed melting range is narrow (typically ≤ 2 °C) and falls within the literature value of 27-30 °C, the sample of this compound is considered to be of high purity.

  • Presence of Impurities: If the melting range is broad (> 2 °C) and the entire range is depressed below the literature value, the sample is impure. The degree of depression and broadening often correlates with the level of impurity.

References

Cross-Validation of Analytical Methods for 3-Bromo-4-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Bromo-4-methylaniline, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and safety.[1][2] This guide provides a comprehensive comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a framework for cross-validation to ensure the reliability and consistency of analytical data across different methodologies.

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis.[3] While HPLC-UV offers a cost-effective and straightforward approach for routine analysis, GC-MS and LC-MS/MS provide higher selectivity and sensitivity, which are crucial for trace-level quantification and unambiguous identification.[3][4][5] Cross-validation of these methods is essential to demonstrate the interchangeability and reliability of the data generated.[6][7]

Comparative Overview of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines like this compound. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.[4]

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.[3][4]Separation based on volatility and polarity, identification by mass-to-charge ratio.[4]Separation based on polarity, highly selective and sensitive detection by mass spectrometry.[3][4]
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.[4]High; mass spectral data provides structural information.[4]Very High; precursor and product ion monitoring provides exceptional specificity.[3][4]
Sensitivity (LOD/LOQ) ng/mL to µg/mL range.[4]pg/mL to ng/mL range.pg/L to ng/L range.[4]
Linearity (R²) Typically > 0.999.[4]Typically > 0.99.[4]Typically > 0.99.[4]
Precision (%RSD) < 5%< 10%< 15%
Sample Derivatization Not usually required.May be required to improve volatility and thermal stability.[5]Not usually required.[5]
Cost Low to ModerateModerate to HighHigh
Throughput HighModerateModerate to High

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a general guideline and should be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., 240 nm).

  • Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound, especially in complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically set to 250°C.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • Mass Spectrometer: Operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization may be necessary to improve the chromatographic properties of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for trace-level quantification of this compound in complex biological matrices due to its high sensitivity and selectivity.[5]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column and Mobile Phase: Similar to HPLC-UV, a C18 column with a gradient of water and acetonitrile/methanol containing a modifier like formic acid is typically used.[4]

  • Ion Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of amines.[4]

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[4] This involves selecting a precursor ion for this compound and one or more of its characteristic product ions.

  • Sample Preparation: For complex samples, sample clean-up procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove matrix interferences before analysis.[4]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that the different methods provide comparable and reliable results.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods A Method Development & Optimization B Individual Method Validation (Accuracy, Precision, Linearity, etc.) A->B C Select a Set of Common Samples (Spiked and/or Incurred) B->C D Analyze Samples by Reference Method (e.g., LC-MS/MS) C->D E Analyze Samples by Test Method (e.g., HPLC-UV, GC-MS) C->E F Statistical Comparison of Results (e.g., Bland-Altman, t-test) D->F E->F G Acceptance Criteria Met? F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies & Re-evaluate Methods G->I No I->A

Caption: A flowchart illustrating the key steps in the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for this compound should be based on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method for routine quality control, while GC-MS and LC-MS/MS offer superior selectivity and sensitivity for more demanding applications, such as trace analysis and analysis in complex matrices. A thorough cross-validation as outlined in this guide is crucial to ensure data integrity and consistency when employing multiple analytical techniques. This approach provides confidence in the analytical results and is a fundamental aspect of regulatory compliance and good scientific practice.

References

A Comparative Guide to the Efficiency of 3-Bromo-4-methylaniline in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted anilines are a critical class of intermediates, and the nature and position of their substituents can profoundly influence reactivity and reaction efficiency. This guide provides a detailed benchmark of the efficiency of 3-Bromo-4-methylaniline in several key chemical transformations, comparing its performance with analogous halo-substituted anilines.

The reactivity of aryl halides in many common cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the group (C-Cl > C-Br > C-I), meaning that aryl iodides are generally the most reactive, followed by bromides, and then chlorides. This trend often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for the more reactive halides. However, factors such as cost, stability, and the availability of starting materials often make bromoanilines like this compound a practical and efficient choice for many applications.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. Here, we compare the performance of this compound and its analogs in three of the most widely used reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. While direct comparative data for this compound is limited, studies on structurally similar compounds demonstrate the expected reactivity trends. Bromoanilines generally provide a good balance of reactivity and stability, often affording high yields.[1]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
4-Bromo-3-methylanilinePyridine-4-boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂O12-18High (>90%)
3-Bromoaniline (B18343)Phenylboronic acidPd(OAc)₂ / LigandK₃PO₄Toluene (B28343)295
3-Chloroaniline (B41212)Phenylboronic acidPd(OAc)₂ / LigandK₃PO₄Toluene1880

Data for 3-bromoaniline and 3-chloroaniline are from a comparative study on analogous compounds and illustrate the generally higher reactivity of the bromo-substituted aniline.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor. Bromoanilines are generally more reactive than their chloro counterparts, leading to higher yields in shorter reaction times.[2]

Aryl HalideAmineCatalyst SystemBaseSolventTime (h)Yield (%)
3-BromoanilineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene299
3-ChloroanilineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene2485

Data for 3-bromoaniline and 3-chloroaniline are from a comparative study on analogous compounds.[2]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reactivity trend of the aryl halides (I > Br > Cl) is also observed in this reaction.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Aryl IodidePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom TempHigh
Aryl BromidePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50-100Good-High
Aryl ChloridePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene>100Moderate-Good

This table represents general trends in Sonogashira couplings. Specific yields can vary significantly based on the substrates and reaction conditions.

Synthesis of Tröger's Base Analogues

This compound is a useful precursor for the synthesis of halogenated Tröger's base analogues.[1] The condensation reaction with a formaldehyde (B43269) source, typically in the presence of a strong acid, yields the characteristic bridged diazocine structure.

Aniline DerivativeFormaldehyde SourceAcidYield (%)
4-Bromo-3-methylanilineParaformaldehydeTrifluoroacetic AcidGood
4-Chloro-3-methylanilineParaformaldehydeTrifluoroacetic AcidGood
4-Iodo-3-methylanilineParaformaldehydeTrifluoroacetic AcidExcellent

Yields are generally good to excellent for halogen-substituted anilines in the synthesis of Tröger's base analogues.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-methylaniline

This protocol is adapted for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.[3]

Materials:

  • 4-Bromo-3-methylaniline (1.0 mmol, 1.0 equiv.)

  • Pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline, pyridine-4-boronic acid, and potassium carbonate.[3]

  • Add the palladium catalyst to the flask.[3]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add anhydrous 1,4-dioxane and degassed water via syringe.[3]

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (B1210297) and water.[3]

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.[4]

Materials:

  • Aryl Bromide (1 equiv.)

  • Aniline (1.5 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv.)

  • BINAP (0.08 equiv.)

  • Toluene

Procedure:

  • Combine the aryl bromide, aniline, cesium carbonate, palladium(II) acetate, and BINAP in a reaction vessel.[4]

  • Add toluene and degas the mixture.[4]

  • Stir the reaction at 110 °C for 8 hours under a nitrogen atmosphere.[4]

  • After cooling, filter the mixture through celite and concentrate the filtrate.[4]

  • Purify the residue by silica (B1680970) gel column chromatography.[4]

General Procedure for Sonogashira Coupling of an Aryl Bromide

This is a general protocol and may require optimization for specific substrates.[5]

Materials:

  • Aryl Bromide (1 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (0.02 equiv.)

  • Copper(I) Iodide (CuI) (0.04 equiv.)

  • Triethylamine (Et₃N)

  • THF

Procedure:

  • To a reaction flask, add the aryl bromide, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

  • Add THF and triethylamine.

  • Stir the reaction mixture at the desired temperature (typically 50-100 °C for aryl bromides) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Pd Catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Degas with Inert Gas C->D E Heat & Stir (Monitor Progress) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

reactivity_comparison cluster_factors Governing Factor I 3-Iodo-4-methylaniline (Most Reactive) Br This compound I->Br Decreasing Reactivity Cl 3-Chloro-4-methylaniline (Least Reactive) Br->Cl Decreasing Reactivity Factor Decreasing C-X Bond Strength

Logical relationship of reactivity for 3-halo-4-methylanilines in cross-coupling reactions.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_intermediate Ar-Pd(II)L_n-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination Ar-R reductive_elimination->pd0

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Literature comparison of 3-Bromo-4-methylaniline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3-Bromo-4-methylaniline

Introduction: this compound, also known as 3-bromo-p-toluidine, is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure allows for further functionalization, making it a versatile building block in organic chemistry.[1] This guide provides a comparative analysis of two prominent synthetic methods, offering detailed experimental data and protocols for researchers and professionals in drug development and chemical synthesis.

Methodology Overview

Two primary, well-documented routes for the synthesis of this compound are:

  • Synthesis from p-Toluidine (B81030): This classic laboratory method involves the protection of the amino group via acetylation, followed by regioselective bromination and subsequent deprotection through hydrolysis.[3]

  • Synthesis from 4-Nitrotoluene (B166481): This industrial approach involves the high-temperature bromination of 4-nitrotoluene, followed by the reduction of the nitro group to an amine.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the two synthesis methods.

ParameterMethod A: From p-ToluidineMethod B: From 4-Nitrotoluene
Starting Material p-Toluidine (4-methylaniline)4-Nitrotoluene
Key Reagents Acetic Anhydride/Acid, Bromine, HCl, NaOHBromine, Iron powder, Benzene (B151609)
Key Intermediates 3-Bromo-4-acetaminotoluene2-Bromo-4-nitrotoluene (B188816)
Reaction Temp. Acetylation: Reflux; Bromination: 50–55°C; Hydrolysis: RefluxBromination: 100–120°C; Reduction: Boiling point
Reaction Time Acetylation: 2 hrs; Bromination: ~1 hr; Hydrolysis: 3 hrsBromination: ~3 hrs; Reduction: Not specified (boiling)
Reported Yield 60–67% (crude base)[3]Intermediate conversion: 98%[4]
Purity/Purification Crude product can be purified by distillation under reduced pressure.[3]Intermediate can be used without isolation, simplifying the process.[4]

Experimental Protocols

Method A: Synthesis from p-Toluidine via Acetylation-Bromination-Hydrolysis

This procedure is adapted from a well-established method published in Organic Syntheses.[3]

Step 1: Acetylation of p-Toluidine

  • In a 2-L round-bottomed flask, reflux 214 g (2 moles) of p-toluidine with 800 cc of glacial acetic acid for two hours.

  • Cool the mixture to 45°C while stirring.

Step 2: Bromination of p-Acetotoluide

  • Slowly add 325 g (2.03 moles) of bromine to the stirred mixture, maintaining the temperature between 50–55°C. This addition takes approximately 40 minutes.

  • Stir for an additional 30 minutes after the bromine addition is complete.

  • Pour the reaction mixture into 10 L of cold water containing 25 g of sodium bisulfite, with efficient stirring.

  • Filter the resulting crystalline 3-bromo-4-acetaminotoluene, wash thoroughly with water, and press dry.

Step 3: Hydrolysis of 3-Bromo-4-acetaminotoluene

  • In a 3-L round-bottomed flask, reflux the partially dried bromo-intermediate with 500 cc of 95% ethyl alcohol.

  • Add 500 cc of concentrated hydrochloric acid to the boiling solution and continue refluxing for three hours, during which the hydrochloride salt of the product crystallizes.

  • Cool the mixture and filter the hydrochloride salt, washing it with two 100-cc portions of chilled alcohol.

Step 4: Liberation of the Free Base

  • Suspend the hydrochloride salt (250–300 g) in 800 cc of water and stir.

  • Liberate the base by adding a solution of 140 g of sodium hydroxide (B78521) in 700 cc of water. The product separates as a heavy oil.

  • Cool to room temperature, separate the oil, and weigh. The yield of crude this compound is 225–250 g (60–67% of the theoretical amount).[3]

Method B: Synthesis from 4-Nitrotoluene via Bromination-Reduction

This procedure is based on a patented industrial method.[4]

Step 1: Bromination of 4-Nitrotoluene

  • Heat a suspension of iron powder in molten 4-nitrotoluene to 100–120°C.

  • Introduce bromine under the surface of the liquid with vigorous stirring (Re = 1500-2500) over 0.5-1 hour.

  • Continue stirring for 1 hour, add a second portion of iron, and add more bromine.

  • Stir the mixture for an additional 2 hours at 100–120°C to achieve a 98% conversion to 2-bromo-4-nitrotoluene.[4]

Step 2: Reduction of 2-Bromo-4-nitrotoluene

  • Dissolve the reaction mass from the previous step in benzene.

  • Gradually add the benzene solution to a suspension of iron powder in water at the boiling point of the mixture. The patent notes that the hydrogen bromide present in the bromination mixture can act as the acid for the reduction.[4]

  • The patent suggests that this method allows the reduction to proceed without isolating the 2-bromo-4-nitrotoluene intermediate, simplifying the overall technology.[4]

Mandatory Visualization

The following diagrams illustrate the workflows for the two described synthesis methods.

MethodA pToluidine p-Toluidine Acetylation Acetylation (Acetic Acid, Reflux) pToluidine->Acetylation pAcetotoluide p-Acetotoluide Acetylation->pAcetotoluide Bromination Bromination (Br2, 50-55°C) pAcetotoluide->Bromination BromoIntermediate 3-Bromo-4-acetaminotoluene Bromination->BromoIntermediate Hydrolysis Hydrolysis (HCl, EtOH, Reflux) BromoIntermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for Synthesis Method A from p-Toluidine.

MethodB Nitrotoluene 4-Nitrotoluene Bromination Bromination (Br2, Fe, 100-120°C) Nitrotoluene->Bromination BromoNitro 2-Bromo-4-nitrotoluene Bromination->BromoNitro Reduction Reduction (Fe, H2O/Benzene, Boil) BromoNitro->Reduction Product This compound Reduction->Product

Caption: Workflow for Synthesis Method B from 4-Nitrotoluene.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-4-methylaniline (CAS RN: 7745-91-7), a chemical compound utilized in various research and development applications. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to regulatory compliance.

Immediate Safety and Hazard Profile

This compound is classified as a toxic and irritating substance.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.[1]

Chemical Hazard Information:

PropertyValueSource
Molecular FormulaC₇H₈BrN[3]
Molecular Weight186.05 g/mol [4]
AppearanceWhite or Colorless to Yellow to Orange powder to lump to clear liquid
Boiling Point254-257 °C
Melting Point27-30 °C
Flash Point113 °C (235.4 °F) - closed cup

Disposal Procedures: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. Landfilling of halogenated organic compounds is heavily restricted and should be avoided.[5]

Operational Disposal Plan:

  • Waste Segregation:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) in a dedicated, properly labeled, and sealed hazardous waste container.[6][7]

    • Label the container clearly as "Hazardous Waste - Halogenated Organic Compound" and include the specific chemical name: "this compound".[7]

    • Do not mix with other waste streams, particularly incompatible materials such as strong oxidizing agents.[1]

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.[1]

  • Engage a Licensed Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The EHS department will work with a licensed and certified hazardous waste disposal vendor who has the appropriate permits and facilities for incinerating halogenated organic compounds.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date.

    • Complete all required hazardous waste manifests provided by the disposal vendor and your institution.

Waste Classification:

As a halogenated organic compound, this compound waste may fall under specific EPA hazardous waste codes. While a specific listing for this compound may not exist, it could be classified under the F-list for wastes from non-specific sources (e.g., spent halogenated solvents) or the K-list for wastes from specific sources if it meets the criteria.[8][9][10][11] Your EHS department will determine the appropriate waste codes.

Disposal Methodologies: A Comparative Overview

While incineration is the standard, understanding alternative technologies provides a broader perspective on hazardous waste management.

Disposal MethodDescriptionKey ParametersRemarks
Incineration High-temperature thermal destruction in a licensed hazardous waste incinerator.Temperature: >850°C; Residence Time: >2 seconds. For wastes with >1% halogenated organic substances, the temperature should be at least 1100°C.The most common and recommended method. Destroys the organic molecule, but requires specialized facilities to handle the resulting hydrogen bromide.[12]
Advanced Oxidation Processes (AOPs) Utilizes strong oxidizing agents (e.g., ozone, hydrogen peroxide with a catalyst) to degrade the compound.[13][14][15]pH, catalyst concentration, oxidant dose.A potential treatment method for aqueous waste streams containing aniline (B41778) derivatives.[13] Can be effective but may produce hazardous byproducts.
Dehalogenation Chemical processes that remove the bromine atom from the aromatic ring, rendering the molecule less toxic.Catalyst (e.g., palladium), hydrogen source.Can be effective for aryl halides, but specific protocols for this compound are not readily available in the literature.

Experimental Protocols:

Detailed, validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not widely available in published literature. The methods described below are based on general principles for similar compounds and should be considered for research and development purposes only, not for routine disposal.

  • Advanced Oxidation (Conceptual): A potential AOP method could involve the use of Fenton's reagent (hydrogen peroxide and an iron catalyst) to generate hydroxyl radicals that would oxidize the aniline derivative.[13] The reaction would need to be carefully controlled for pH, temperature, and reagent concentrations to ensure complete degradation and avoid the formation of hazardous intermediates.

  • Dehalogenation (Conceptual): Catalytic hydrodehalogenation using a palladium catalyst and a hydrogen source could theoretically remove the bromine atom. The reaction would likely be carried out in a suitable solvent under controlled temperature and pressure.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste this compound Generated segregate Segregate Waste in Labeled, Sealed Container start->segregate storage Store in Designated Satellite Accumulation Area segregate->storage contact_ehs Contact Institutional EHS Department storage->contact_ehs vendor_pickup Arrange for Pickup by Licensed Disposal Vendor contact_ehs->vendor_pickup incineration High-Temperature Incineration vendor_pickup->incineration documentation Complete Hazardous Waste Manifest incineration->documentation end Disposal Complete documentation->end

Disposal Workflow for this compound

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific policies and procedures and contact your EHS department for guidance.

References

Navigating the Safe Handling of 3-Bromo-4-methylaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Bromo-4-methylaniline, a compound demanding rigorous safety measures. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when working with this compound. This chemical is classified as toxic if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is crucial to inspect gloves for any signs of degradation or puncture before each use.Prevents skin contact, which can cause irritation.[1][3]
Eye and Face Protection Safety glasses with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.Protects against splashes and dust that can cause serious eye irritation.[1][3]
Respiratory Protection A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., P95 or P100) is required, especially when handling the powder form or when ventilation is inadequate.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][4]
Protective Clothing A laboratory coat is the minimum requirement. For larger quantities or procedures with a high risk of splashing, chemical-resistant aprons or coveralls are recommended.Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and laundered before reuse.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is essential for minimizing exposure and ensuring safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial absorbent pads), personal protective equipment, and waste disposal bags must be available in the immediate work area.

2. Handling the Chemical:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood to avoid inhalation of dust. Use a spatula for transfers and avoid creating dust clouds.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Avoid direct contact with the chemical. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.

3. Storage:

  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Chemical Waste: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated solvents, must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing paper, must be considered hazardous waste and collected in a separate, clearly labeled container.

2. Decontamination:

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A common procedure involves rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the chemical, followed by washing with soap and water. The initial solvent rinse must be collected as hazardous waste.

  • Work Surfaces: In case of a small spill on a workbench, decontaminate the area by first absorbing the material with an inert absorbent. Then, wipe the area with a cloth dampened with a suitable solvent, followed by a soap and water wash. All materials used for decontamination are to be disposed of as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.

3. Final Disposal:

  • All hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Ensure Spill Kit is Ready prep_hood->prep_spill handle_weigh Weighing and Transfer prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolving handle_weigh->handle_dissolve handle_reaction Running Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Arrange for EHS Pickup cleanup_waste->cleanup_dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.